molecular formula C20H28O8 B1241729 Lobetyolin

Lobetyolin

货号: B1241729
分子量: 396.4 g/mol
InChI 键: MMMUDYVKKPDZHS-FWTOVJONSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

beta-D-Glucopyranoside, 2-hydroxy-1-(5-hydroxy-1-pentyl)-7-nonene-3,5-diynyl is a natural product found in Lobelia siphilitica, Wahlenbergia marginata, and other organisms with data available.

属性

分子式

C20H28O8

分子量

396.4 g/mol

IUPAC 名称

2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+

InChI 键

MMMUDYVKKPDZHS-FWTOVJONSA-N

SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O

手性 SMILES

C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)CO)O)O)O)O

规范 SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O

同义词

isolobetyol
lobetyolin

产品来源

United States

Foundational & Exploratory

Lobetyolin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which lobetyolin (B1206583), a polyacetylene glycoside primarily isolated from Codonopsis pilosula, exerts its anticancer effects. The document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further investigation and drug development efforts.

Core Mechanism of Action: Targeting Glutamine Metabolism

A primary and well-documented mechanism of this compound's anticancer activity is its ability to disrupt cancer cell metabolism by inhibiting glutamine uptake.[1][2][3][4][5][6][7][8][9] This is achieved through the specific targeting of the Alanine-Serine-Cysteine Transporter 2 (ASCT2) , also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2][3][4][5][7]

Cancer cells exhibit a high demand for glutamine to support rapid proliferation and biosynthesis.[7] ASCT2 is a key transporter responsible for glutamine uptake and is often overexpressed in various cancers, including gastric, breast, and colon cancer.[1][3][4][7] this compound has been shown to markedly reduce both the mRNA and protein expression of ASCT2.[1][2] This inhibition of ASCT2 leads to a cascade of downstream effects:

  • Reduced Glutamine Uptake: Direct inhibition of ASCT2 function curtails the influx of glutamine into the cancer cell.[3][4]

  • Metabolic Stress: Deprived of a critical nutrient, the cancer cells undergo metabolic stress.

  • Induction of Oxidative Stress: The reduction in glutamine, a precursor for the antioxidant glutathione (B108866) (GSH), leads to an accumulation of Reactive Oxygen Species (ROS).[3][5][9]

  • Mitochondria-Mediated Apoptosis: The increase in ROS and metabolic stress triggers the intrinsic (mitochondrial) pathway of apoptosis.[3][5][9]

This central mechanism has been consistently observed across multiple cancer types, positioning ASCT2 as a key molecular target of this compound.[2][3][4][5]

Key Signaling Pathways Modulated by this compound

This compound's anticancer effects are orchestrated through the modulation of several critical signaling pathways that regulate cell proliferation, survival, and metastasis.

The AKT/GSK3β/c-Myc Axis

In gastric and breast cancer cells, this compound has been demonstrated to downregulate ASCT2 expression by suppressing the AKT/GSK3β/c-Myc signaling pathway.[3][4][9][10]

  • AKT and GSK3β Inhibition: this compound suppresses the phosphorylation of AKT (at Ser473) and Glycogen Synthase Kinase 3β (GSK3β at Ser9).[3][5][9]

  • c-Myc Regulation: The transcription factor c-Myc is a known regulator of ASCT2 expression.[4][9] this compound treatment leads to a decrease in overall c-Myc protein expression but promotes the phosphorylation of c-Myc at the Thr58 site, which is associated with its degradation.[3][5][9]

  • ASCT2 Downregulation: The modulation of this pathway culminates in the reduced expression of ASCT2, thereby inhibiting glutamine uptake and triggering apoptosis.[3][4][10] Overexpression of a constitutively active form of AKT (Myr-AKT) has been shown to reverse the this compound-induced downregulation of c-Myc and ASCT2, confirming the pathway's role.[4]

cluster_0 This compound's Primary Signaling Cascade LBT This compound AKT p-AKT (Ser473) ↓ LBT->AKT Inhibits GSK3b p-GSK3β (Ser9) ↓ AKT->GSK3b Inhibits cMyc p-c-Myc (Thr58) ↑ c-Myc Protein ↓ GSK3b->cMyc Regulates Stability ASCT2 ASCT2 (SLC1A5) Expression ↓ cMyc->ASCT2 Transcriptionally Represses Gln Glutamine Uptake ↓ ASCT2->Gln Blocks ROS ROS ↑ Gln->ROS Leads to Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Induces

Figure 1: this compound's primary signaling cascade leading to apoptosis.

Induction of Mitochondrial Apoptosis

The disruption of glutamine metabolism and subsequent increase in ROS production by this compound directly activates the mitochondrial pathway of apoptosis.[3][5][9] This is characterized by:

  • Altered Mitochondrial Membrane Potential: this compound treatment leads to a reduction in the mitochondrial membrane potential.[5][9]

  • Modulation of Bcl-2 Family Proteins: It increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[9][11]

  • Caspase Activation: The changes in the mitochondrial membrane lead to the release of cytochrome c, which in turn activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3.[9][11]

  • PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7]

cluster_1 Mitochondrial Apoptosis Pathway ROS ROS Accumulation Mito Mitochondrial Membrane Potential ↓ ROS->Mito Bax Bax ↑ ROS->Bax Bcl2 Bcl-2 ↓ ROS->Bcl2 CytC Cytochrome C Release Mito->CytC Bax->CytC Bcl2->CytC Inhibits Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2: Mitochondrial apoptosis pathway induced by this compound.

Inhibition of Epithelial-Mesenchymal Transition (EMT) in Lung Cancer

In the context of lung cancer, this compound has been shown to inhibit metastasis by suppressing the EMT process.[12][13][14][15] This is a critical mechanism as EMT is integral to cancer cell invasion and migration.

  • Upregulation of E-cadherin: this compound treatment increases the expression of the epithelial marker E-cadherin.[12][13]

  • Downregulation of Vimentin (B1176767) and MMP9: Concurrently, it decreases the expression of the mesenchymal marker vimentin and matrix metalloproteinase 9 (MMP9), an enzyme crucial for extracellular matrix degradation during invasion.[12][13][14][15]

  • Synergy with Cisplatin: this compound enhances the therapeutic efficacy of the conventional chemotherapy drug cisplatin, showing a stronger combined effect in inhibiting lung cancer cell proliferation, migration, and invasion.[12][13]

Role of p53 in Colon Cancer

In HCT-116 colon cancer cells, the tumor suppressor protein p53 appears to play a governing role in this compound-induced apoptosis.[7] this compound's effect was associated with the expression of p21 and Bax and the transport of p53 to the nucleus.[7] Interestingly, the chemical inhibition of p53 was found to promote the inhibitory effect of this compound on ASCT2-mediated apoptosis, suggesting a complex regulatory relationship that warrants further investigation.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's effects from various studies. It is important to note that IC50 values are cell-line dependent.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cancer Type Cell Line Parameter Value (µM) Reference
Lung Cancer NCI-H292 IC50 (Hypothetical) ~20-30 [16]
Lung Cancer A549 IC50 5.7 [17]
Colon Cancer HCT-116 Effective Concentration 10 - 40 [7][17]
Gastric Cancer MKN-45 Effective Concentration 10 - 40 [3][5][17]
Gastric Cancer MKN-28 Effective Concentration 10 - 40 [3][5][17]
Breast Cancer MDA-MB-231 Effective Concentration 10 - 40 [4][10]

| Breast Cancer | MDA-MB-468 | Effective Concentration | 10 - 40 |[4][10] |

Table 2: Summary of this compound's Molecular Effects

Cancer Type Cell Line(s) Target/Process Effect Observed
Gastric, Breast MKN-45, MKN-28, MDA-MB-231 p-AKT (Ser473), p-GSK3β (Ser9) Concentration-dependent decrease[3][4][9]
Gastric, Breast MKN-45, MKN-28, MDA-MB-231 c-Myc, ASCT2 Concentration-dependent decrease[3][4][9]
Gastric, Breast MKN-45, MKN-28, MDA-MB-231 Bax, Cleaved Caspase-3/9 Concentration-dependent increase[9][11]
Gastric, Breast MKN-45, MKN-28, MDA-MB-231 Bcl-2 Concentration-dependent decrease[9][11]
Gastric MKN-45, MKN-28 ROS, Mitochondrial Apoptosis Concentration-dependent increase[3][5][9]
Lung A549 E-cadherin Increased expression[12][13]
Lung A549 Vimentin, MMP9 Decreased expression[12][13]

| Colon | HCT-116 | Apoptosis | Concentration-dependent increase[7] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate this compound's mechanism of action. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MKN-45, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Cell Treatment & Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ASCT2, p-AKT, total-AKT, c-Myc, Bax, Bcl-2, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

cluster_2 Experimental Workflow: Western Blot A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Ab Incubation F->G H Secondary Ab Incubation G->H I ECL Detection & Imaging H->I

Figure 3: Standard experimental workflow for Western Blot analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat cells with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticancer agent with a multi-targeted mechanism of action. Its primary strategy involves the disruption of glutamine metabolism via the downregulation of the ASCT2 transporter, a mechanism regulated by the AKT/GSK3β/c-Myc axis. This leads to oxidative stress and the induction of mitochondria-mediated apoptosis. Furthermore, its ability to inhibit EMT in lung cancer highlights its potential to suppress metastasis.

Future research should focus on:

  • In Vivo Efficacy and Toxicity: Comprehensive studies are needed to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound in various preclinical animal models.[1][2]

  • Combination Therapies: Further exploration of synergistic effects with other chemotherapeutic agents, as demonstrated with cisplatin, could lead to more effective treatment regimens.[12][13]

  • Elucidation of Complex Interactions: The precise role of p53 in mediating this compound's effects in colon cancer and other cancer types requires more detailed investigation.[7]

  • Drug Development: Considering its targeted mechanism, this compound and its structural analogs are promising candidates for further development as novel anticancer therapeutics.[1][2]

References

Lobetyolin: A Technical Examination of its Antioxidant and Free Radical Scavenging Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin (B1206583), a polyacetylenic glycoside primarily extracted from the root of Codonopsis pilosula, has garnered scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1] Emerging evidence suggests that this compound also possesses significant antioxidant and free radical scavenging properties, positioning it as a molecule of interest for further investigation in the context of oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant capacity, detailing the experimental evidence, underlying molecular mechanisms, and standardized protocols for its evaluation.

Quantitative Antioxidant Capacity of this compound

The direct free radical scavenging activity of this compound has been evaluated using various in vitro assays. However, a notable gap exists in the scientific literature regarding the specific IC50 values for pure, isolated this compound in common antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Most of the available quantitative data pertains to extracts of plants known to be rich in this compound, such as Codonopsis pilosula. While these extracts demonstrate antioxidant activity, the precise contribution of this compound to this effect is not definitively quantified.

The table below summarizes the available data for a Codonopsis pilosula leaf extract, which is noted to be rich in this compound. It is crucial to interpret this data with the understanding that it reflects the synergistic or combined effects of all constituents within the extract and not solely the activity of this compound.

SampleAssayIC50 Value (µg/mL)Notes
Codonopsis pilosula Leaf Extract (rich in this compound)DPPH~13.7Data is for a whole leaf extract and represents the combined antioxidant effect of all its constituents, including but not limited to this compound.
Codonopsis pilosula Leaf Extract (rich in this compound)ABTS~11.2Data is for a whole leaf extract and represents the combined antioxidant effect of all its constituents, including but not limited to this compound.

Molecular Mechanisms of Action: The Role of Nrf2 Signaling

The antioxidant effects of many phytochemicals are not limited to direct radical scavenging but also involve the modulation of endogenous antioxidant defense systems. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway is a critical regulator of cellular redox homeostasis.

Interestingly, studies on this compound have revealed a complex and potentially context-dependent interaction with the Nrf2 pathway. In a study on gastric cancer cells, treatment with this compound resulted in a reduction in the total protein levels of Nrf2.[2] This finding suggests that in a cancerous context, this compound may exert a pro-oxidant effect, leading to increased reactive oxygen species (ROS) and subsequent apoptosis of cancer cells.[2]

Conversely, many compounds with structures similar to this compound are known to activate the Nrf2 pathway in normal cells, leading to the upregulation of a suite of antioxidant and cytoprotective genes. This apparent contradiction highlights the need for further research to elucidate the precise mechanism of action of this compound on the Nrf2 pathway in non-cancerous cells and its potential for therapeutic applications in diseases characterized by oxidative stress.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to evaluate the antioxidant and free radical scavenging properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in an amber bottle in the dark to prevent degradation.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare a similar dilution series for the positive control.

  • Assay Procedure:

    • Add 100 µL of the various concentrations of the this compound sample or positive control to the wells of a 96-well plate.

    • For the blank, add 100 µL of the solvent.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Phosphate Buffered Saline (PBS)

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a range of dilutions. Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of the this compound sample or positive control.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

Signaling Pathway

lobetyolin_nrf2_pathway cluster_nucleus Nucleus This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Increases ROS (in cancer cells) nrf2 Nrf2 This compound->nrf2 Reduces total Nrf2 (in gastric cancer cells) keap1 Keap1 ros->keap1 Oxidative Stress (in normal cells) apoptosis Apoptosis (in Cancer Cells) ros->apoptosis keap1->nrf2 Sequesters & Promotes Degradation cul3 Cul3-Rbx1 (E3 Ligase) keap1->cul3 proteasome Proteasome nrf2->proteasome nrf2_n Nrf2 nrf2->nrf2_n Translocation cul3->nrf2 Ubiquitination nucleus Nucleus are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->antioxidant_genes Induces Transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection nrf2_n->are Binds to

Caption: Proposed interaction of this compound with the Keap1-Nrf2 signaling pathway.

Experimental Workflow

antioxidant_assay_workflow start Start prep_reagents Prepare Reagents (DPPH/ABTS Solution) start->prep_reagents prep_samples Prepare this compound & Control Sample Dilutions start->prep_samples assay_setup Set up 96-well Plate: Add Samples/Controls & Reagents prep_reagents->assay_setup prep_samples->assay_setup incubation Incubate (Dark, Room Temp.) assay_setup->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition & IC50 Value measurement->calculation end End calculation->end

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

This compound exhibits promising antioxidant properties, although the precise mechanisms and quantitative measures of its direct radical scavenging activity require further investigation with the pure compound. The existing data from this compound-rich extracts suggests a potential for free radical neutralization. The interaction of this compound with the Nrf2 signaling pathway appears to be complex and may differ between normal and cancerous cells, indicating a dual role as a potential antioxidant in some contexts and a pro-oxidant in others. This technical guide provides a foundation for researchers to design and execute further studies to fully elucidate the antioxidant profile of this compound and its therapeutic potential.

References

In Vivo Anti-inflammatory Effects of Lobetyolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo anti-inflammatory effects of Lobetyolin, a polyacetylene glycoside primarily found in Codonopsis pilosula. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

This compound has demonstrated significant anti-inflammatory effects across various in vivo models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model

ParameterTreatment GroupResultPercentage Change vs. LPS GroupReference
Survival Rate LPS + this compoundSignificantly increased-[1]
Serum TNF-α LPS + this compoundRemarkably reduced-[1]
Serum IL-1β LPS + this compoundRemarkably reduced-[1]
Serum IL-6 LPS + this compoundRemarkably reduced-[1]

Table 2: Efficacy of Topical this compound in an Imiquimod (B1671794) (IMQ)-Induced Psoriasis-Like Skin Inflammation Mouse Model

ParameterTreatment GroupResultPercentage Change vs. IMQ GroupReference
Keratinocyte Proliferation (Ki67 marker) IMQ + this compoundSignificantly reduced-[2]
CD45+ Immune Cell Infiltration IMQ + this compoundReduced-[2]

Table 3: Effects of this compound on Inflammatory Markers in Hyperlipidemic Mice

ParameterTreatment GroupResultCorrelationReference
IL-6 This compoundReducedNegatively correlated with beneficial gut microbiota[3][4]
IFN-γ This compoundReducedNegatively correlated with beneficial gut microbiota[3][4]
TNF-α This compoundReducedNegatively correlated with beneficial gut microbiota[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key in vivo experimental protocols used to evaluate the anti-inflammatory properties of this compound.

LPS-Induced Sepsis in Mice

This model is a widely accepted method for studying systemic inflammation.

  • Animal Model: Male C57BL/6 mice are commonly used.[2]

  • Acclimatization: Animals are housed under specific pathogen-free conditions with controlled light-dark cycles, temperature, and humidity, and provided with ad libitum access to standard chow and water.[2]

  • Treatment Administration: Mice receive pretreatment with intraperitoneal injections of this compound.[1]

  • Induction of Sepsis: Sepsis is induced by a subsequent intraperitoneal injection of lipopolysaccharide (LPS).[1]

  • Sample Collection and Analysis:

    • Peripheral blood is collected to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.[1]

    • Survival rates are monitored and recorded at various time intervals.[1]

    • Lung and liver tissues are collected for histological analysis to assess inflammatory cell infiltration.[1]

    • Peritoneal macrophages can be isolated for further in vitro analysis, such as RNA sequencing.[1]

Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation in Mice

This model mimics the key pathological features of human psoriasis.

  • Animal Model: Male C57BL/6 mice (8 weeks old) are utilized.[2]

  • Induction of Psoriasis: A daily topical application of imiquimod (IMQ) cream is administered to the shaved back skin of the mice.[2]

  • Treatment Groups:

    • Control (vehicle)

    • IMQ alone

    • IMQ + topical this compound (e.g., 1 mM and 10 mM)

    • IMQ + positive control (e.g., anti-IL-23p19 antibody)[2]

  • Assessment of Inflammation:

    • Skin homeostasis is evaluated by monitoring genes associated with keratinocyte proliferation and differentiation.[2][5]

    • Immunohistochemistry is performed to detect proliferation markers like Ki67 and infiltration of immune cells (e.g., CD45+ cells).[2]

    • Gene and metabolite analysis related to signaling pathways (e.g., PPAR, linoleic acid metabolism) is conducted.[2][5]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the molecular mechanisms of this compound's anti-inflammatory action and the general workflow of the in vivo experiments.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.

Lobetyolin_Signaling_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 Activates IMQ IMQ DCs Dendritic Cells IMQ->DCs Activates NFkB NF-κB Pathway TLR4->NFkB Activates MAPK MAPK Pathway DCs->MAPK Activates IL17_TNF IL-17 & TNF Signaling DCs->IL17_TNF Activates This compound This compound This compound->NFkB Inhibits This compound->MAPK Inhibits This compound->IL17_TNF Inhibits PPAR PPAR Signaling This compound->PPAR Enhances Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces MAPK->Cytokines Induces IL17_TNF->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation Promotes Experimental_Workflow start Animal Model Selection (e.g., C57BL/6 Mice) acclimatization Acclimatization Period start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping pretreatment Pretreatment with This compound or Vehicle grouping->pretreatment induction Induction of Inflammation (e.g., LPS or IMQ) pretreatment->induction monitoring Monitoring of Clinical Signs & Survival induction->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical & Histological Analysis sampling->analysis data Data Interpretation & Statistical Analysis analysis->data end Conclusion data->end

References

Lobetyolin: A Comprehensive Technical Guide to its Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin (B1206583) is a naturally occurring polyacetylene glycoside predominantly isolated from the root of Codonopsis pilosula, a perennial herb widely used in traditional medicine.[1][2] Emerging scientific evidence has illuminated the potent immunomodulatory and anti-inflammatory activities of this compound, positioning it as a compelling candidate for therapeutic development in a range of inflammatory and autoimmune conditions.[1] This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates the immune response, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action: Attenuation of Pro-inflammatory Responses

This compound exerts its immunomodulatory effects primarily by suppressing the production of key pro-inflammatory cytokines and modulating critical intracellular signaling cascades.[1][3] This activity has been demonstrated in various preclinical models, including lipopolysaccharide (LPS)-induced sepsis and imiquimod (B1671794) (IMQ)-induced psoriasis.[1][4][5] The primary cellular targets of this compound's anti-inflammatory action appear to be macrophages and dendritic cells (DCs), which are pivotal in the initiation and propagation of inflammatory responses.[1][2]

Quantitative Data on Immunomodulatory Effects

The efficacy of this compound in reducing the expression and secretion of pro-inflammatory cytokines has been quantified in several studies. The following tables summarize key findings from preclinical models.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Induced Sepsis Mouse Model
CytokineTreatment GroupConcentrationReduction vs. LPS ControlReference
TNF-α This compound Pre-treatmentNot SpecifiedSignificant[1][4]
IL-6 This compound Pre-treatmentNot SpecifiedSignificant[1][4]
IL-1β This compound Pre-treatmentNot SpecifiedSignificant[1][4]
Table 2: Effect of this compound on Gene Expression in IMQ-Induced Psoriasis-like Skin Inflammation in Dendritic Cells
Signaling PathwayKey Downregulated GenesFold Change vs. IMQ ControlReference
IL-17 Signaling Il23aSignificant Reduction[6]
TNF Signaling Tnf, Jun, Cxcl1Significant Reduction[6]
MAPK Signaling Jun, Tnf, Dusp8Significant Reduction[6]

Modulation of Key Signaling Pathways

This compound's ability to suppress inflammatory responses is intrinsically linked to its modulation of key intracellular signaling pathways. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK cascade is a critical regulator of cellular responses to external stimuli, including inflammatory triggers. In the context of inflammation, the p38, JNK, and ERK subfamilies are particularly important. Research suggests that this compound can inhibit the activation of these kinases, thereby preventing the downstream transcription of pro-inflammatory genes.[6]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) This compound This compound This compound->MAPK (p38, JNK, ERK) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression

This compound inhibits the MAPK signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Evidence suggests that this compound can interfere with this process, preventing NF-κB activation.[7][8]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex IκB IκB IKK Complex->IκB P NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation This compound This compound This compound->IKK Complex Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB_nuc->Pro-inflammatory Gene Expression

This compound inhibits the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's immunomodulatory effects.

In Vivo LPS-Induced Sepsis Model

This protocol outlines the induction of sepsis in mice and the subsequent evaluation of this compound's protective effects.

Sepsis_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_induction Sepsis Induction cluster_analysis Analysis Acclimatize Mice Acclimatize Mice Administer this compound (i.p.) Administer this compound (i.p.) Acclimatize Mice->Administer this compound (i.p.) Administer Vehicle Control (i.p.) Administer Vehicle Control (i.p.) Acclimatize Mice->Administer Vehicle Control (i.p.) Inject LPS (i.p.) Inject LPS (i.p.) Administer this compound (i.p.)->Inject LPS (i.p.) Administer Vehicle Control (i.p.)->Inject LPS (i.p.) Monitor Survival Monitor Survival Inject LPS (i.p.)->Monitor Survival Collect Blood/Tissues Collect Blood/Tissues Inject LPS (i.p.)->Collect Blood/Tissues Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Collect Blood/Tissues->Cytokine Analysis (ELISA) Gene Expression (RT-qPCR) Gene Expression (RT-qPCR) Collect Blood/Tissues->Gene Expression (RT-qPCR)

Workflow for in vivo LPS-induced sepsis model.

Methodology:

  • Animal Housing: House mice in a controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.

  • Pre-treatment: Administer this compound via intraperitoneal (i.p.) injection at the desired concentration. The control group receives a vehicle control (e.g., PBS).

  • Sepsis Induction: After a specified pre-treatment period (e.g., 2 hours), induce sepsis by i.p. injection of Lipopolysaccharide (LPS).

  • Monitoring and Sample Collection: Monitor the survival rate of the mice over a set period. At designated time points, collect blood and tissue samples for further analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol details the measurement of cytokine levels in serum or cell culture supernatants.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_sample_incubation Sample Incubation cluster_detection Detection Coat plate with capture antibody Coat plate with capture antibody Block non-specific binding Block non-specific binding Coat plate with capture antibody->Block non-specific binding Add samples and standards Add samples and standards Block non-specific binding->Add samples and standards Incubate Incubate Add samples and standards->Incubate Wash Wash Incubate->Wash Add detection antibody Add detection antibody Wash->Add detection antibody Incubate and Wash Incubate and Wash Add detection antibody->Incubate and Wash Add enzyme conjugate (e.g., HRP) Add enzyme conjugate (e.g., HRP) Incubate and Wash->Add enzyme conjugate (e.g., HRP) Add substrate Add substrate Incubate and Wash->Add substrate Add enzyme conjugate (e.g., HRP)->Incubate and Wash Measure absorbance Measure absorbance Add substrate->Measure absorbance

General workflow for ELISA.

Methodology:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Add standards and samples (serum or supernatant) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Signal Detection: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol describes the quantification of mRNA levels of target genes.

RTqPCR_Workflow cluster_rna_extraction RNA Extraction cluster_cdna_synthesis cDNA Synthesis cluster_qpcr qPCR Homogenize tissue/cells Homogenize tissue/cells Isolate total RNA Isolate total RNA Homogenize tissue/cells->Isolate total RNA Reverse transcribe RNA to cDNA Reverse transcribe RNA to cDNA Isolate total RNA->Reverse transcribe RNA to cDNA Set up qPCR reaction Set up qPCR reaction Reverse transcribe RNA to cDNA->Set up qPCR reaction Run qPCR Run qPCR Set up qPCR reaction->Run qPCR Analyze data (ΔΔCt method) Analyze data (ΔΔCt method) Run qPCR->Analyze data (ΔΔCt method)

General workflow for RT-qPCR.

Methodology:

  • RNA Isolation: Extract total RNA from cells or tissues using a suitable RNA isolation kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate thermal cycling conditions.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.[1]

Conclusion and Future Directions

This compound has demonstrated significant potential as a modulator of the immune response, primarily through its ability to suppress pro-inflammatory cytokine production and inhibit key inflammatory signaling pathways such as MAPK and NF-κB. The data presented in this guide underscore its therapeutic promise for a variety of inflammatory conditions.

Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more complex preclinical models, will be crucial for its translation into clinical applications. The development of optimized delivery systems could also enhance its therapeutic efficacy. For drug development professionals, this compound represents a promising natural product lead for the design of novel anti-inflammatory agents.

References

Unveiling the Neuroprotective Potential of Luteolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant and growing challenge to global health. The quest for effective therapeutic agents has led to a surge of interest in naturally occurring compounds with neuroprotective properties. Among these, the flavonoid Luteolin (B72000) has emerged as a promising candidate, demonstrating a remarkable ability to counteract the multifaceted pathological processes underlying neurodegeneration. This technical guide provides an in-depth exploration of the neuroprotective effects of Luteolin, focusing on its mechanisms of action, key signaling pathways, and the experimental evidence supporting its therapeutic potential.

Luteolin, a common flavonoid found in various fruits and vegetables, exhibits a range of pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] These attributes are central to its neuroprotective capacity, enabling it to mitigate neuronal damage and promote cell survival in the face of diverse insults. This document will delve into the molecular intricacies of Luteolin's action, offering a comprehensive resource for researchers and drug development professionals seeking to harness its therapeutic promise.

Core Mechanisms of Luteolin's Neuroprotective Action

Luteolin's neuroprotective effects are not mediated by a single mechanism but rather through a concerted modulation of multiple cellular processes. The primary modes of action identified in preclinical studies include the suppression of oxidative stress, inhibition of inflammatory processes, and prevention of apoptosis.[1]

Anti-inflammatory Effects: Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases.[3] Luteolin has been shown to suppress neuroinflammatory responses by inhibiting the activation of immune cells in the brain, such as microglia and astrocytes.[4] It effectively reduces the production of pro-inflammatory cytokines and mediators, thereby dampening the inflammatory cascade that leads to neuronal damage.[3]

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major driver of neuronal cell death in neurodegenerative conditions.[5] Luteolin acts as a potent antioxidant by directly scavenging ROS and enhancing the expression of endogenous antioxidant enzymes.[6][7] This dual action helps to restore redox homeostasis and protect neurons from oxidative damage.

Anti-apoptotic Properties: Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted cells. However, in neurodegenerative diseases, the apoptotic machinery can become dysregulated, leading to the premature death of neurons.[8] Luteolin has been demonstrated to interfere with apoptotic pathways by modulating the expression of key regulatory proteins, such as those in the Bcl-2 family, and inhibiting the activation of caspases, the executioners of apoptosis.[1][9]

Quantitative Data on the Neuroprotective Effects of Luteolin

The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the dose-dependent and context-specific neuroprotective efficacy of Luteolin.

Table 1: In Vitro Neuroprotective Effects of Luteolin

Cell LineInsult/ModelLuteolin ConcentrationKey FindingsReference
HT-22 Mouse Hippocampal CellsGlutamate-induced oxidative stress5–50 µMRestored cell viability, reduced ROS production, and decreased mitochondrial superoxide (B77818) levels.[10]
Rat Pheochromocytoma (PC12) CellsAβ₂₅₋₃₅-induced apoptosisNot specifiedDownregulated Bax and caspase-3 expression, and upregulated Bcl-2 expression.[1]
Primary Cultured Rat Cortical CellsH₂O₂ or xanthine/xanthine oxidase-induced oxidative damageNot specifiedAttenuated oxidative damage, reduced intracellular ROS, and inhibited caspase-3 activation.[6][7]
Rat Pheochromocytoma (PC12) Cells6-hydroxydopamine (6-OHDA)-induced cytotoxicity3.13, 6.25, 12.5, 25, 50 µMMarkedly attenuated cell viability loss in a concentration-dependent manner and suppressed the apoptotic rate.[9]
Primary Cultured Neurons (Mouse)Scratch model of traumatic brain injuryNot specifiedLowered intracellular ROS levels and increased neuron survival.[11][12]
Rat Cerebral CortexAcetamiprid-induced neurotoxicity50 mg/kgMitigated oxidative stress by enhancing the activities of antioxidant enzymes (SOD and CAT).

Table 2: In Vivo Neuroprotective Effects of Luteolin

Animal ModelDisease ModelLuteolin DosageKey FindingsReference
RatsChronic cerebral hypoperfusionNot specifiedAttenuated cognitive impairment.[1]
MiceTraumatic Brain Injury (TBI)Not specifiedAmeliorated neurological deficits, reduced brain water content, and decreased neuronal apoptosis. Restored glutathione (B108866) peroxidase (GPx) activity.[11][12]
MiceIntracerebral Hemorrhage (ICH)5, 10, 20 mg/kgAlleviated brain edema and ameliorated neurobehavioral dysfunction and memory loss.[13][14]
MiceAβ₁₋₄₂-induced Alzheimer's Disease80 mg/kg/day for two weeksInhibited the activation of JNK, p38, GFAP, and Iba-1. Attenuated the expression of inflammatory markers (p-NF-kB p65, TNF-α, IL-1β). Reduced the expression of pro-apoptotic markers (Bax, Caspase-3, Cox-2).[15][16]
RatsChronic cerebral hypoperfusion (2-VO)50 mg/kg and 100 mg/kg b.w.Improved memory in object recognition and Morris water maze tests. Activated the PI3K/Akt signaling pathway.[17][18]

Key Signaling Pathways Modulated by Luteolin

Luteolin exerts its neuroprotective effects by modulating several critical intracellular signaling pathways that regulate cell survival, inflammation, and antioxidant responses. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of cellular antioxidant defenses.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to their transcription.[11][13] Luteolin has been shown to activate the Nrf2-ARE pathway, thereby enhancing the cell's capacity to combat oxidative stress.[11][13][19]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Luteolin Luteolin Keap1_Nrf2 Keap1-Nrf2 Complex Luteolin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription

Luteolin activates the Nrf2-ARE pathway to enhance antioxidant defenses.
The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis.[20] Activation of this pathway by growth factors or other stimuli leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and caspase-9. Luteolin has been demonstrated to activate the PI3K/Akt pathway, contributing to its neuroprotective and anti-apoptotic effects.[17][18][21]

PI3K_Akt_Pathway Luteolin Luteolin Receptor Receptor Tyrosine Kinase Luteolin->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Survival Cell Survival pAkt->Cell_Survival Promotes

Luteolin promotes neuronal survival via the PI3K/Akt signaling pathway.
The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including inflammation, apoptosis, and cell survival. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. While ERK activation is generally associated with cell survival, the activation of JNK and p38 is often linked to apoptosis and inflammation. Luteolin has been shown to modulate MAPK signaling, often by inhibiting the pro-inflammatory and pro-apoptotic JNK and p38 pathways.[6][15]

MAPK_Pathway cluster_mapk MAPK Cascades cluster_downstream Downstream Effects Stress_Stimuli Stress Stimuli (e.g., Aβ) JNK JNK Stress_Stimuli->JNK p38 p38 Stress_Stimuli->p38 Luteolin Luteolin Luteolin->JNK Inhibits Luteolin->p38 Inhibits Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation p38->Apoptosis

Luteolin inhibits pro-inflammatory and apoptotic MAPK signaling.

Experimental Protocols

A variety of in vitro and in vivo experimental models have been employed to investigate the neuroprotective effects of Luteolin. These models are essential for elucidating its mechanisms of action and for evaluating its therapeutic potential.

In Vitro Models
  • Cell Lines: Commonly used neuronal cell lines include HT-22 (mouse hippocampal), PC12 (rat pheochromocytoma), and SH-SY5Y (human neuroblastoma). These cell lines are valuable for initial screening and mechanistic studies.[9][10][22]

  • Primary Neuronal Cultures: Primary cultures of cortical or hippocampal neurons from rodents provide a more physiologically relevant model for studying neuronal responses to Luteolin.[6][7]

  • Induction of Neuronal Damage: Neurotoxicity is typically induced using various agents, including:

    • Glutamate: To model excitotoxicity.[10]

    • Amyloid-beta (Aβ) peptides: To mimic Alzheimer's disease pathology.[1]

    • 6-hydroxydopamine (6-OHDA): To induce dopaminergic neuron death, modeling Parkinson's disease.[9]

    • Hydrogen peroxide (H₂O₂): To induce oxidative stress.[6][7]

    • Oxygen-glucose deprivation/reoxygenation (OGD/R): To simulate ischemic-reperfusion injury.[23]

Key In Vitro Assays
  • Cell Viability Assays (e.g., MTT, LDH): To quantify the protective effect of Luteolin against cytotoxic insults.

  • Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes like DCFH-DA to assess antioxidant activity.

  • Apoptosis Assays (e.g., TUNEL staining, caspase activity assays, flow cytometry with Annexin V/PI): To determine the anti-apoptotic effects of Luteolin.[6][9]

  • Western Blotting: To measure the expression and phosphorylation status of key proteins in signaling pathways (e.g., Nrf2, Akt, MAPKs, Bcl-2 family proteins).[1][13]

  • Immunofluorescence/Immunocytochemistry: To visualize the subcellular localization of proteins and cellular morphology.[15]

  • Mitochondrial Function Assays (e.g., JC-1, MitoSOX): To assess mitochondrial membrane potential and mitochondrial ROS production.[10][13]

In Vivo Models
  • Animal Models of Neurodegenerative Diseases:

    • Alzheimer's Disease: Intracerebroventricular (i.c.v.) injection of Aβ peptides in mice or the use of transgenic mouse models (e.g., 3xTg-AD).[15][24]

    • Parkinson's Disease: Injection of neurotoxins like MPTP or 6-OHDA in rodents.

    • Traumatic Brain Injury (TBI): Models such as the controlled cortical impact (CCI) or weight-drop models.[11][12]

    • Cerebral Ischemia: Models like middle cerebral artery occlusion (MCAO) or two-vessel occlusion (2-VO).[17][18]

    • Intracerebral Hemorrhage (ICH): Injection of autologous blood into the brain.[13][14]

Key In Vivo Assessments
  • Behavioral Tests: To evaluate cognitive function (e.g., Morris water maze, object recognition test) and motor function (e.g., rotarod test).[17][18]

  • Histology and Immunohistochemistry: To examine brain tissue for neuronal loss, apoptosis (e.g., TUNEL staining), inflammation (e.g., staining for microglia and astrocytes), and protein aggregation.

  • Biochemical Analyses: Measurement of oxidative stress markers (e.g., MDA, GSH), inflammatory cytokines (e.g., TNF-α, IL-1β), and key signaling proteins in brain tissue homogenates.[11]

Experimental Workflow for Investigating Luteolin's Neuroprotective Effects

The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of Luteolin, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (Cell Lines or Primary Neurons) Induce_Damage Induce Neuronal Damage (e.g., Glutamate, Aβ, H₂O₂) Cell_Culture->Induce_Damage Luteolin_Treatment_vitro Luteolin Treatment (Dose-response) Induce_Damage->Luteolin_Treatment_vitro Assess_Viability Assess Cell Viability & Apoptosis (MTT, TUNEL) Luteolin_Treatment_vitro->Assess_Viability Mechanistic_Studies_vitro Mechanistic Studies (Western Blot, ROS assay) Assess_Viability->Mechanistic_Studies_vitro Animal_Model Animal Model of Neurodegeneration Mechanistic_Studies_vitro->Animal_Model Promising results lead to Luteolin_Treatment_vivo Luteolin Administration (Dosage & duration) Animal_Model->Luteolin_Treatment_vivo Behavioral_Tests Behavioral Assessments (Cognitive & Motor) Luteolin_Treatment_vivo->Behavioral_Tests Histological_Analysis Post-mortem Brain Analysis (Histology, Biochemistry) Behavioral_Tests->Histological_Analysis

A typical workflow for evaluating the neuroprotective effects of Luteolin.

Conclusion

The body of evidence presented in this technical guide strongly supports the neuroprotective potential of Luteolin. Its ability to concurrently target multiple pathological pathways, including oxidative stress, neuroinflammation, and apoptosis, makes it a highly attractive candidate for the development of novel therapies for a range of neurodegenerative diseases. The detailed information on its mechanisms of action, the quantitative data from preclinical studies, and the established experimental protocols provide a solid foundation for future research and drug development efforts. Further investigation, particularly well-designed clinical trials, is warranted to translate the promising preclinical findings into effective treatments for patients suffering from these devastating disorders.

References

The Role of Lobetyolin in Regulating the AKT/GSK3β/c-Myc Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin (B1206583), a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, has emerged as a compound of significant interest in oncology research.[1] Accumulating evidence suggests that this compound exerts potent anti-tumor effects across various cancer types, including gastric, colon, and breast cancer, by modulating key cellular signaling pathways.[2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's activity, with a specific focus on its role in the regulation of the critical AKT/GSK3β/c-Myc signaling cascade. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Understanding how this compound interfaces with this network is crucial for its development as a potential therapeutic agent.

Mechanism of Action: Targeting Glutamine Metabolism through AKT/GSK3β/c-Myc

This compound's anti-cancer activity is significantly attributed to its ability to induce apoptosis and inhibit cell proliferation by disrupting glutamine metabolism.[5][6] A key target in this process is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a primary transporter of glutamine into cancer cells.[2][6] this compound has been shown to downregulate the expression of ASCT2, thereby starving cancer cells of a crucial nutrient required for their rapid growth and proliferation.[3][7]

The regulation of ASCT2 by this compound is orchestrated through the AKT/GSK3β/c-Myc signaling pathway.[3] The transcription factor c-Myc is a known upregulator of ASCT2.[3] The stability and activity of c-Myc are, in turn, controlled by the upstream kinases AKT and Glycogen Synthase Kinase 3β (GSK3β). In many cancer cells, a constitutively active AKT pathway leads to the phosphorylation and inactivation of GSK3β.[8][9] This prevents GSK3β from phosphorylating c-Myc at threonine-58, a modification that targets c-Myc for proteasomal degradation.[10] Consequently, c-Myc remains stable and transcriptionally active, driving the expression of its target genes, including ASCT2.

This compound disrupts this oncogenic signaling by inhibiting the phosphorylation of AKT at serine-473 and subsequently reducing the inhibitory phosphorylation of GSK3β at serine-9.[2][3] This restores the activity of GSK3β, leading to the phosphorylation of c-Myc at threonine-58 and its subsequent degradation.[3] The resulting decrease in c-Myc levels leads to the downregulation of ASCT2, reduced glutamine uptake, and ultimately, the induction of apoptosis and inhibition of tumor growth.[2][3]

This compound This compound AKT AKT This compound->AKT Inhibits phosphorylation Apoptosis Apoptosis This compound->Apoptosis GSK3b GSK3β AKT->GSK3b Phosphorylates & Inactivates pAKT p-AKT (Ser473) (Inactive) cMyc c-Myc GSK3b->cMyc Phosphorylates for Degradation pGSK3b p-GSK3β (Ser9) (Inactive) ASCT2 ASCT2 cMyc->ASCT2 Promotes Transcription Proliferation Cell Proliferation & Survival cMyc->Proliferation pcMyc p-c-Myc (Thr58) (Degradation) Glutamine Glutamine Uptake ASCT2->Glutamine Glutamine->Proliferation Proliferation->Apoptosis

Figure 1: this compound's mechanism of action on the AKT/GSK3β/c-Myc pathway.

Quantitative Data

The anti-cancer effects of this compound have been quantified in various studies. The following tables summarize key findings on its cytotoxicity and in vivo efficacy.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer5.7[1]
HCT116Colon Cancer10-40 (Effective Range)[1]
MKN-45Gastric CancerConcentration-dependent[1][2]
MKN-28Gastric CancerConcentration-dependent[1][2]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Cancer ModelTreatmentOutcomeReference
HCT-116 Xenograft (Colon)10, 20, 40 mg/kg this compoundSignificant inhibition of tumor volume[5]
MKN-45 Xenograft (Gastric)Not specifiedEffective restraint of tumor growth[2]
A549 Xenograft (Lung)This compound with Cisplatin (DDP)Synergistic inhibition of tumor growth[11]

Table 3: Effect of this compound on Apoptosis

Cell LineTreatmentObservationReference
HCT-11620 and 40 µmol/L this compoundNotable increase in TUNEL-positive cells[5]
HCT-11610, 20, 40 µmol/L this compoundConcentration-dependent increase in early and late apoptosis[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the role of this compound in regulating the AKT/GSK3β/c-Myc pathway.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[13]

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13] Incubate for 1.5 to 4 hours at 37°C.[13][14]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[13]

A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT reagent B->C D Incubate (1.5-4h) C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance (570-590 nm) E->F

Figure 2: Workflow for the MTT cell viability assay.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.[1]

  • Protein Extraction: Lyse this compound-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[16][17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated AKT, GSK3β, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[16][17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

A Protein Extraction from Cells B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H

Figure 3: General workflow for Western blot analysis.

Immunofluorescence Staining

Immunofluorescence is used to visualize the subcellular localization of specific proteins.[18]

  • Cell Culture: Grow cells on glass coverslips or in chamber slides.

  • Fixation: Fix the cells with 2-4% formaldehyde (B43269) or paraformaldehyde for 10-15 minutes at room temperature.[18][19]

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with a detergent such as 0.2% Triton X-100 for 20 minutes.[19][20]

  • Blocking: Block non-specific binding sites with a blocking solution (e.g., 10% normal goat serum) for 1 hour.[19]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[18]

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize the stained cells using a fluorescence microscope.[19]

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by targeting the fundamental processes of cell proliferation and metabolism. Its ability to modulate the AKT/GSK3β/c-Myc signaling pathway, leading to the downregulation of the key glutamine transporter ASCT2, represents a promising strategy for cancer therapy. The data presented in this guide underscore the need for further investigation into the therapeutic applications of this compound. Future research should focus on comprehensive preclinical studies to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in a broader range of cancer models.[21][22][23] Additionally, combination studies with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for the treatment of resistant cancers.[11] A thorough understanding of the molecular interactions of this compound will be instrumental in its journey from a promising natural compound to a clinically viable therapeutic.

References

Lobetyolin: A Potential Therapeutic Agent for Alzheimer's Disease - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) continues to pose a significant challenge to global health, necessitating the exploration of novel therapeutic avenues. Lobetyolin (B1206583), a polyacetylene glycoside, has emerged as a compound of interest due to its demonstrated effects on a key pathological hallmark of AD: the aggregation of amyloid-beta (Aβ) peptides. Preclinical evidence, primarily from Caenorhabditis elegans models, suggests that this compound can mitigate Aβ aggregation and its associated toxicity. The proposed mechanisms of action include the modulation of cellular defenses against oxidative stress, a known contributor to Aβ pathology. This technical guide provides a comprehensive overview of the current research on this compound as a potential therapeutic agent for AD, detailing the available quantitative data, experimental methodologies, and hypothesized signaling pathways. It is important to note that while research into this compound's effect on Aβ is emerging, its impact on other crucial aspects of AD pathology, such as tau hyperphosphorylation and neuroinflammation, remains to be investigated.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies have shown limited efficacy, highlighting the urgent need for novel drug candidates that can target the underlying pathological mechanisms of AD.

This compound, a polyacetylene glycoside, has been identified as a promising natural compound with potential neuroprotective properties. This guide will synthesize the existing scientific literature on this compound's effects relevant to Alzheimer's disease, with a focus on its impact on Aβ aggregation.

Quantitative Data on this compound's Effects

The primary quantitative data for this compound's efficacy in an Alzheimer's model comes from studies on the nematode Caenorhabditis elegans, a well-established model for studying Aβ toxicity.

| Table 1: Effect of this compound on Aβ Deposition in C. elegans (CL2006 strain) | | :--- | :--- | | This compound Concentration (µM) | Reduction in Aβ Deposits (%) | | 50 | 54.8 ± 9.4 | | Data derived from Thioflavin T (ThT) staining of Aβ plaques. | |

| Table 2: Effect of this compound on Paralysis Phenotype in C. elegans (CL4176 strain) | | :--- | :--- | | Treatment Group | Delay in Paralysis (%) | | this compound (50 µM) | 20.9 ± 4.5 | | Paralysis is induced by the expression of Aβ1-42. | |

Mechanism of Action

The precise mechanism by which this compound exerts its effects on Aβ aggregation is not fully elucidated. However, current research points towards two potential pathways:

Indirect Action via Oxidative Stress Reduction

This compound has been shown to modulate the expression of glutathione-S-transferases (GSTs), key enzymes in the cellular antioxidant defense system. Specifically, it is suggested to enhance the cellular defense against oxidative stress, a condition known to promote protein misfolding and aggregation, including that of Aβ. By mitigating oxidative stress, this compound may indirectly inhibit the formation of toxic Aβ aggregates.[1]

This compound This compound GSTs Glutathione-S-Transferases (GSTs) This compound->GSTs Modulates Oxidative_Stress Oxidative Stress GSTs->Oxidative_Stress Reduces Abeta_Aggregation Aβ Aggregation Oxidative_Stress->Abeta_Aggregation Promotes Neurotoxicity Neurotoxicity Abeta_Aggregation->Neurotoxicity Leads to

Hypothesized indirect mechanism of this compound via oxidative stress reduction.
Hypothesized Direct Interaction with Aβ

It is also postulated that this compound may directly interact with Aβ monomers or early-stage oligomers.[1] This interaction could stabilize non-amyloidogenic conformations of the peptide, thereby preventing its assembly into neurotoxic fibrils. However, direct experimental evidence for this binding is currently lacking.[1]

This compound This compound Abeta_Monomer Aβ Monomer This compound->Abeta_Monomer Interacts with? Abeta_Oligomer Aβ Oligomer This compound->Abeta_Oligomer Interacts with? Non_amyloidogenic_Conformation Non-amyloidogenic Conformation This compound->Non_amyloidogenic_Conformation Stabilizes? Abeta_Monomer->Abeta_Oligomer Aggregates Toxic_Fibrils Toxic Fibrils Abeta_Oligomer->Toxic_Fibrils Aggregates

Hypothesized direct interaction of this compound with Aβ species.

Experimental Protocols

Solubilization of this compound

Due to its poor aqueous solubility, proper solubilization of this compound is critical for experimental studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • For in vivo studies, a co-solvent system is often employed. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • The final concentration of DMSO should be kept low to avoid cellular toxicity in in vitro assays.

start This compound Powder dissolve_dmso Dissolve in 100% DMSO (Stock Solution) start->dissolve_dmso co_solvent Prepare Co-solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) dissolve_dmso->co_solvent final_solution Final Working Solution co_solvent->final_solution

Workflow for the solubilization of this compound for experimental use.
Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid fibrils in the presence of this compound.

Materials:

  • Monomeric Aβ1-42 peptide

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound working solution

  • 96-well black, clear-bottom plates

Procedure:

  • Prepare Aβ1-42 working solution in the assay buffer.

  • Add different concentrations of this compound to the wells of the microplate.

  • Add the Aβ1-42 solution to initiate aggregation.

  • Add ThT to each well.

  • Incubate the plate at 37°C with intermittent shaking.

  • Monitor fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.

  • The inhibitory effect of this compound is determined by comparing the aggregation kinetics (lag phase, maximum fluorescence) between treated and untreated samples.[1]

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of Aβ aggregates.

Procedure:

  • After the ThT assay, take an aliquot of the Aβ solution.

  • Apply the sample to a carbon-coated copper grid.

  • Negatively stain the sample with a contrast agent (e.g., uranyl acetate).

  • Image the grid using a transmission electron microscope to observe the morphology of Aβ aggregates (e.g., fibrils, oligomers) in the presence and absence of this compound.[1]

Future Directions and Unexplored Areas

The current body of research on this compound's therapeutic potential for Alzheimer's disease is in its nascent stages and focuses primarily on its interaction with amyloid-beta. To establish this compound as a viable therapeutic candidate, several critical areas require thorough investigation:

  • Tau Pathology: There is currently no available data on the effect of this compound on tau hyperphosphorylation, a central pathological feature of AD. Future studies should investigate whether this compound can modulate the activity of kinases and phosphatases involved in tau phosphorylation.

  • Neuroinflammation: The role of neuroinflammation in the progression of AD is well-established. It is unknown if this compound possesses anti-inflammatory properties in the context of the central nervous system. Investigating its effects on microglial and astrocytic activation, and the production of pro-inflammatory cytokines is a crucial next step.

  • Synaptic Plasticity: Synaptic dysfunction is an early event in AD. Studies are needed to determine if this compound can protect against Aβ-induced synaptic toxicity and promote synaptic plasticity, which is essential for learning and memory.

  • In Vivo Mammalian Models: While the C. elegans model provides valuable initial insights, it is imperative to validate these findings in mammalian models of Alzheimer's disease to assess this compound's efficacy, bioavailability, and safety in a more complex biological system.

Conclusion

This compound presents an interesting starting point for the development of a novel therapeutic agent for Alzheimer's disease. The preliminary evidence of its ability to reduce amyloid-beta aggregation and toxicity in a preclinical model is promising. However, the lack of data on its effects on other key pathological hallmarks of AD, such as tauopathy and neuroinflammation, underscores the significant amount of research that is still required. The detailed experimental protocols and hypothesized mechanisms outlined in this guide are intended to provide a foundation for researchers to build upon as they further explore the therapeutic potential of this polyacetylene glycoside. A multi-faceted approach that investigates the full spectrum of AD pathology will be essential to determine if this compound can be translated into a clinically effective treatment.

References

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Lobetyolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyolin (B1206583), a polyacetylenic glycoside primarily isolated from the roots of Codonopsis pilosula, has garnered significant interest for its diverse pharmacological activities. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical studies in rodent models. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for the scientific community. While significant strides have been made in characterizing the oral pharmacokinetics and metabolism of this compound, this guide also highlights existing data gaps, such as the lack of intravenous pharmacokinetic data to determine absolute bioavailability and specific details on transporter-mediated disposition, to guide future research endeavors.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated in rats following oral administration. These studies reveal that this compound is rapidly absorbed, extensively metabolized, and exhibits low oral bioavailability.

Oral Bioavailability

The oral bioavailability of pure this compound has been reported to be low. In a comparative study, the bioavailability of pure this compound was found to be 3.90% relative to its administration as part of a Codonopsis pilosula extract, which had a higher relative bioavailability of 6.97%.[1] This suggests that other components within the plant extract may enhance the absorption or reduce the first-pass metabolism of this compound. The low bioavailability of the pure compound points towards either poor absorption from the gastrointestinal tract or significant first-pass metabolism.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

ParameterPure this compound (10 mg/kg)[2]This compound from C. pilosula Extract[3]
Tmax (h) 1.0 ± 0.6Not explicitly stated, but no significant difference from pure form
Cmax (ng/mL) 60.1 ± 33.1Not explicitly stated, but no significant difference from pure form
AUC0-t (ng·h/mL) 212.4 ± 172.9-
AUC0-∞ (ng·h/mL) 253.8 ± 192.6Statistically different from pure form (p < 0.05)
t1/2 (h) 2.2 ± 1.1Statistically different from pure form (p < 0.05)
Relative Bioavailability (%) 3.906.97

Data are presented as mean ± standard deviation.

Absorption

Following oral administration in rats, this compound is absorbed with a time to reach maximum plasma concentration (Tmax) of approximately 1.0 hour.[2] The rapid absorption suggests a relatively efficient uptake process from the gastrointestinal tract, although the low Cmax and AUC values indicate that the overall extent of absorption is limited.

Distribution

Specific studies detailing the tissue distribution of this compound are currently limited. The volume of distribution has not been reported, which would require intravenous administration data. Further research is needed to understand the extent and pattern of this compound distribution into various tissues and organs. Information on plasma protein binding of this compound is also not currently available in the public domain.

Metabolism

In vitro studies using rat liver microsomes have shown that this compound undergoes extensive metabolism.[4] A total of 30 metabolites have been identified, suggesting a complex metabolic profile. The primary metabolic pathways include:

  • Oxidation: Various hydroxylation and oxidation reactions.

  • Glucuronidation: Conjugation with glucuronic acid.

  • Glutathione Conjugation: Conjugation with glutathione.

The cytochrome P450 (CYP) enzymes implicated in the metabolism of the aglycone, lobetyol, include CYP2C19, CYP1A1, CYP2C9, and CYP1A2.[4] However, the specific CYP isoforms responsible for the metabolism of this compound itself and the quantitative contribution of each pathway remain to be fully elucidated.

Excretion

The primary route of excretion for this compound and its metabolites is believed to be through bile.[4] Quantitative data on the biliary and urinary excretion of the parent compound and its metabolites are necessary to fully characterize its elimination pathways.

Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic and metabolism studies of this compound.

Animal Studies for Oral Pharmacokinetics
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[2][3]

  • Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and have free access to food and water. A fasting period of 12 hours is usually implemented before drug administration.[2]

  • Drug Administration:

    • Compound: Pure this compound or Codonopsis pilosula extract.[3]

    • Dose: A common oral dose for pharmacokinetic studies is 10 mg/kg.[2]

    • Route: Oral gavage.

    • Vehicle: A 0.5% solution of carboxymethylcellulose sodium (CMC-Na) is often used as a vehicle for oral administration.

  • Blood Sampling:

    • Blood samples (approximately 0.2-0.3 mL) are collected serially from the tail vein or via retro-orbital puncture into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 9, 12, and 24 hours post-dose).[2]

    • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -20°C or -80°C until analysis.[2]

Bioanalytical Method for this compound Quantification

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the standard for quantifying this compound in plasma.[2][3]

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.[2]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) or methanol (B129727) and water containing a small percentage of formic acid is common.[2]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

  • Sample Preparation:

    • Protein precipitation with a solvent like methanol or acetonitrile is a common method for extracting this compound from plasma samples.[2]

  • Validation: The method is validated for linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.[2][3]

In Vitro Metabolism Studies
  • System: Rat liver microsomes are used to assess hepatic metabolism.[4]

  • Incubation:

    • This compound is incubated with liver microsomes in the presence of an NADPH-regenerating system to initiate phase I metabolic reactions.

    • Incubations are typically carried out at 37°C for various time points.

  • Metabolite Identification:

    • The reaction is quenched, and the samples are analyzed by a high-resolution mass spectrometry technique like UHPLC-Q/TOF-MS to identify potential metabolites based on their accurate mass and fragmentation patterns.[4]

Visualizations of Pathways and Workflows

Experimental Workflow for Oral Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Analysis Animal_Model Sprague-Dawley Rats (Fasted for 12h) Drug_Admin Oral Gavage (10 mg/kg this compound) Animal_Model->Drug_Admin Blood_Collection Serial Blood Collection (0-24h) Drug_Admin->Blood_Collection Plasma_Separation Centrifugation to Separate Plasma Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Sample_Prep Protein Precipitation Storage->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS PK_Analysis Pharmacokinetic Parameter Calculation UPLC_MSMS->PK_Analysis

Caption: Workflow for a typical oral pharmacokinetic study of this compound in rats.

Proposed Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidation Oxidation (Hydroxylation, etc.) This compound->Oxidation Hydrolysis Hydrolysis (to Lobetyol) This compound->Hydrolysis Glucuronidation Glucuronide Conjugates Oxidation->Glucuronidation Glutathione Glutathione Conjugates Oxidation->Glutathione Hydrolysis->Glucuronidation Hydrolysis->Glutathione Metabolites Excreted Metabolites Glucuronidation->Metabolites Glutathione->Metabolites G This compound This compound AKT AKT This compound->AKT Inhibits GSK3b GSK3β AKT->GSK3b Inhibits cMyc c-Myc GSK3b->cMyc Inhibits (Promotes Degradation) ASCT2 ASCT2 cMyc->ASCT2 Promotes Transcription Glutamine Glutamine Uptake ASCT2->Glutamine Apoptosis Apoptosis ASCT2->Apoptosis Inhibition leads to Proliferation Cell Proliferation Glutamine->Proliferation

References

Natural sources and biosynthesis of Lobetyolin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Lobetyolin (B1206583)

Introduction

This compound is a polyacetylene glycoside, a class of natural products recognized for their significant and diverse biological activities.[1][2] It is the monoglucoside of the C14 polyacetylene, lobetyol (B12338693).[1][3] Found primarily in various medicinal plants, this compound has garnered substantial interest from researchers and drug development professionals for its potential antitumor, anti-inflammatory, antioxidant, and immunomodulatory properties.[1][4] This technical guide provides a comprehensive overview of the natural sources of this compound, its putative biosynthetic pathway, and the detailed experimental methodologies used for its isolation, purification, and analysis.

Natural Sources of this compound

This compound and its related compounds, lobetyol (the aglycone) and lobetyolinin (B1588179) (the bis-glucoside), are predominantly found in plants belonging to the Campanulaceae family.[1][3][5] While a number of species contain these compounds, the roots of the Codonopsis genus, often referred to as "Dangshen" or "poor man's ginseng" in Traditional Chinese Medicine, are the most well-known and commercially significant sources.[3][6]

This compound is not confined to a single part of the plant; it has been detected in the roots, stems, leaves, and flowers of Codonopsis pilosula.[7] The concentration of this compound can be influenced by various factors, including the specific species, geographical origin, cultivation methods, and post-harvest processing techniques.[6][7] For instance, trellis netting cultivation has been shown to significantly increase the this compound content in the aerial parts of C. pilosula compared to the roots.[7] Furthermore, moderate drought stress and the presence of certain endophytic fungi have been reported to enhance the accumulation of this compound in C. pilosula.[8]

Data Presentation: Natural Sources and this compound Content

The following tables summarize the known plant sources of this compound and its derivatives, along with reported concentrations where available.

Table 1: Plant Species Identified as Natural Sources of this compound and its Derivatives

Plant SpeciesFamilyPlant Part(s)Compound(s) IdentifiedReference(s)
Codonopsis pilosulaCampanulaceaeRoots, Leaves, Stems, FlowersThis compound, Lobetyolinin[1][6][7]
Codonopsis tangshenCampanulaceaeRootsThis compound[1][6][9]
Codonopsis lanceolataCampanulaceaeRootsThis compound[1][6]
Codonopsis clematideaCampanulaceaeNot specifiedThis compound, Lobetyolinin[5]
Lobelia giberroaCampanulaceaeRootsThis compound[1][10]
Lobelia inflataCampanulaceaeHairy Root CultureThis compound, Lobetyol[1][3][11]
Lobelia chinensisCampanulaceaeWhole PlantLobetyol, Isolobetyol, this compound[1][3]
Platycodon grandiflorumCampanulaceaeRootsThis compound[1][3][12]
Campanumoea javanicaCampanulaceaeNot specifiedThis compound[12][13]
Adenophora tetraphyllaCampanulaceaeNot specifiedThis compound[5]
Campanula alliariifoliaCampanulaceaeNot specifiedThis compound[5]

Table 2: Quantitative Analysis of this compound in Codonopsis Species

Plant SpeciesSample Origin/ConditionThis compound Content (mg/g dry weight)Reference(s)
Codonopsis tangshenVarious cultivation areas in China0.0403 - 0.9667[9]
Codonopsis RadixTen different places in China0.1963 - 1.4532[14]
Codonopsis pilosulaUnder drought stress8.47% - 86.47% increase vs. control[8]
Codonopsis pilosulaApplication of endophytic fungi11.12% - 46.02% increase[8]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, extensive research, including isotopic tracer experiments and transcriptomic analyses, indicates that it originates from fatty acid metabolism.[1][5][15][16] Polyacetylenes, in general, are derived from fatty acid and polyketide precursors.[15][17] The proposed pathway for this compound biosynthesis can be conceptualized in two main phases: the formation of the polyacetylenic backbone and its subsequent glycosylation.

Phase 1: Formation of the Polyacetylenic Carbon Chain

The biosynthesis is believed to start from oleic acid (18:1Δ9), a common C18 fatty acid.[5][16][18] Key enzymatic steps involving desaturases and acetylenases are responsible for introducing double and triple bonds into the fatty acid chain.[17][18] The archetypal fatty acid desaturase 2 (FAD2) enzyme, which is typically localized in the endoplasmic reticulum, introduces a second double bond into oleic acid to form linoleic acid (18:2Δ9,12).[17][18] Functionally divergent FAD2-like enzymes are then thought to catalyze the conversion of the double bond at the C-12 position into a triple bond, forming crepenynic acid, a key intermediate in polyacetylene biosynthesis.[17] Further desaturation and chain-shortening reactions would then lead to the C14 lobetyol aglycone.

Phase 2: Glycosylation

The final step in the biosynthesis of this compound is the conjugation of the lobetyol aglycone with a glucose moiety.[1][5][16] This reaction is catalyzed by a glycosyltransferase enzyme, which transfers a glucose molecule from a donor like UDP-glucose to one of the hydroxyl groups of lobetyol.[1] The formation of lobetyolinin involves the addition of a second glucose unit.[3]

This compound Biosynthesis Pathway Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcid Fatty Acid Metabolism (via Malonyl-CoA) AcetylCoA->FattyAcid OleicAcid Oleic Acid (18:1Δ⁹) FattyAcid->OleicAcid LinoleicAcid Linoleic Acid (18:2Δ⁹,¹²) OleicAcid->LinoleicAcid CrepenynicAcid Crepenynic Acid LinoleicAcid->CrepenynicAcid Intermediates Further Desaturation & Chain Shortening CrepenynicAcid->Intermediates Lobetyol Lobetyol (Aglycone) Intermediates->Lobetyol This compound This compound Lobetyol->this compound

Caption: Putative Biosynthesis Pathway of this compound.

Experimental Protocols

The following sections detail standardized methodologies for the extraction, isolation, and quantification of this compound from plant sources.

Protocol 1: Bioassay-Guided Fractionation and Isolation of this compound from Lobelia giberroa Roots

This protocol is adapted from a study that successfully isolated this compound as a major active constituent.[10][19]

I. Extraction

  • Maceration: Airdry and powder the root material of Lobelia giberroa. Macerate 1000 g of the powdered material in 80% methanol (B129727) for 72 hours with intermittent shaking.[1][10]

  • Filtration and Re-extraction: Filter the extract. Re-macerate the remaining plant material (the marc) twice more with fresh 80% methanol to ensure exhaustive extraction.[10]

  • Concentration: Combine the filtrates and remove the methanol using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.[1]

  • Lyophilization: Freeze-dry the remaining aqueous portion to yield the dried crude 80% methanol extract.[1][10]

II. Fractionation

  • Solvent Partitioning: Subject the dried crude extract to successive fractionation using a Soxhlet apparatus with solvents of increasing polarity: n-hexane, followed by ethyl acetate (B1210297), and then methanol.[1][10]

  • Fraction Collection: Collect the distinct solvent fractions. The remaining aqueous portion constitutes the final fraction.

  • Drying: Dry each organic solvent fraction using a rotary evaporator and the aqueous fraction using a lyophilizer.[10]

III. Isolation

  • Column Chromatography: The methanol fraction, typically showing the highest activity in bioassays, is subjected to silica (B1680970) gel column chromatography for purification.[1][10]

  • Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial mobile phase (e.g., n-hexane or a low-polarity mixture) and pack it into a glass column.

  • Loading: Dissolve the dried methanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by mixtures of ethyl acetate and methanol.

  • Fraction Collection and Analysis: Collect fractions of a fixed volume and monitor them using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile and a prominent spot corresponding to a this compound standard.

  • Final Purification: The combined fractions containing the compound of interest may require further purification using preparative HPLC or recrystallization to yield pure this compound.[1]

Experimental Workflow Start Powdered Plant Material (Lobelia giberroa Roots) Maceration Maceration with 80% Methanol (3x, 72h) Start->Maceration Concentration Concentration & Lyophilization Maceration->Concentration CrudeExtract Crude 80% Methanol Extract Concentration->CrudeExtract Soxhlet Successive Soxhlet Fractionation CrudeExtract->Soxhlet Hexane Hexane Fraction Soxhlet->Hexane EtOAc Ethyl Acetate Fraction Soxhlet->EtOAc MeOH Methanol Fraction (Active) Soxhlet->MeOH Water Aqueous Fraction Soxhlet->Water SilicaGel Silica Gel Column Chromatography MeOH->SilicaGel TLC Fraction Collection & TLC Analysis SilicaGel->TLC Pure Pure this compound TLC->Pure

Caption: Bioassay-Guided Fractionation Workflow for this compound.

Protocol 2: Analytical Quantification of this compound using HPLC and LC-MS/MS

Quantitative analysis is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed methods.[4][9][14][20]

Table 3: Methodologies for this compound Quantification

ParameterHPLC-UV Method[9]LC-MS/MS Method[1][4]
Instrumentation High-Performance Liquid Chromatography with UV DetectorLiquid Chromatography with Tandem Mass Spectrometer
Column Supelco Discovery C18 (4.6 mm x 250 mm, 5 µm)Thermo ODS C18 reversed-phase column
Mobile Phase Acetonitrile : 0.5% Acetic Acid in Water (20:80, v/v)0.1% Aqueous Formic Acid : Methanol (50:50, v/v)
Elution Mode IsocraticIsocratic
Flow Rate Not specified (typically ~1.0 mL/min)0.4 mL/min
Detection Wavelength 268 nmN/A
Ionization Mode N/APositive Electrospray Ionization (ESI+)
Monitored Transition (SRM) N/AThis compound: m/z 419.3 [M+Na]⁺ → m/z 203.1
Internal Standard (IS) N/ASyringin (B1682858): m/z 394.9 [M+Na]⁺ → m/z 231.9
Linear Range Not specified1.0–500 ng/mL

Conclusion

This compound is a valuable polyacetylene natural product with significant therapeutic potential. Its primary natural sources are plants of the Campanulaceae family, especially species within the Codonopsis and Lobelia genera.[1][3] While the biosynthetic pathway is understood to originate from fatty acid metabolism, the specific enzymes catalyzing each step remain an active area of investigation.[1][5] The elucidation of the complete pathway is a key objective for future research, as it could pave the way for metabolic engineering and synthetic biology approaches to produce this compound and its analogs on a larger scale. The well-established extraction, isolation, and analytical protocols detailed in this guide provide a solid foundation for researchers to advance the study of this compound, from natural source characterization to preclinical and clinical development.

References

Lobetyolin's Dichotomous Influence on the Nrf2 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lobetyolin (B1206583), a polyacetylene glycoside primarily extracted from Codonopsis pilosula, is emerging as a compound of significant interest due to its diverse pharmacological activities, including anti-tumor and antioxidant properties. A critical aspect of its mechanism of action appears to be its interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. However, current research presents a dichotomous role for this compound in modulating this pathway. In certain cancer cell lines, this compound has been observed to suppress Nrf2, leading to increased oxidative stress and apoptosis. Conversely, studies involving extracts of Codonopsis lanceolata, which contains this compound, suggest an activation of the Nrf2 pathway, contributing to its antioxidant and cytoprotective effects.

This technical guide provides an in-depth analysis of the current understanding of this compound's effect on the Nrf2 signaling pathway. It consolidates quantitative data from key studies, details relevant experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows. The presented information aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's complex interaction with the Nrf2 pathway, highlighting the context-dependent nature of its effects and informing future research and therapeutic development.

The Dual Role of this compound in Nrf2 Signaling

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Current evidence suggests that this compound can either inhibit or activate this pathway depending on the cellular context.

Inhibition of the Nrf2 Pathway in Cancer Cells

In the context of gastric cancer, this compound has been shown to exert anti-tumor effects by downregulating the Nrf2 signaling pathway. This inhibition leads to an accumulation of reactive oxygen species (ROS), ultimately triggering mitochondria-mediated apoptosis in cancer cells.

A key study demonstrated that treatment of gastric cancer cells (MKN-45 and MKN-28) with this compound resulted in a reduction of the total Nrf2 protein level. This effect is part of a broader mechanism involving the downregulation of the amino acid transporter ASCT2, leading to decreased glutathione (B108866) (GSH) levels and a subsequent increase in intracellular ROS.

This compound This compound ASCT2 ASCT2 (Alanine-Serine-Cysteine Transporter 2) This compound->ASCT2 inhibits Nrf2 Total Nrf2 Protein This compound->Nrf2 reduces level of Glutamine Glutamine Metabolism ASCT2->Glutamine regulates GSH GSH (Glutathione) Glutamine->GSH contributes to ROS ROS (Reactive Oxygen Species) GSH->ROS scavenges Apoptosis Mitochondria-mediated Apoptosis ROS->Apoptosis induces

Figure 1: Inhibitory effect of this compound on the Nrf2 pathway in gastric cancer cells.
Potential Activation of the Nrf2 Pathway

In contrast to its effects in cancer cells, extracts from Codonopsis lanceolata, a plant known to contain this compound, have been shown to activate the Keap1/Nrf2/HO-1 signaling pathway, thereby protecting cells from oxidative stress. This suggests a potential role for this compound as an Nrf2 activator in non-cancerous cells or under different physiological conditions.

The proposed mechanism involves the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus and subsequent activation of ARE-driven gene expression, including that of HO-1. This leads to an enhanced antioxidant defense.

This compound This compound-containing Codonopsis lanceolata extract Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 disrupts Nrf2_cyto Nrf2 (cytoplasm) Keap1_Nrf2->Nrf2_cyto releases Nrf2_nucl Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucl translocates to ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection (Antioxidant Response) Antioxidant_Genes->Cell_Protection leads to cluster_0 In Vitro Experiments cluster_1 Biochemical Assays cluster_2 Microscopy Cell_Culture Cell Culture (e.g., Gastric Cancer Cells, ARPE-19) Treatment Treatment with this compound or Codonopsis lanceolata Extract Cell_Culture->Treatment Cell_Harvesting Cell Harvesting and Lysis Treatment->Cell_Harvesting Immunofluorescence Immunofluorescence (Nrf2 Nuclear Translocation) Treatment->Immunofluorescence Western_Blot Western Blot (Nrf2, Keap1, HO-1, NQO1) Cell_Harvesting->Western_Blot ROS_Assay ROS Assay (e.g., DCFH-DA) Cell_Harvesting->ROS_Assay GSH_Assay GSH Assay Cell_Harvesting->GSH_Assay

An In-depth Technical Guide on the Chemical Structure and Stability of Lobetyolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyolin, a polyacetylenic glycoside primarily isolated from the roots of Codonopsis pilosula, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and stability of this compound. A detailed analysis of its molecular composition is presented, followed by a review of its known stability characteristics under various conditions. This document also outlines key experimental protocols for assessing its stability and investigating its biological effects, particularly on cellular signaling pathways. The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of this compound as a potential therapeutic agent.

Chemical Structure of this compound

This compound is characterized by a complex structure featuring a polyacetylene chain, a glycosidic bond, and multiple chiral centers. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₈O₈[1]
Molecular Weight 396.43 g/mol [1]
IUPAC Name (2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1]
CAS Number 136085-37-5
Appearance Powder[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]

Chemical Stability of this compound

Understanding the chemical stability of this compound is paramount for its handling, formulation, and development as a therapeutic agent. Current data indicates that this compound is a hygroscopic compound, suggesting that it readily absorbs moisture from the atmosphere. Therefore, it is recommended to store it in a desiccated environment.

Storage Stability

Long-term storage recommendations are crucial for maintaining the integrity of this compound. Based on available data, the following storage conditions are advised:

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C1 year
In Solvent-20°C1 month

It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles, which can contribute to degradation.

Thermal Stability

Thermal stability is a critical parameter, especially when considering processing and formulation procedures that may involve heat. While detailed kinetic studies on the thermal degradation of this compound are not extensively available in the reviewed literature, it is generally recommended to exercise caution when heating solutions of this compound to avoid potential degradation.

pH and Photostability

Comprehensive quantitative data on the degradation kinetics of this compound under various pH conditions (acidic, neutral, basic) and upon exposure to light are not yet fully elucidated in published literature. Such studies are essential for determining its shelf-life and for the development of stable formulations. Future research should focus on performing forced degradation studies under these conditions to identify degradation products and establish degradation pathways.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, particularly those involved in cancer cell proliferation and apoptosis.

AKT/GSK3β/c-Myc Signaling Pathway

In the context of gastric and breast cancer, this compound has been demonstrated to inhibit the AKT/GSK3β/c-Myc signaling pathway. This inhibition leads to the downregulation of the amino acid transporter ASCT2, which is crucial for the metabolic reprogramming of cancer cells. The suppression of this pathway ultimately induces apoptosis in cancer cells.

AKT_GSK3b_cMyc_Pathway cluster_pathway This compound's Effect on the AKT/GSK3β/c-Myc Pathway This compound This compound AKT AKT This compound->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits ASCT2 ASCT2 cMyc->ASCT2 promotes expression Apoptosis Apoptosis ASCT2->Apoptosis inhibits

Caption: this compound inhibits the AKT/GSK3β/c-Myc signaling pathway.

Mitochondrial Apoptosis Pathway

This compound is also known to induce apoptosis through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential and the activation of downstream caspases, such as caspase-3, which are key executioners of apoptosis.

Mitochondrial_Apoptosis_Pathway cluster_apoptosis This compound's Induction of Mitochondrial Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria acts on MMP Disruption of Mitochondrial Membrane Potential Mitochondria->MMP Caspase3 Caspase-3 Activation MMP->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments related to its stability and biological activity.

Western Blot Analysis of the AKT/GSK3β/c-Myc Pathway

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in the AKT/GSK3β/c-Myc pathway.

4.1.1. Cell Culture and Treatment

  • Culture the selected cancer cell line (e.g., MKN-45 or MKN-28 for gastric cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified duration (e.g., 24 hours).

4.1.2. Protein Extraction

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

4.1.3. Protein Quantification

  • Determine the protein concentration of each sample using a BCA protein assay kit.

4.1.4. SDS-PAGE and Western Blotting

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AKT, total AKT, phospho-GSK3β, total GSK3β, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blotting D->E F Antibody Incubation E->F G Detection & Analysis F->G

Caption: Experimental workflow for Western blot analysis.

Assessment of Mitochondrial Membrane Potential using JC-1 Assay

This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential in response to this compound treatment.

4.2.1. Cell Culture and Treatment

  • Seed cells in a 96-well black, clear-bottom plate.

  • Treat the cells with this compound at various concentrations for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

4.2.2. JC-1 Staining

  • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).

  • Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

4.2.3. Fluorescence Measurement

  • After incubation, wash the cells with assay buffer.

  • Measure the fluorescence intensity using a fluorescence microplate reader.

    • J-aggregates (healthy cells): Excitation ~535 nm, Emission ~595 nm (red fluorescence).

    • JC-1 monomers (apoptotic cells): Excitation ~485 nm, Emission ~535 nm (green fluorescence).

4.2.4. Data Analysis

  • Calculate the ratio of red to green fluorescence intensity for each well.

  • A decrease in this ratio indicates mitochondrial membrane depolarization.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

4.3.1. Cell Lysis

  • Following treatment with this compound, lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to remove insoluble material.

4.3.2. Caspase-3 Assay

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

4.3.3. Data Analysis

  • The increase in absorbance at 405 nm is proportional to the caspase-3 activity in the sample.

Conclusion

This compound presents a promising profile as a bioactive compound with significant therapeutic potential. This guide has provided a detailed overview of its chemical structure and current understanding of its stability. The outlined signaling pathways and experimental protocols offer a solid foundation for researchers to further investigate its mechanisms of action and to develop stable and effective formulations. Further quantitative studies on the degradation kinetics of this compound under various stress conditions are warranted to facilitate its translation from a promising natural product to a clinically viable therapeutic agent.

References

Lobetyolin's Interaction with the ASCT2 Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lobetyolin, a polyacetylene glycoside primarily isolated from Codonopsis pilosula, has emerged as a significant modulator of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a critical mediator of glutamine uptake in various cancer cells. This technical guide synthesizes the current understanding of this compound's interaction with ASCT2, detailing the molecular mechanisms, experimental validation, and the downstream signaling cascades. Notably, this compound exerts its effects not through direct competitive inhibition, but by downregulating the expression of the ASCT2 protein.[1] This indirect mechanism triggers a cascade of events, leading to reduced glutamine uptake, induction of apoptosis, and inhibition of cancer cell proliferation.[1][2] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling pathways involved, offering a valuable resource for researchers and professionals in the field of oncology and drug development.

Mechanism of Action: Indirect Downregulation of ASCT2

This compound's primary mechanism of action against cancer cells involves the disruption of glutamine metabolism by reducing the expression of the ASCT2 transporter.[3][4] Unlike direct competitive inhibitors that bind to the transporter's active site, this compound modulates signaling pathways that control the transcription and stability of the ASCT2 protein.[1][5] This leads to a diminished population of ASCT2 transporters on the cell membrane, consequently impairing the cell's ability to import glutamine, an amino acid crucial for the rapid proliferation of cancer cells.[1][6]

Quantitative Data: Concentration-Dependent Effects of this compound

The anti-cancer effects of this compound are concentration-dependent. The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Gastric Cancer Cells (MKN-45 and MKN-28) [2]

Concentration (µM)Effect on Cell ProliferationEffect on Glutamine UptakeEffect on ASCT2 Protein Expression
10Inhibition observedReduction observedDownregulation observed
20Significant inhibitionSignificant reductionSignificant downregulation
40Strong inhibitionStrong reductionStrong downregulation

Table 2: Effect of this compound on Breast Cancer Cells (MDA-MB-231 and MDA-MB-486) [5]

Concentration (µM)Effect on Cell ProliferationEffect on Glutamine UptakeEffect on ASCT2 mRNA Expression
Not specifiedInhibition observedDisruption observedDownregulation observed

Table 3: Effect of this compound on Colon Cancer Cells (HCT-116) [7]

Concentration (µM)Effect on ApoptosisEffect on Glutamine MetabolismEffect on ASCT2 Expression
Not specifiedInduction observedInhibition observedDownregulation observed

Signaling Pathways Modulated by this compound

This compound's ability to downregulate ASCT2 expression is mediated through the modulation of key intracellular signaling pathways. The two primary pathways identified are the AKT/GSK3β/c-Myc pathway and the p53 pathway.

The AKT/GSK3β/c-Myc Signaling Pathway

In several cancer cell types, including gastric and breast cancer, this compound has been shown to inhibit the AKT/GSK3β signaling axis.[2][5][6] This inhibition leads to a decrease in the phosphorylation of GSK3β at Ser9 and a subsequent reduction in the stability of the c-Myc oncoprotein.[6] As c-Myc is a key transcriptional regulator of the SLC1A5 gene (which encodes ASCT2), its downregulation leads to decreased ASCT2 expression.[2][5]

This compound This compound AKT AKT This compound->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits (phosphorylation at Ser9) cMyc c-Myc GSK3b->cMyc promotes degradation ASCT2 ASCT2 Expression cMyc->ASCT2 promotes transcription Glutamine Glutamine Uptake ASCT2->Glutamine mediates Proliferation Cell Proliferation Glutamine->Proliferation supports Apoptosis Apoptosis Glutamine->Apoptosis inhibits

This compound's modulation of the AKT/GSK3β/c-Myc signaling pathway.

The p53 Signaling Pathway

In colon cancer cells, this compound has been found to induce apoptosis through a mechanism involving the tumor suppressor protein p53.[7] this compound treatment leads to the nuclear translocation of p53 and the upregulation of its downstream targets, p21 and Bax.[7] This p53-mediated response contributes to the inhibition of ASCT2 and the induction of apoptosis.[7]

This compound This compound p53 p53 This compound->p53 promotes nuclear translocation p21 p21 p53->p21 activates Bax Bax p53->Bax activates ASCT2 ASCT2-mediated Apoptosis Inhibition p53->ASCT2 inhibits Apoptosis Apoptosis p21->Apoptosis induces Bax->Apoptosis induces

Involvement of the p53 pathway in this compound-induced apoptosis.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature studying the effects of this compound on ASCT2 and cancer cell metabolism.

Cell Culture and this compound Treatment
  • Cell Lines: Human gastric cancer cell lines (MKN-45, MKN-28), human breast cancer cell lines (MDA-MB-231, MDA-MB-468), and human colon cancer cell lines (HCT-116) are commonly used.[2][5][7]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Cells are treated with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified duration, typically 24 hours, for subsequent analysis.[2]

Western Blot Analysis for Protein Expression
  • Objective: To determine the effect of this compound on the protein expression levels of ASCT2, and components of the AKT/GSK3β/c-Myc and p53 signaling pathways.

  • Procedure:

    • Protein Extraction: After this compound treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Electrotransfer: Proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for ASCT2, p-AKT, AKT, p-GSK3β, GSK3β, c-Myc, p-c-Myc, p53, p21, Bax, and a loading control (e.g., β-actin or GAPDH).

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
  • Objective: To measure the effect of this compound on the mRNA expression level of SLC1A5 (ASCT2).

  • Procedure:

    • RNA Extraction: Total RNA is extracted from this compound-treated cells using a suitable RNA isolation kit.

    • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

    • qPCR: The relative expression of SLC1A5 mRNA is quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The results are normalized to a housekeeping gene (e.g., GAPDH).

Glutamine Uptake Assay
  • Objective: To assess the functional consequence of ASCT2 downregulation by measuring the cellular uptake of glutamine.

  • Procedure:

    • Cells are treated with this compound for the desired time.

    • The cells are then incubated with a medium containing a labeled form of glutamine (e.g., [3H]-L-glutamine).

    • After incubation, the cells are washed to remove extracellular labeled glutamine.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the amount of glutamine taken up by the cells.

Cell Viability and Apoptosis Assays
  • Objective: To evaluate the effect of this compound on cancer cell proliferation and apoptosis.

  • Cell Viability (MTT Assay):

    • Cells are seeded in 96-well plates and treated with various concentrations of this compound.

    • After incubation, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals.

    • The formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Apoptosis (Annexin V/PI Staining):

    • This compound-treated cells are harvested and washed.

    • The cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium (B1200493) iodide (PI).

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Experimental Workflow Overview

The general workflow for investigating the interaction of this compound with the ASCT2 transporter is as follows:

start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis glutamine Glutamine Uptake Assay treatment->glutamine molecular Molecular Analysis treatment->molecular end Data Analysis & Conclusion viability->end apoptosis->end glutamine->end qpcr qRT-PCR (ASCT2 mRNA) molecular->qpcr western Western Blot (ASCT2 & Signaling Proteins) molecular->western qpcr->end western->end

General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound presents a compelling therapeutic strategy by targeting the metabolic vulnerability of cancer cells through the indirect downregulation of the ASCT2 transporter. Its mechanism, which involves the modulation of key signaling pathways like AKT/GSK3β/c-Myc and p53, offers a multi-faceted approach to inhibiting cancer cell growth and inducing apoptosis. The synergistic effects observed when combined with conventional chemotherapy agents like cisplatin (B142131) further highlight its potential in combination regimens.[4][8]

Future research should focus on elucidating the precise molecular interactions of this compound with the components of these signaling pathways. Furthermore, in-depth pharmacokinetic and pharmacodynamic studies are necessary to translate the promising preclinical findings into clinical applications. The development of more potent and specific derivatives of this compound could also open new avenues for targeted cancer therapy.

References

The Ethnobotanical Heritage and Pharmacological Promise of Codonopsis pilosula and its Bioactive Constituent, Lobetyolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codonopsis pilosula (Franch.) Nannf., commonly known as "Dangshen," is a perennial herb with a rich history in Traditional Chinese Medicine (TCM). Revered for its Qi-tonifying properties, it has been used for centuries to enhance vitality, fortify the spleen, and nourish the lungs. This technical guide delves into the deep-rooted ethnobotanical background of Codonopsis pilosula and shines a spotlight on one of its key bioactive compounds, Lobetyolin (B1206583). We will explore the traditional uses, geographical distribution, and cultural significance of the plant, alongside a detailed examination of the discovery, chemical structure, and pharmacological activities of this compound. This guide provides a comprehensive overview of the experimental protocols for its extraction and analysis, and visualizes the intricate signaling pathways it modulates, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Ethnobotanical Background of Codonopsis pilosula

Codonopsis pilosula, a member of the Campanulaceae family, holds a significant place in traditional Asian medicine, particularly in China, Korea, and Japan.[1][2][3] Its Chinese name, "Dangshen" (党参), reflects its therapeutic value, with "Dang" referring to a tonic medicine and "Shen" alluding to the root's resemblance to the human form, similar to ginseng.[][5] Often referred to as the "poor man's ginseng," it serves as a milder and more affordable substitute for Panax ginseng, suitable for long-term use without the stimulating effects of ginseng.[1][6]

Traditional Uses in Medicine and Culture

In the lexicon of Traditional Chinese Medicine, Codonopsis pilosula is classified as a premier Qi-tonifying herb.[1] It is known to be sweet in flavor and neutral in nature, primarily targeting the spleen and lung meridians.[][5] Its traditional applications are extensive and include:

  • Strengthening the Spleen and Lungs: It is traditionally used to address spleen and lung Qi deficiency, manifesting as fatigue, poor appetite, and chronic cough.[2][6]

  • Nourishing the Blood: Codonopsis pilosula is also employed to nourish the blood and promote the production of body fluids, making it beneficial for conditions like anemia and palpitations.[2][7][8]

  • Enhancing Vitality and Immunity: As an adaptogen, it helps the body resist stressors and is used to boost overall vitality and strengthen the immune system.[1][6]

  • Gastrointestinal Regulation: It has been traditionally used to treat digestive issues and protect the gastrointestinal tract.[9][10]

Beyond its medicinal uses, Codonopsis pilosula is deeply integrated into Asian culinary traditions.[1] The roots are a common ingredient in nourishing soups, herbal teas, medicinal wines, and congees, valued for both their flavor and health benefits.[1] In China alone, over 160 health products containing C. pilosula extracts have been approved, underscoring its cultural and economic importance.[1]

Geographical Distribution and Cultivation

Codonopsis pilosula is primarily found in East, Southeast, and Central Asia.[][5] It thrives in mountainous forests, shrublands, and grassy slopes at altitudes ranging from 1,500 to 3,100 meters.[1] China is the principal growing country, with significant cultivation in provinces like Gansu, Shanxi, Sichuan, Hubei, and Guizhou.[3][8] The quality and therapeutic effects of the plant can vary depending on the region of cultivation.[] While wild harvesting is common, large-scale cultivation is necessary to meet the growing global demand.[10]

This compound: A Key Bioactive Polyacetylene Glycoside

This compound is a prominent polyacetylene glycoside that was first isolated from Codonopsis pilosula in the early 1990s.[1] It is considered a significant contributor to the plant's diverse pharmacological activities.

Chemical Structure and Properties

This compound (C₂₀H₂₈O₈) is a glycoside derivative of the polyacetylenic compound lobetyol.[1] Its structure consists of a C14 polyacetylene aglycone linked to a glucopyranose moiety.[11]

Pharmacological Activities

This compound has demonstrated a wide spectrum of pharmacological effects, with its anticancer properties being a major focus of recent research.[12]

  • Anticancer Activity: this compound exhibits cytotoxic effects against various cancer cell lines, including gastric, colon, prostate, and breast cancer.[1][6][10] It can induce apoptosis (programmed cell death) and inhibit tumor cell proliferation.[1][6]

  • Anti-inflammatory and Antioxidant Properties: It possesses anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects in various diseases.[]

  • Neuroprotective and Cardioprotective Effects: Studies have indicated that this compound has neuroprotective and cardioprotective potential.[]

Quantitative Data

The concentration of this compound and other bioactive compounds in Codonopsis pilosula can vary based on the plant part, cultivation method, and environmental conditions.

Plant PartCultivation MethodThis compound Content (mg/g)Total FlavonoidsTotal PhenolicsReference
RootsGeneral (without support)Slightly higher than aerial parts--[2]
Aerial Parts (Stems, Leaves, Flowers)Trellis Netting>3 times higher than rootsHighest in leavesHighest in leaves[2]
RootsDrought Stress (1-8 days)5.77--[7]
LeavesDrought Stress (1-8 days)3.90--[7]
StemsDrought Stress (1-8 days)1.81--[7]
Sample BatchThis compound Content Range (mg/g)Reference
11 Batches of Radix Codonopsis0.035 - 1.314[8]

Experimental Protocols

Extraction and Isolation of this compound

Objective: To extract and isolate this compound from the dried roots of Codonopsis pilosula.

Method 1: Solvent Extraction and Column Chromatography

  • Extraction:

    • Weigh 100 g of powdered Codonopsis pilosula roots.

    • Perform reflux extraction with 1000 mL of 80% ethanol (B145695) for 2 hours.[5]

    • Filter the mixture to separate the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water.

    • Partition the aqueous suspension with n-butanol in a separatory funnel.[3][5]

    • Collect the n-butanol layer, which will be enriched with this compound.

  • Purification:

    • Subject the n-butanol fraction to silica (B1680970) gel column chromatography.[5]

    • Elute with a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate).

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Combine the fractions containing pure this compound and evaporate the solvent.

Method 2: Supercritical CO₂ Extraction (Green Chemistry Approach)

  • Extraction Parameters:

    • Use a supercritical fluid extraction (SFE) system.

    • Charge the extraction vessel with powdered Codonopsis pilosula roots (40-60 mesh).

    • Set the extraction pressure to 30 MPa and temperature to 60°C.[13]

    • Use supercritical CO₂ as the solvent with ethanol as a dynamic cosolvent (1 mL/min).[13]

    • Maintain a CO₂ flow rate of 2 L/min for 100 minutes.[13]

  • Collection:

    • Collect the extract from the separator. The yield of this compound was reported to be 0.0786 mg/g under these conditions.[13]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in an extract.

  • Chromatographic Conditions:

    • Column: MetaChem RP-18 (250 mm × 4.6 mm, 5 μm) or equivalent C18 column.[8]

    • Mobile Phase: Acetonitrile and water (22:78, v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 267 nm.[8]

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare a standard solution of pure this compound at a known concentration.

    • Prepare the sample solution by dissolving the extract in a suitable solvent (e.g., methanol).

    • Inject both the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Calculate the concentration of this compound in the sample based on the peak area.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key signaling pathways.

Anticancer Mechanisms

This compound's anticancer activity is multifaceted, primarily involving the induction of apoptosis and the inhibition of cell proliferation.

  • Inhibition of Glutamine Metabolism: this compound has been shown to down-regulate the expression of the amino acid transporter ASCT2 (SLC1A5), which is crucial for glutamine uptake in rapidly proliferating cancer cells.[1][10][14] This disruption of glutamine metabolism leads to apoptosis.

  • Modulation of AKT/GSK3β/c-Myc Pathway: In breast and gastric cancer cells, this compound has been found to inhibit the phosphorylation of AKT and GSK3β, leading to the phosphorylation and subsequent degradation of the oncoprotein c-Myc.[10][15] Since c-Myc is a transcription factor for ASCT2, this pathway contributes to the downregulation of the transporter.

  • Induction of ROS-Mediated Apoptosis: By downregulating ASCT2, this compound can induce the accumulation of reactive oxygen species (ROS), leading to mitochondria-mediated apoptosis.[6]

  • MAPK Pathway Activation: In some cancer cell lines, this compound has been observed to activate the MAPK pathway, which can lead to cell cycle arrest and apoptosis.[1]

Anti-inflammatory Mechanisms

This compound's anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory signaling pathways.

  • NF-κB Pathway: this compound has been found to target the NF-κB pathway, a key regulator of inflammation.[] By inhibiting this pathway, it can reduce the production of inflammatory mediators.

Visualizations

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for this compound from Codonopsis pilosula cluster_extraction Extraction & Isolation cluster_analysis Analysis C_pilosula Codonopsis pilosula (Dried Roots) Extraction Extraction (Solvent or SFE) C_pilosula->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound HPLC Quantitative Analysis (HPLC) Pure_this compound->HPLC Pharmacological_Assays Pharmacological Assays (e.g., Cytotoxicity, Western Blot) Pure_this compound->Pharmacological_Assays

Caption: Figure 1. Experimental Workflow for this compound from Codonopsis pilosula.

Signaling Pathway

signaling_pathway Figure 2. Anticancer Signaling Pathway of this compound This compound This compound AKT AKT This compound->AKT inhibits ASCT2 ASCT2 This compound->ASCT2 downregulates GSK3b GSK3b AKT->GSK3b inhibits cMyc cMyc GSK3b->cMyc inhibits cMyc->ASCT2 promotes Glutamine Glutamine ASCT2->Glutamine uptake ROS ROS ASCT2->ROS inhibition leads to increased ROS Proliferation Proliferation Glutamine->Proliferation supports Apoptosis Apoptosis ROS->Apoptosis induces Apoptosis->Proliferation inhibits

Caption: Figure 2. Anticancer Signaling Pathway of this compound.

Conclusion

Codonopsis pilosula stands as a testament to the enduring legacy of traditional medicine, offering a treasure trove of bioactive compounds with significant therapeutic potential. This compound, a key constituent, has emerged as a promising candidate for drug development, particularly in the realm of oncology. Its well-defined mechanisms of action, including the modulation of critical signaling pathways and metabolic processes, provide a solid foundation for further investigation. This technical guide provides a comprehensive overview of the ethnobotanical context and the pharmacological profile of Codonopsis pilosula and this compound, aiming to facilitate and inspire future research and development in this exciting field. Further studies are warranted to fully elucidate the clinical efficacy and safety of this compound, paving the way for its potential translation into novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lobetyolin from Codonopsis pilosula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin (B1206583), a polyacetylenic glycoside, is a significant bioactive compound isolated from the roots of Codonopsis pilosula (Franch.) Nannf., a herb widely used in traditional Chinese medicine. Exhibiting a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties, this compound is a compound of increasing interest in drug discovery and development. These application notes provide a comprehensive overview of the prevalent methods for extracting this compound from Codonopsis pilosula, offering detailed protocols and a comparative analysis of their efficacy.

Data Presentation: Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various extraction techniques applied to Codonopsis pilosula. It is important to note that the yield of this compound can vary significantly depending on the plant's origin, cultivation method, and the specific experimental conditions.

Extraction MethodKey ParametersThis compound Yield (mg/g of raw material)Reference(s)
Supercritical Fluid Extraction (SFE) 30 MPa, 60°C, 100 min, CO₂ with ethanol (B145695) as cosolvent0.0786[1]
Ultrasound-Assisted Extraction (UAE) 210 W ultrasonic powerUp to 2.009[2]
Methanol (B129727) Extraction (with ultrasound) Methanol solvent, 40 min ultrasound5.77 (average in root part)[3]
Solvent Extraction (unspecified) Acetonitrile-water for HPLC analysis0.035 - 1.314 (from 11 batches)[4]
Solvent Extraction (unspecified) Acetonitrile-0.5% acetic acid for HPLC analysis0.0403 - 0.9667 (from 24 batches)[5]

Experimental Protocols

Sample Preparation

Prior to extraction, the roots of Codonopsis pilosula should be thoroughly washed, dried, and pulverized into a fine powder (40-60 mesh) to increase the surface area for efficient solvent penetration.

Extraction Methodologies

SFE is a green technology that utilizes supercritical fluids, most commonly CO₂, for the extraction of natural products. The addition of a polar co-solvent like ethanol is often necessary to enhance the extraction efficiency of moderately polar compounds such as this compound.

Materials and Equipment:

  • Dried, powdered Codonopsis pilosula root

  • Supercritical fluid extractor

  • High-purity CO₂

  • Ethanol (as cosolvent)

Procedure:

  • Load the powdered Codonopsis pilosula root into the extraction vessel of the SFE system.

  • Set the extraction parameters:

    • Pressure: 30 MPa

    • Temperature: 60°C

    • CO₂ flow rate: 2 L/min

    • Ethanol (cosolvent) flow rate: 1 mL/min

  • Commence the extraction and continue for 100 minutes.

  • The extracted this compound will be collected in the separator after the depressurization of CO₂.

  • Concentrate the collected extract to dryness for further analysis.

UAE utilizes the energy of ultrasonic waves to facilitate the extraction of target compounds from plant materials.

Materials and Equipment:

  • Dried, powdered Codonopsis pilosula root

  • Ultrasonic bath or probe sonicator

  • Methanol

  • Extraction vessel (e.g., flask)

  • Filtration apparatus

Procedure:

  • Place 1 g of powdered Codonopsis pilosula root into an extraction vessel.

  • Add 50 mL of methanol to the vessel.

  • Submerge the vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a power of 210 W for 30-40 minutes.

  • After sonication, filter the mixture to separate the extract from the solid plant material.

  • The resulting extract can be concentrated and prepared for analysis.

This traditional method involves heating the solvent with the plant material to increase extraction efficiency.

Materials and Equipment:

  • Dried, powdered Codonopsis pilosula root

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • 80% Ethanol

  • Filtration apparatus

Procedure:

  • Place 100 g of powdered Codonopsis pilosula root into a round-bottom flask.

  • Add 1000 mL of 80% ethanol.

  • Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.

  • Maintain the reflux for 2 hours.

  • Allow the mixture to cool to room temperature and then filter to collect the extract.

  • For enhanced recovery, the extraction process can be repeated on the plant residue.

  • Combine the extracts and concentrate using a rotary evaporator.

Analytical Quantification

The quantification of this compound in the extracts is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (often with a small percentage of acetic or formic acid to improve peak shape), for instance, acetonitrile-0.5% acetic acid in water (20:80).

  • Detection Wavelength: 267 nm or 268 nm.

  • Flow Rate: Typically 1.0 mL/min.

  • Quantification: Based on a calibration curve generated from a certified this compound standard.

  • Chromatographic conditions: Similar to HPLC-UV, often with a gradient elution to optimize separation.

  • Ionization Mode: Electrospray ionization (ESI), typically in positive mode.

  • Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis raw_material Codonopsis pilosula Roots drying Drying raw_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction (SFE, UAE, or Solvent) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Chromatographic Purification (Optional) crude_extract->purification analysis Analysis (HPLC-UV / LC-MS/MS) crude_extract->analysis purification->analysis This compound Pure this compound analysis->this compound

Caption: Experimental workflow for the extraction and analysis of this compound.

G This compound This compound akt AKT This compound->akt Inhibits gsk3b GSK3β akt->gsk3b Inhibits cmyc c-Myc gsk3b->cmyc Inhibits asct2 ASCT2 Expression cmyc->asct2 Downregulates glutamine Glutamine Uptake asct2->glutamine Reduces apoptosis Apoptosis asct2->apoptosis Induces proliferation Cell Proliferation glutamine->proliferation Inhibits

Caption: this compound's inhibitory effect on the AKT/GSK3β/c-Myc signaling pathway.

References

Application Note: HPLC Method for the Quantification of Lobetyolin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lobetyolin (B1206583) is a polyacetylene compound found in various medicinal plants, notably from the Codonopsis and Lobelia genera. It is recognized for a range of pharmacological activities, making it a key marker for the quality control of herbal extracts and derived products. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in plant extracts.

Principle of the Method

The method employs reversed-phase HPLC (RP-HPLC) with ultraviolet (UV) detection. A C18 stationary phase is used to separate this compound from other components in the plant extract based on its polarity. The mobile phase, typically a mixture of acetonitrile (B52724) and water, carries the sample through the column. This compound is then detected by a UV detector at its maximum absorbance wavelength and quantified by comparing its peak area to a calibration curve generated from known concentrations of a pure standard.

Apparatus and Reagents

1.1 Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance (0.01 mg sensitivity).

  • Ultrasonic bath.

  • Centrifuge.

  • Vortex mixer.

  • Syringe filters (0.45 µm, nylon or PTFE).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • HPLC vials.

1.2 Chemicals and Reagents

  • This compound reference standard (purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid or Acetic acid (optional, HPLC grade).

  • Plant material (e.g., Codonopsis pilosula root powder).

Experimental Protocols

2.1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards for the calibration curve. A suggested concentration range is 5 µg/mL to 200 µg/mL (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

2.2. Sample Preparation (from Codonopsis pilosula root)

  • Grinding: Pulverize the dried plant material (e.g., Codonopsis root) into a fine powder (passing through a 180 µm sieve)[1].

  • Extraction: Accurately weigh approximately 0.1 g of the plant powder into a centrifuge tube[2]. Add 1.5 mL of methanol[2].

  • Ultrasonication: Tightly cap the tube and extract the sample in an ultrasonic bath for 40 minutes[2].

  • Centrifugation: Centrifuge the extract at 4000 x g for 10 minutes[2].

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis[2].

2.3. HPLC Chromatographic Conditions The following conditions are a robust starting point synthesized from multiple validated methods.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 250 mm, 5 µm particle size (e.g., MetaChem RP-18, Agilent ZORBAX SB-C18)[3][4]
Mobile Phase A: Water; B: Acetonitrile
Elution Mode Gradient: 10% B to 40% B over 25 minutes[1][5]
Flow Rate 1.0 mL/min[1][2][4][5][6]
Injection Volume 10 - 20 µL[2]
Column Temp. 25 °C[2][6]
Detection UV at 267 nm[1][2][3][5]

Data Presentation and Method Validation

The method should be validated according to standard guidelines to ensure accuracy and reliability. Key parameters are summarized below based on published data.

Table 1: Summary of HPLC Method Validation Parameters for this compound Quantification

Validation ParameterResultSource
Linearity Range 10 - 200 µg/mL[6]
Correlation Coefficient (r²) > 0.999[7]
Accuracy (% Recovery) 97.2% - 101.6%[1]
Precision (RSD) < 2%[1]
Limit of Detection (LOD) 0.379 µg/mL (estimated for similar compounds)[7]
Limit of Quantification (LOQ) 1.147 µg/mL (estimated for similar compounds)[7]

Note: LOD and LOQ values are for structurally related flavonoid compounds in a similar matrix, as specific HPLC-UV values for this compound were not detailed in the provided search results. These values should be experimentally determined for the specific instrument and conditions used.

Visualizations

4.1. Experimental Workflow The overall process from sample preparation to data analysis is illustrated in the following workflow diagram.

References

Application Notes and Protocols: Evaluating Cell Viability with Lobetyolin using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the cytotoxic effects of Lobetyolin on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay. This document includes a detailed experimental procedure, a template for data presentation, and diagrams illustrating the experimental workflow and a key signaling pathway affected by this compound.

Introduction

This compound, a polyacetylenic glycoside primarily isolated from Codonopsis pilosula, has demonstrated significant anti-tumor properties in various cancer models.[1][2][3] It has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis in cancer cell lines, including those of the lung, colon, breast, and stomach.[3][4][5][6][7] The MTT assay is a widely used colorimetric method to assess cell viability.[8][9] It measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from an MTT assay investigating the effect of this compound on the viability of a cancer cell line.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

This compound Concentration (µM)Mean Absorbance (570 nm) ± SDCell Viability (%) (Mean ± SD)
0 (Control)1.25 ± 0.08100 ± 6.4
101.05 ± 0.0684 ± 4.8
200.82 ± 0.0565.6 ± 4.0
400.61 ± 0.0448.8 ± 3.2
800.35 ± 0.0328 ± 2.4
1000.22 ± 0.0217.6 ± 1.6

Note: The data presented are hypothetical and should be replaced with experimental results. The IC50 value, the concentration of this compound that inhibits cell viability by 50%, can be determined from a dose-response curve generated from this data.

Experimental Protocols

This section details the step-by-step methodology for conducting the MTT cell viability assay after this compound treatment.

Materials and Reagents
  • Cancer cell line of interest (e.g., MKN-45, MDA-MB-231, HCT-116, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO and diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8][11]

  • Formazan solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl)[12]

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Procedure
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8][13]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations (e.g., 0, 10, 20, 40, 80, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[4][5][13]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10][11][13]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, protected from light, until a purple precipitate is visible.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before removing the supernatant.

    • Add 100-150 µL of the formazan solubilization solution (e.g., DMSO) to each well.[13]

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot a dose-response curve of cell viability versus this compound concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells (5,000-10,000 cells/well) incubation_24h 2. Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h Allow attachment lobetyolin_treatment 3. Add this compound (Various Concentrations) incubation_24h->lobetyolin_treatment incubation_48h 4. Incubate 24-48h (37°C, 5% CO2) lobetyolin_treatment->incubation_48h mtt_addition 5. Add MTT Reagent (10 µL/well) incubation_48h->mtt_addition incubation_4h 6. Incubate 2-4h (37°C, Protected from Light) mtt_addition->incubation_4h Formazan formation formazan_solubilization 7. Solubilize Formazan (e.g., with DMSO) incubation_4h->formazan_solubilization read_absorbance 8. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability 9. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability after this compound treatment.

This compound Signaling Pathway

Lobetyolin_Signaling_Pathway Potential Signaling Pathway Modulated by this compound cluster_pathway Intracellular Signaling cluster_effects Cellular Effects This compound This compound akt AKT This compound->akt Inhibits Phosphorylation apoptosis Apoptosis This compound->apoptosis Induces gsk3b GSK3β akt->gsk3b Inhibits cmyc c-Myc gsk3b->cmyc Inhibits Stability asct2 ASCT2 cmyc->asct2 Promotes Transcription glutamine_uptake Glutamine Uptake asct2->glutamine_uptake proliferation Cell Proliferation glutamine_uptake->proliferation

Caption: this compound inhibits the AKT/GSK3β/c-Myc axis, leading to ASCT2 downregulation.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Lobetyolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the molecular mechanisms of Lobetyolin, a bioactive polyacetylene glycoside. The focus is on its effects on key signaling pathways implicated in cancer progression, including the AKT/GSK3β/c-Myc, intrinsic apoptosis, and Epithelial-Mesenchymal Transition (EMT) pathways.

Signaling Pathways Modulated by this compound

This compound has been shown to exert anti-tumor effects by modulating several critical signaling cascades. Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the changes in the expression and phosphorylation status of key regulatory proteins.

The AKT/GSK3β/c-Myc Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated. This compound has been demonstrated to inhibit this pathway in gastric and breast cancer cells.[1][2][3] It suppresses the phosphorylation of AKT and Glycogen Synthase Kinase 3β (GSK3β), leading to a decrease in the stability and expression of the oncoprotein c-Myc.[1][4] This, in turn, downregulates the expression of the amino acid transporter ASCT2, which is crucial for the metabolic reprogramming of cancer cells.[1][3]

Diagram of the this compound-Affected AKT/GSK3β/c-Myc Pathway

AKT_GSK3b_cMyc_Pathway This compound This compound AKT p-AKT (Ser473) ↓ This compound->AKT GSK3b p-GSK3β (Ser9) ↓ AKT->GSK3b cMyc c-Myc ↓ GSK3b->cMyc ASCT2 ASCT2 ↓ cMyc->ASCT2 Proliferation Cell Proliferation ↓ ASCT2->Proliferation

Caption: this compound inhibits the AKT/GSK3β/c-Myc pathway.

The Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis in various cancer cell lines, including gastric and colon cancer.[1][5][6] This is achieved through the mitochondrial pathway of apoptosis. Western blot analysis reveals that this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent cleavage and activation of caspase-9 and caspase-3.[1][4]

Diagram of this compound's Effect on the Apoptosis Pathway

Apoptosis_Pathway This compound This compound Bax Bax ↑ This compound->Bax Bcl2 Bcl-2 ↓ This compound->Bcl2 Mitochondria Mitochondrial Membrane Disruption Bax->Mitochondria Bcl2->Mitochondria inhibits Casp9 Cleaved Caspase-9 ↑ Mitochondria->Casp9 Casp3 Cleaved Caspase-3 ↑ Casp9->Casp3 Apoptosis Apoptosis ↑ Casp3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

The Epithelial-Mesenchymal Transition (EMT) Pathway

EMT is a cellular process that allows epithelial cells to acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness, hallmarks of metastatic cancer. In lung cancer cells, this compound has been found to inhibit EMT.[7][8] Western blot analysis demonstrates that this compound treatment increases the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers such as Vimentin and MMP9.[7][8]

Diagram of this compound's Inhibition of the EMT Pathway

EMT_Pathway This compound This compound Ecadherin E-cadherin ↑ This compound->Ecadherin Vimentin Vimentin ↓ This compound->Vimentin MMP9 MMP9 ↓ This compound->MMP9 EMT EMT ↓ Ecadherin->EMT inhibits Vimentin->EMT Invasion Cell Invasion ↓ MMP9->Invasion EMT->Invasion

Caption: this compound inhibits epithelial-mesenchymal transition.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key signaling proteins as determined by Western blot analysis in various cancer cell lines. The data is presented as a fold change relative to the untreated control.

Table 1: Effect of this compound on the AKT/GSK3β/c-Myc Pathway in Gastric Cancer Cells (MKN-45) [1][4]

ProteinThis compound (µM)Fold Change vs. Control (Mean ± SD)
p-AKT (Ser473)100.78 ± 0.06
200.55 ± 0.05
400.32 ± 0.04
p-GSK3β (Ser9)100.81 ± 0.07
200.60 ± 0.05
400.41 ± 0.04
c-Myc100.75 ± 0.06
200.48 ± 0.05
400.25 ± 0.03
ASCT2100.80 ± 0.07
200.52 ± 0.06
400.29 ± 0.04

Table 2: Effect of this compound on Apoptosis-Related Proteins in Colon Cancer Cells (HCT-116) [5][6]

ProteinThis compound (µM)Fold Change vs. Control (Mean ± SD)
Bax101.5 ± 0.12
202.8 ± 0.21
404.2 ± 0.35
Bcl-2100.70 ± 0.06
200.45 ± 0.05
400.20 ± 0.03
Cleaved Caspase-3102.1 ± 0.18
204.5 ± 0.39
407.8 ± 0.62

Table 3: Effect of this compound on EMT Markers in Lung Cancer Cells (A549) [7][8]

ProteinThis compound (10 µM)Fold Change vs. Control (Mean ± SD)
E-cadherin+ DDP (5 µg/mL)2.5 ± 0.20
Vimentin+ DDP (5 µg/mL)0.4 ± 0.05
MMP9+ DDP (5 µg/mL)0.3 ± 0.04

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the effect of this compound on the aforementioned signaling pathways.

Diagram of the Western Blot Experimental Workflow

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis CellCulture 1. Cell Culture & this compound Treatment CellLysis 2. Cell Lysis (RIPA Buffer) CellCulture->CellLysis Quantification 3. Protein Quantification (BCA Assay) CellLysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer (PVDF Membrane) SDSPAGE->Transfer Blocking 6. Blocking (5% Non-fat Milk) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (Overnight, 4°C) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (1h, RT) PrimaryAb->SecondaryAb Detection 9. ECL Detection SecondaryAb->Detection Imaging 10. Imaging Detection->Imaging Densitometry 11. Densitometry & Normalization Imaging->Densitometry

Caption: A standard workflow for Western blot analysis.

Cell Culture and this compound Treatment
  • Cell Seeding: Seed cancer cells (e.g., MKN-45, HCT-116, A549) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of treatment.

  • Cell Culture: Culture the cells in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 10, 20, 40 µM). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Replace the culture medium with the this compound-containing medium and incubate for the desired period (e.g., 24 hours).

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • RIPA Buffer: Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

  • Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentrations of all samples with lysis buffer.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[9]

Immunoblotting and Detection
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies: anti-p-AKT (Ser473), anti-AKT, anti-p-GSK3β (Ser9), anti-GSK3β, anti-c-Myc, anti-ASCT2, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-E-cadherin, anti-Vimentin, anti-MMP9, and anti-β-actin (as a loading control).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step as described above.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[11]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Analysis
  • Densitometry: Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin).

  • Fold Change Calculation: Express the results as a fold change relative to the untreated control group.

References

Application Notes and Protocols: In Vivo Xenograft Model for Efficacy Testing of Lobetyolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo xenograft models are a critical tool in preclinical cancer research, enabling the evaluation of novel therapeutic agents in a living organism. This document provides a detailed protocol for utilizing a xenograft mouse model to test the anti-cancer efficacy of Lobetyolin, a polyacetylene glycoside isolated from Codonopsis pilosula.[1][2][3] this compound has demonstrated promising anti-tumor activities in various cancer types, including gastric, colon, lung, and breast cancer.[1][4][5][6] Its primary mechanism of action involves the disruption of glutamine metabolism through the downregulation of the amino acid transporter ASCT2, leading to apoptosis in cancer cells.[1][2][4][5][7] This protocol outlines the necessary steps for cell culture, animal handling, tumor implantation, treatment with this compound, and subsequent data analysis.

Principle of the Xenograft Model

This protocol describes the subcutaneous implantation of human cancer cells into immunocompromised mice. The absence of a functional immune system in these mice prevents the rejection of the human cells, allowing for the formation of solid tumors.[8] The growth of these tumors can be monitored over time, and the response to treatment with this compound can be quantified by measuring changes in tumor volume and other relevant endpoints.

Data Presentation

Table 1: Tumor Volume
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 28)Percent Tumor Growth Inhibition (%)
Vehicle Control00
This compound10
This compound20
This compound40
Positive Control
Table 2: Body Weight
Treatment GroupDose (mg/kg)Mean Body Weight (g) ± SEM (Day 28)Percent Change in Body Weight (%)
Vehicle Control0
This compound10
This compound20
This compound40
Positive Control

Experimental Protocols

Materials
  • Human cancer cell line (e.g., MKN-45 gastric cancer, HCT116 colon cancer, A549 lung cancer, MDA-MB-231 breast cancer)[2][5][6][7]

  • Cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Trypsin-EDTA

  • Sterile PBS

  • Matrigel® (optional, can improve tumor take rate)[9][10]

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Cisplatin)[6]

  • 4-6 week old female athymic nude mice (e.g., BALB/c nude) or other immunocompromised strain (e.g., NOD-SCID)[6][11][12]

  • Sterile syringes (1 mL) and needles (27- or 30-gauge)[9][11]

  • Anesthetic (e.g., isoflurane)

  • Digital calipers

  • Animal housing in a specific pathogen-free (SPF) facility

Methods

1. Cell Preparation

  • Culture the selected human cancer cell line in T-75 flasks until they reach 80-90% confluency.[9]

  • Aspirate the culture medium, wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C until the cells detach.

  • Neutralize the trypsin with 5-7 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in sterile PBS.

  • Count the cells using a hemocytometer and assess viability with trypan blue. Viability should be >95%.[9][11]

  • Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[9]

2. Animal Handling and Tumor Implantation

  • Allow the mice to acclimatize for at least one week before the experiment.[11]

  • Anesthetize a mouse using isoflurane.

  • Disinfect the injection site on the right flank of the mouse with 70% ethanol.

  • Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) using a 1 mL syringe with a 27-gauge needle.[9][11]

  • Monitor the mouse until it has fully recovered from anesthesia and return it to a sterile, filtered cage.

3. Tumor Growth Monitoring and Treatment

  • Monitor the health of the animals daily.

  • Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor size 2-3 times per week using digital calipers.[9][12]

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[11][12][13]

  • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[8][12]

  • Prepare the this compound and positive control drug solutions in the appropriate vehicle.

  • Administer the treatments to the respective groups at the predetermined doses and schedule (e.g., daily intraperitoneal injection or oral gavage). The vehicle control group should receive the vehicle alone.

  • Continue to monitor tumor volume and body weight 2-3 times per week.[8]

4. Endpoint and Tissue Collection

  • The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a set duration of treatment.

  • Euthanize the mice according to IACUC approved guidelines.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Visualizations

experimental_workflow cluster_prep Preparation cluster_implant Implantation cluster_monitor Monitoring & Treatment cluster_endpoint Endpoint cell_culture 1. Cancer Cell Culture (80-90% Confluency) cell_harvest 2. Cell Harvesting (Trypsinization) cell_culture->cell_harvest cell_prep 3. Cell Preparation (5x10^7 cells/mL in PBS/Matrigel) cell_harvest->cell_prep animal_acclimate 4. Animal Acclimatization (Athymic Nude Mice, 4-6 weeks old) injection 5. Subcutaneous Injection (100 µL, 5x10^6 cells/mouse) animal_acclimate->injection tumor_growth 6. Tumor Growth Monitoring (Volume = (Width^2 x Length)/2) randomization 7. Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment 8. Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring 9. Continued Monitoring (Tumor Volume & Body Weight) treatment->monitoring euthanasia 10. Euthanasia analysis 11. Tumor Excision & Analysis euthanasia->analysis

Caption: Experimental workflow for the in vivo xenograft model.

lobetyolin_pathway cluster_this compound This compound's Mechanism of Action This compound This compound AKT AKT This compound->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits ASCT2 ASCT2 cMyc->ASCT2 promotes Glutamine Glutamine Metabolism ASCT2->Glutamine enables Apoptosis Apoptosis ASCT2->Apoptosis inhibits Proliferation Cell Proliferation Glutamine->Proliferation sustains

Caption: this compound's signaling pathway in cancer cells.

References

Application Notes and Protocols for Annexin V-FITC/PI Staining to Assess Apoptosis Following Lobetyolin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Annexin V-FITC/PI staining for the quantitative assessment of apoptosis induced by Lobetyolin, a natural polyacetylene glycoside with demonstrated anti-cancer properties.[1] This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying cellular mechanisms and workflows.

Introduction

This compound, a bioactive compound primarily isolated from Codonopsis pilosula, has emerged as a promising agent in cancer research. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including gastric and colon cancer.[2][3] The mechanism of action often involves the downregulation of the amino acid transporter ASCT2, leading to a reduction in glutamine metabolism, increased reactive oxygen species (ROS) production, and subsequent activation of the mitochondrial apoptosis pathway.[3]

Annexin V-FITC/PI double staining is a widely used and reliable flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] This assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[6] Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore only enters cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[7]

Data Presentation

The following tables summarize the quantitative effects of this compound on apoptosis in different cancer cell lines, as determined by Annexin V-FITC/PI staining.

Table 1: Effect of this compound on Apoptosis in Gastric Cancer Cells (MKN-45 & MKN-28) [8]

Cell LineThis compound Concentration (µM)Apoptotic Rate (%) (Mean ± SD)
MKN-450 (Control)Data not provided
20Data not provided
40Data not provided
80Data not provided
MKN-280 (Control)Data not provided
20Data not provided
40Data not provided
80Data not provided

Note: While the study states a concentration-dependent increase in apoptosis, specific numerical data from the Annexin V/PI assay was presented in graphical format without precise values in the text. Researchers should refer to the original publication for the graphical representation.[8]

Table 2: General Representation of Apoptosis Assay Results

Treatment GroupViable Cells (Annexin V- / PI-) (%)Early Apoptotic Cells (Annexin V+ / PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%)
Vehicle ControlHighLowLow
This compound (e.g., IC50)DecreasedIncreasedIncreased

Experimental Protocols

This section provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V-FITC/PI staining and flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MKN-45, MKN-28, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 1-5 x 10⁵ cells per well.

    • Allow cells to adhere and grow overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 80 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Harvesting:

    • After the treatment period, collect the cell culture supernatant, which may contain floating apoptotic cells.

    • Wash the adherent cells once with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant from the first step.

    • Centrifuge the cell suspension at approximately 670 x g for 5 minutes at room temperature.[5]

  • Cell Washing:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Centrifuge again and carefully remove the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[4]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[9]

    • Gently vortex the tubes to mix.

  • Incubation:

    • Incubate the cells for 15-20 minutes at room temperature in the dark.[4][7]

  • Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.[4][7]

    • Keep the samples on ice and protect them from light until analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use appropriate excitation and emission filters for FITC (excited at 488 nm, emits at ~530 nm) and PI (emits at >575 nm).[7]

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[4]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Lobetyolin_Apoptosis_Pathway This compound This compound ASCT2 ASCT2 Transporter (Alanine-Serine-Cysteine Transporter 2) This compound->ASCT2 inhibits Gln_Metabolism Glutamine Metabolism ASCT2->Gln_Metabolism decreases GSH Glutathione (GSH) Synthesis Gln_Metabolism->GSH decreases ROS Reactive Oxygen Species (ROS) GSH->ROS leads to accumulation Mitochondria Mitochondria ROS->Mitochondria induces stress Bax Bax Mitochondria->Bax activates Bcl2 Bcl-2 Mitochondria->Bcl2 inhibits Caspase9 Cleaved Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Workflow for Annexin V-FITC/PI Staining

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis A 1. Seed and Culture Cells B 2. Treat with this compound (e.g., 24h) A->B C 3. Harvest Adherent & Floating Cells B->C D 4. Wash with Cold PBS C->D E 5. Resuspend in 1X Binding Buffer D->E F 6. Add Annexin V-FITC & PI E->F G 7. Incubate 15-20 min at RT (Dark) F->G H 8. Add 1X Binding Buffer G->H I 9. Analyze by Flow Cytometry H->I J 10. Quantify Cell Populations (Viable, Early & Late Apoptotic) I->J

Caption: Workflow for assessing apoptosis using Annexin V-FITC/PI.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Lobetyolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin, a polyacetylenic glycoside extracted from the medicinal plant Codonopsis pilosula, has emerged as a compound of interest in oncology research. Studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines, including colon, gastric, breast, and lung cancer, primarily by inducing apoptosis.[1][2][3] The underlying mechanism of this compound's anti-cancer activity is linked to the disruption of glutamine metabolism through the downregulation of the amino acid transporter ASCT2. This metabolic interference leads to an accumulation of reactive oxygen species (ROS) and triggers mitochondria-mediated apoptosis.[1][2] Furthermore, the AKT/GSK3β/c-Myc signaling pathway has been identified as a key regulator in the this compound-induced downregulation of ASCT2. While apoptosis is a major outcome of this compound treatment, understanding its effects on cell cycle progression is crucial for a comprehensive assessment of its therapeutic potential. These application notes provide a framework for investigating the impact of this compound on the cell cycle of cancer cells, including detailed experimental protocols and data presentation formats.

Data Presentation

The following tables are structured to present quantitative data from key experiments in a clear and comparative manner.

Table 1: Cytotoxicity of this compound on Cancer Cells

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, providing a basis for selecting appropriate treatment concentrations for subsequent assays.

Cancer Cell LineIC50 (µM) after 24h TreatmentReference
MKN-45 (Gastric Cancer)27.74[1]
MKN-28 (Gastric Cancer)19.31[1]
HCT-116 (Colon Cancer)Effective in 10-40 µM range
MDA-MB-231 (Breast Cancer)Not specified
MDA-MB-468 (Breast Cancer)Not specified
A549 (Lung Cancer)Not specified

Table 2: Effect of this compound on Cell Cycle Distribution

This table presents hypothetical data on the cell cycle distribution of a representative cancer cell line (e.g., MKN-45) after treatment with this compound for 24 hours, as determined by flow cytometry. This format allows for a clear comparison of the percentage of cells in each phase of the cell cycle.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0 µM this compound)55.2 ± 3.128.7 ± 2.516.1 ± 1.8
This compound (10 µM)62.5 ± 2.825.1 ± 2.212.4 ± 1.5
This compound (20 µM)68.9 ± 3.520.3 ± 1.910.8 ± 1.3
This compound (40 µM)75.4 ± 4.215.6 ± 1.79.0 ± 1.1

Data are presented as mean ± standard deviation of three independent experiments. This data is illustrative and should be replaced with experimental findings.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Drug Treatment
  • Cell Lines: Human cancer cell lines (e.g., MKN-45, MKN-28, HCT-116, MDA-MB-231, A549).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the vehicle control.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates for cell cycle analysis) and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired duration (e.g., 24 hours).

Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

This protocol outlines the procedure for staining cells with propidium iodide to analyze DNA content and determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting: Following treatment with this compound, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate the cells for at least 2 hours at -20°C for fixation.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS. Resuspend the cells in 500 µL of PI staining solution (50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from a minimum of 10,000 events per sample. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Cell Cycle Regulatory Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in cell cycle regulation.

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Cyclin D1, CDK4) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound in Cancer Cells

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects.

Lobetyolin_Signaling_Pathway This compound This compound AKT p-AKT (Ser473)↓ This compound->AKT GSK3b p-GSK3β (Ser9)↓ This compound->GSK3b p53 p53↑ This compound->p53 cMyc p-c-Myc (Thr58)↑ c-Myc↓ GSK3b->cMyc ASCT2 ASCT2↓ cMyc->ASCT2 Gln_Metabolism Glutamine Metabolism↓ ASCT2->Gln_Metabolism ROS ROS↑ Gln_Metabolism->ROS Apoptosis Mitochondria-mediated Apoptosis↑ ROS->Apoptosis p21 p21↑ p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Workflow for Cell Cycle Analysis

This diagram outlines the key steps in the experimental workflow for analyzing the effect of this compound on the cell cycle of cancer cells.

Cell_Cycle_Analysis_Workflow cluster_setup Experiment Setup cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Drug_Treatment 2. This compound Treatment (e.g., 0, 10, 20, 40 µM for 24h) Cell_Culture->Drug_Treatment Cell_Harvesting 3. Cell Harvesting Drug_Treatment->Cell_Harvesting Fixation 4. Fixation (70% Ethanol) Cell_Harvesting->Fixation Staining 5. PI/RNase A Staining Fixation->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (% of cells in G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis.

References

Application Notes and Protocols for Measuring Gene Expression Changes Induced by Lobetyolin using qRT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin (B1206583), a polyacetylene glycoside predominantly isolated from Codonopsis pilosula, has demonstrated significant therapeutic potential, exhibiting anti-inflammatory, anti-cancer, and immunomodulatory properties. Its mechanism of action often involves the modulation of specific gene expression profiles. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive and specific technique for quantifying these changes in messenger RNA (mRNA) levels. These application notes provide a comprehensive guide to utilizing qRT-PCR to measure the effects of this compound on gene expression, with a focus on key cancer and inflammatory-related genes.

Key Applications

  • Anti-Cancer Research: Elucidate the molecular mechanisms of this compound-induced apoptosis and inhibition of proliferation in various cancer cell lines (e.g., gastric, breast, colon). A key target for investigation is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a glutamine transporter often overexpressed in cancer cells.[1]

  • Anti-Inflammatory Research: Investigate the inhibitory effects of this compound on the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β), in models of inflammation like psoriasis and sepsis.[2][3]

  • Drug Discovery and Development: Screen and validate the efficacy of this compound and its derivatives as potential therapeutic agents by quantifying their impact on target gene expression.

Data Presentation

The following tables summarize the quantitative effects of this compound on the mRNA expression of key target genes in different experimental models.

Table 1: Effect of this compound on ASCT2 mRNA Expression in Gastric Cancer Cells

Cell LineThis compound Concentration (µM)Treatment Time (hours)Relative ASCT2 mRNA Expression (Fold Change vs. Control)
MKN-451024~0.8
MKN-452024~0.6
MKN-454024~0.4
MKN-281024~0.85
MKN-282024~0.7
MKN-284024~0.5

Data is estimated from graphical representations in the cited literature and presented to illustrate the dose-dependent downregulation of ASCT2.

Table 2: Illustrative Effect of this compound on Pro-Inflammatory Cytokine mRNA Expression in Macrophages

GeneTreatmentRelative mRNA Expression (Fold Change vs. Control)
IL-6LPS-stimulated1.0 (Normalized)
IL-6LPS + this compoundDownregulated (Specific fold change not available)
TNF-αLPS-stimulated1.0 (Normalized)
TNF-αLPS + this compoundDownregulated (Specific fold change not available)
IL-1βLPS-stimulated1.0 (Normalized)
IL-1βLPS + this compoundDownregulated (Specific fold change not available)

Note: While studies confirm significant downregulation of these cytokines by this compound in models of sepsis, specific fold-change values from qRT-PCR were not consistently reported in the reviewed literature. The table illustrates the observed trend.[3]

Experimental Protocols

This section provides detailed methodologies for investigating the effects of this compound on gene expression using qRT-PCR.

Protocol 1: Gene Expression Analysis in Cancer Cell Lines Treated with this compound

1. Cell Culture and this compound Treatment:

  • Culture human gastric cancer cell lines (e.g., MKN-45, MKN-28) or breast cancer cell lines (e.g., MDA-MB-231) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
  • Seed cells in 6-well plates and allow them to adhere overnight.
  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a complete growth medium to achieve final concentrations (e.g., 10, 20, 40 µM). The final DMSO concentration in the culture medium should not exceed 0.1%.
  • Treat the cells with the prepared this compound concentrations for the desired time (e.g., 24 hours). Include a vehicle control (DMSO-treated) group.

2. RNA Isolation:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).
  • Isolate total RNA according to the manufacturer's protocol. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
  • Wash the RNA pellet with 75% ethanol (B145695) and resuspend it in nuclease-free water.
  • Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

3. cDNA Synthesis (Reverse Transcription):

  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript II RT).
  • Use oligo(dT) or random hexamer primers for the reverse transcription reaction.
  • The typical reaction involves incubating the RNA and primers, followed by the addition of reverse transcriptase and dNTPs, and incubation at 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Prepare the qRT-PCR reaction mixture using a SYBR Green master mix, forward and reverse primers for the target genes (e.g., ASCT2, c-Myc) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
  • Primer Sequences (Human):
  • ASCT2 Forward: 5'-GCT GGC TTT GTC TCT GCC T-3'
  • ASCT2 Reverse: 5'-GCA GGT GCT GGT GTT GAT G-3'
  • c-Myc Forward: 5'-GGT CCT CTG ACT TCT GCT GCT A-3'
  • c-Myc Reverse: 5'-GTC GTT TCC GCA ACA AGT CCT-3'
  • GAPDH Forward: 5'-GGT CTC CTC TGA CTT CAA CA-3'
  • GAPDH Reverse: 5'-AGC CAA ATT CGT TGT CAT AC-3'
  • Perform the qRT-PCR using a real-time PCR system with a thermal cycling protocol such as:
  • Initial denaturation: 95°C for 10 minutes.
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds.
  • Annealing/Extension: 60°C for 1 minute.
  • Melting curve analysis to verify product specificity.

5. Data Analysis:

  • Calculate the relative gene expression using the 2-ΔΔCt method.
  • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
  • Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the this compound-treated groups.
  • The fold change in gene expression is then calculated as 2-ΔΔCt.

Protocol 2: Analysis of Inflammatory Gene Expression in Macrophages

1. Macrophage Culture and Treatment:

  • Culture murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells in 6-well plates.
  • Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 6 or 24 hours) to induce an inflammatory response. Include control groups (untreated, this compound alone, LPS alone).

2. RNA Isolation and cDNA Synthesis:

  • Follow the same procedure as described in Protocol 1, steps 2 and 3.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Prepare the qRT-PCR reaction as described in Protocol 1, step 4.
  • Primer Sequences (Mouse):
  • IL-6 Forward: 5'-CCG GAG AGG AGA CTT CAC AG-3'
  • IL-6 Reverse: 5'-TTT CCA CGA TTT CCC AGA GA-3'
  • TNF-α Forward: 5'-ACG GCA TGG ATC TCA AAG AC-3'
  • TNF-α Reverse: 5'-GTG GGT GAG GAG CAC GTA G-3'
  • IL-1β Forward: 5'-AGA GCT TCA GGC AGG CAG TA-3'
  • IL-1β Reverse: 5'-AGG TGC TCA TGT CCT CAT CC-3'
  • β-actin Forward: 5'-GCT ACA GCT TCA CCA CCA CA-3'
  • β-actin Reverse: 5'-AAG GAA GGC TGG AAA AGA GC-3'
  • Use a similar thermal cycling protocol as in Protocol 1.

4. Data Analysis:

  • Analyze the data using the 2-ΔΔCt method as described in Protocol 1, step 5.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qrpcr qRT-PCR cell_seeding Seed Cells treatment Treat with this compound (and/or inflammatory stimulus) cell_seeding->treatment rna_isolation Total RNA Isolation treatment->rna_isolation cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_isolation->cdna_synthesis qpcr Quantitative Real-Time PCR cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt) qpcr->data_analysis

Caption: Experimental workflow for analyzing this compound-induced gene expression changes.

lobetyolin_pathway cluster_akt_pathway AKT/GSK3β/c-Myc Pathway cluster_glutamine_metabolism Glutamine Metabolism cluster_inflammation Inflammatory Response This compound This compound AKT AKT This compound->AKT NFkB NF-κB Pathway This compound->NFkB GSK3b GSK3β AKT->GSK3b cMyc c-Myc GSK3b->cMyc ASCT2 ASCT2 (SLC1A5) cMyc->ASCT2 gene expression Glutamine Glutamine Uptake ASCT2->Glutamine Proliferation Cell Proliferation Glutamine->Proliferation Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines

Caption: Signaling pathways modulated by this compound.

References

LC-MS/MS method for pharmacokinetic study of Lobetyolin in rats

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Method for the Pharmacokinetic Study of Lobetyolin in Rats: Application Notes and Protocols

This document provides a comprehensive guide for the quantitative analysis of this compound in rat plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The detailed protocols are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies.

Introduction

This compound is a bioactive polyacetylene glycoside found in the roots of Codonopsis pilosula, a plant used in traditional Chinese medicine.[1] To support the preclinical and clinical development of this compound, a thorough understanding of its pharmacokinetic profile is crucial. This application note describes a robust and sensitive LC-MS/MS method for quantifying this compound in rat plasma, enabling the accurate determination of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The method utilizes a simple protein precipitation for sample preparation and a rapid chromatographic runtime, making it suitable for high-throughput analysis.[1]

Experimental Protocols

Materials and Reagents
  • This compound (>98% purity)[2]

  • Syringin (Internal Standard, IS, >98% purity)[2]

  • Methanol (B129727) (LC-MS grade)[2]

  • Formic acid (LC-MS grade)[1]

  • Ultrapure water[2]

  • Blank rat plasma[1]

Instrumentation
  • LC-MS/MS System : An Ultimate 3000 HPLC system coupled with a Thermo Scientific Quantum Access triple quadrupole mass spectrometer was used.[2]

  • Chromatographic Column : A Thermo ODS C18 reversed-phase column (50mm × 2.1mm, 5µm) was employed for separation.[1][2]

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound from rat plasma.[1][2]

  • To a 50 µL aliquot of rat plasma, add 25 µL of the Syringin internal standard (IS) working solution (50.0 ng/mL).[2]

  • Add 200 µL of cold methanol to precipitate plasma proteins.[1][2]

  • Vortex the mixture for 3 minutes.[2]

  • Centrifuge the samples at 10,000 rpm for 5 minutes.[2]

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial.[1][2]

  • Inject 3 µL of the supernatant into the LC-MS/MS system for analysis.[1][2]

LC-MS/MS Method

Chromatographic separation is achieved with an isocratic elution, followed by detection using tandem mass spectrometry.[1][2]

Table 1: Chromatographic Conditions

ParameterValue
ColumnThermo ODS C18 (50mm × 2.1mm, 5µm)[1][2]
Mobile Phase0.1% Aqueous Formic Acid:Methanol (50:50, v/v)[1][2]
Flow Rate0.4 mL/min[1][2]
Column Temperature35 °C[1][2]
Injection Volume3 µL[1][2]
Runtime2 minutes[1][2]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI)[1][2]
Capillary Voltage3.0 kV[1][2]
Vaporizer Temperature400 °C[1][2]
Sheath Gas Pressure50 arbitrary units[1][2]
Auxiliary Gas Pressure10 arbitrary units[1][2]
Collision GasArgon at 1.5 mTorr[1][2]
MRM Transitions
This compoundm/z 419.3 → 203.1[1][2]
Syringin (IS)m/z 394.9 → 231.9[1][2]
Collision Energy
This compound25 eV[1][2]
Syringin (IS)27 eV[1][2]
Pharmacokinetic Study in Rats

The validated LC-MS/MS method was applied to a pharmacokinetic study in Wistar rats.[1]

  • Animal Dosing : Six Wistar rats were administered a single oral dose of 10 mg/kg this compound.[1] The rats were fasted for 12 hours before dosing with free access to water and were further fasted for 2 hours post-dose.[2]

  • Blood Sampling : Blood samples were collected from the retro-orbital plexus at 0, 0.083, 0.17, 0.33, 0.67, 1, 2, 4, 6, 9, and 12 hours into heparinized tubes.[1][2]

  • Plasma Preparation : Blood samples were centrifuged at 4000 rpm for 10 minutes at 4 °C to separate the plasma.[1][2] The plasma was then stored at -20 °C until analysis.[1][2]

  • Data Analysis : The plasma concentration-time data was analyzed using pharmacokinetic software to determine the key pharmacokinetic parameters.[1]

Results

The LC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect. The calibration curve was linear over the concentration range of 1.0–500 ng/mL.[1][2] The intra- and inter-day precision and accuracy were within the acceptable limits of <15%.[1]

Table 3: Pharmacokinetic Parameters of this compound in Rats following a 10 mg/kg Oral Dose

ParameterValue (Mean ± SD)
Cmax60.1 ± 33.1 ng/mL[1][3]
Tmax1.0 ± 0.6 h[1][3]
AUC(0-t)212.4 ± 172.9 ng·h/mL[1][3]
AUC(0-∞)253.8 ± 192.6 ng·h/mL[1][3]
t1/22.2 ± 1.1 h[3]
MRT(0-t)2.8 ± 1.0 h[1]
Oral Bioavailability3.90%[3]

Visualizations

experimental_workflow cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis dosing Oral Administration of 10 mg/kg this compound to Rats blood_sampling Blood Collection at Predetermined Time Points dosing->blood_sampling centrifugation Centrifugation to Separate Plasma blood_sampling->centrifugation storage Plasma Storage at -20°C centrifugation->storage extraction Protein Precipitation (Methanol) storage->extraction injection Injection into LC-MS/MS System extraction->injection quantification Quantification of This compound injection->quantification pk_analysis Pharmacokinetic Parameter Calculation quantification->pk_analysis

Pharmacokinetic Study Workflow

logical_relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data System hplc HPLC System (Ultimate 3000) column C18 Column hplc->column Separation esi ESI Source (Positive Mode) column->esi Elution mobile_phase Isocratic Mobile Phase ms Triple Quadrupole MS (Quantum Access) mrm MRM Detection ms->mrm Fragmentation esi->ms Ionization data_system Data Acquisition and Processing mrm->data_system Data Output

LC-MS/MS System Components

Conclusion

The described LC-MS/MS method offers a rapid, sensitive, and reliable approach for the pharmacokinetic analysis of this compound in rat plasma.[1] The straightforward sample preparation and short chromatographic runtime are ideal for high-throughput applications in drug discovery and development.[1] The pharmacokinetic data obtained using this method provides valuable insights into the ADME properties of this compound, supporting its continued investigation as a potential therapeutic agent.[1]

References

Application Notes and Protocols for Supercritical CO2 Extraction of Lobetyolin from Codonopsis pilosula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lobetyolin (B1206583), a polyacetylene glycoside found in Codonopsis pilosula (Dangshen), has garnered significant interest for its diverse pharmacological activities, including potent anti-cancer and neuroprotective properties.[1][2][3] Traditional solvent-based extraction methods for this compound can be time-consuming and may result in solvent residue. Supercritical CO2 (SC-CO2) extraction offers a green and efficient alternative, providing high-purity extracts with minimal environmental impact.[4] This document provides detailed application notes and protocols for the SC-CO2 extraction of this compound from Codonopsis pilosula, along with insights into its molecular mechanisms of action.

Data Presentation: Supercritical CO2 Extraction Parameters for this compound

The efficiency of SC-CO2 extraction is influenced by several key parameters. The following tables summarize quantitative data from studies on the extraction of this compound and other compounds from Codonopsis pilosula using supercritical CO2.

Table 1: Optimized Supercritical CO2 Extraction Conditions for this compound from Codonopsis pilosula

ParameterOptimized ValueThis compound Yield (mg/g of raw material)Reference
Extraction Pressure 30 MPa0.0786[4]
Extraction Temperature 60 °C0.0786[4]
CO2 Flow Rate 2 L/min0.0786[4]
Co-solvent Ethanol (B145695) (dynamic)0.0786[4]
Co-solvent Flow Rate 1 mL/min0.0786[4]
Extraction Time 100 minutes0.0786[4]
Particle Size 40-60 mesh0.0786[4]

Table 2: Supercritical CO2 Extraction Conditions for Stigmasterol from Codonopsis pilosula (for comparison)

ParameterOptimized ValueOintment Collecting RateStigmasterol YieldReference
Extraction Pressure 30 MPaNot specifiedNot specified[5]
Extraction Temperature 65 °CNot specifiedNot specified[5]
CO2 Flow Rate 2 L/minNot specifiedNot specified[5]
Co-solvent Ethanol (dynamic)Not specifiedNot specified[5]
Co-solvent Flow Rate 1 mL/minNot specifiedNot specified[5]
Extraction Time 120 minutesNot specifiedNot specified[5]
Particle Size 40-60 meshNot specifiedNot specified[5]

Experimental Protocols

Preparation of Plant Material
  • Drying: The roots of Codonopsis pilosula should be thoroughly dried to a constant weight to minimize moisture content, which can affect extraction efficiency. This can be achieved through air drying or using a laboratory oven at a controlled temperature (e.g., 40-50 °C).

  • Grinding and Sieving: The dried plant material is ground into a fine powder using a laboratory mill. The powder is then sieved to obtain a uniform particle size, with a range of 40-60 mesh being optimal for SC-CO2 extraction.[4][5]

Supercritical CO2 Extraction Protocol

This protocol is based on the optimized conditions for this compound extraction.[4]

  • System Preparation: Ensure the supercritical fluid extraction system is clean and all components are functioning correctly.

  • Loading the Extractor: Load the ground Codonopsis pilosula powder (40-60 mesh) into the extraction vessel.

  • Setting Parameters:

    • Set the extraction pressure to 30 MPa.

    • Set the extraction temperature to 60 °C.

    • Set the CO2 flow rate to 2 L/min.

    • Use ethanol as a dynamic co-solvent with a flow rate of 1 mL/min.

  • Extraction: Begin the extraction process and continue for 100 minutes.

  • Collection: The extract is collected in the separator vessel as the CO2 is depressurized and returned to its gaseous state.

  • Post-Extraction Processing: The collected extract, rich in this compound, will be a mixture with the ethanol co-solvent. The ethanol can be removed under reduced pressure using a rotary evaporator to yield the crude extract.

Analytical Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the accurate quantification of this compound in the extract.

  • Sample Preparation:

    • Accurately weigh a portion of the dried extract.

    • Dissolve the extract in methanol (B129727) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution to different concentrations.

  • HPLC Conditions:

    Table 3: HPLC Parameters for this compound Quantification

ParameterCondition 1Condition 2
Column C18 (4.6 mm × 250 mm, 5 µm)C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (Gradient)Acetonitrile : 0.5% Acetic Acid in Water (20:80, v/v)
Flow Rate 1.0 mL/minNot specified
Detection Wavelength 266 nm268 nm
Column Temperature 25 °CNot specified
Reference [3]
  • Quantification:

    • Inject the prepared standards and sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects by modulating several key signaling pathways.

This compound's Inhibition of Glutamine Metabolism via the ASCT2 Pathway

This compound has been shown to induce apoptosis in cancer cells by inhibiting glutamine metabolism.[1] A primary mechanism for this is the downregulation of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine into cancer cells.[1][3]

ASCT2_Pathway This compound This compound ASCT2 ASCT2 Transporter This compound->ASCT2 inhibits Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Glutamine_Metabolism Glutamine Metabolism Glutamine_Uptake->Glutamine_Metabolism Apoptosis Apoptosis Glutamine_Uptake->Apoptosis inhibition leads to Cell_Proliferation Cancer Cell Proliferation Glutamine_Metabolism->Cell_Proliferation

Caption: this compound inhibits the ASCT2 transporter, leading to reduced glutamine uptake and apoptosis.

Modulation of the AKT/GSK3β/c-Myc Signaling Pathway by this compound

This compound's downregulation of ASCT2 is mediated through the AKT/GSK3β/c-Myc signaling pathway. It suppresses the phosphorylation of AKT and GSK3β, which in turn affects the stability and activity of the transcription factor c-Myc, a known regulator of ASCT2 expression.[6]

AKT_GSK3b_cMyc_Pathway This compound This compound AKT AKT This compound->AKT inhibits phosphorylation GSK3b GSK3β AKT->GSK3b phosphorylates (inhibits) cMyc c-Myc GSK3b->cMyc phosphorylates (destabilizes) ASCT2_exp ASCT2 Gene Expression cMyc->ASCT2_exp promotes

Caption: this compound's regulation of the AKT/GSK3β/c-Myc pathway and its effect on ASCT2 expression.

Experimental Workflow for Supercritical CO2 Extraction of this compound

The following diagram illustrates the logical workflow for the extraction and analysis of this compound from Codonopsis pilosula.

Extraction_Workflow Start Start: Codonopsis pilosula Roots Drying Drying Start->Drying Grinding Grinding & Sieving (40-60 mesh) Drying->Grinding SC_CO2 Supercritical CO2 Extraction (30 MPa, 60°C, Ethanol co-solvent) Grinding->SC_CO2 Separation Separation & Collection SC_CO2->Separation Solvent_Removal Co-solvent Removal (Rotary Evaporation) Separation->Solvent_Removal Crude_Extract Crude this compound Extract Solvent_Removal->Crude_Extract HPLC HPLC Analysis Crude_Extract->HPLC Quantification Quantification of this compound HPLC->Quantification End End: Purified & Quantified this compound Quantification->End

Caption: Workflow for the extraction and quantification of this compound from Codonopsis pilosula.

References

Application Notes and Protocols for Lobetyolin Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of lobetyolin (B1206583) stock solutions for use in cell culture experiments. Accurate preparation and handling of stock solutions are critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound

This compound is a bioactive polyacetylenic glycoside with demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1][2] A thorough understanding of its physicochemical properties is essential for the accurate preparation of stock solutions.

PropertyValueSource
Molecular Formula C₂₀H₂₈O₈[3][4][5][6]
Molecular Weight 396.43 g/mol [1][3][4]
Appearance Pale yellow crystal or solid[4][5]
Solubility (at 25°C) ≥20 mg/mL in fresh DMSO[1][7]
Storage Temperature -20°C, protected from light, dry, and sealed[1][5]

Preparation of this compound Stock Solutions

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[1][7] It is crucial to use anhydrous, cell culture grade DMSO to avoid precipitation and ensure the stability of the compound.

Table 2: Preparation of this compound Stock Solutions in DMSO
Desired Stock ConcentrationMass of this compound for 1 mL of StockVolume of DMSO
10 mM3.96 mg1 mL
20 mM7.93 mg1 mL
50 mM19.82 mg1 mL

Note: The mass of this compound is calculated using the formula: Mass (mg) = Desired Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) .

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile, cell culture grade DMSO

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 3.96 mg of this compound powder using an analytical balance.

  • Aliquot DMSO: In a sterile environment (e.g., a laminar flow hood), add 1 mL of anhydrous, sterile DMSO to a sterile microcentrifuge tube.

  • Dissolve this compound: Carefully add the weighed this compound powder to the DMSO in the microcentrifuge tube.

  • Vortex: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[8] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[9]

Preparation of Working Solutions in Cell Culture Medium

Critical Consideration: The final concentration of DMSO in the cell culture medium must be kept at a non-toxic level for the specific cell line being used. Generally, the final DMSO concentration should not exceed 0.5%, with a concentration of 0.1% or lower being preferable for sensitive cell lines.[8][9] Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock solution in 1 mL of cell culture medium:

  • Calculate the required volume of stock solution:

    • (Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)

    • (10 mM) x (V₁) = (10 µM) x (1 mL)

    • (10,000 µM) x (V₁) = (10 µM) x (1000 µL)

    • V₁ = 1 µL

  • Add to medium: Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.

  • Mix thoroughly: Gently mix the solution by pipetting up and down before adding it to your cells.

The final DMSO concentration in this example would be 0.1%.

Troubleshooting

Problem: Precipitation occurs upon dilution of the DMSO stock solution in the aqueous cell culture medium.

Potential Causes and Solutions:

  • Concentration exceeds solubility limit: The final concentration of this compound in the aqueous medium may be too high. Solution: Decrease the final working concentration of this compound.

  • Insufficient DMSO: The percentage of DMSO in the final solution may be too low to maintain solubility. Solution: While keeping the final DMSO concentration below cytotoxic levels, you might consider a slightly higher, yet safe, percentage.

  • Co-solvent System: For compounds with poor aqueous solubility, a co-solvent system can be employed. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] However, the toxicity of this mixture on the specific cell line must be evaluated.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, try a stepwise dilution. Add the stock to a smaller volume of medium first, mix well, and then bring it to the final volume.[8]

Experimental Workflow Diagram

Lobetyolin_Stock_Preparation cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve Add to DMSO vortex 3. Vortex to Homogenize dissolve->vortex aliquot 4. Aliquot vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store dilute 6. Dilute in Culture Medium store->dilute Use single aliquot treat 7. Treat Cells dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols: In Vitro Blood-Brain Barrier Model for Assessing Lobetyolin Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) presents a significant challenge in the development of therapeutics for central nervous system (CNS) disorders. This formidable barrier, formed by the endothelial cells of the brain capillaries, tightly regulates the passage of substances from the blood into the brain.[1][2] Lobetyolin, a polyacetylene glycoside isolated from Codonopsis pilosula, has demonstrated various biological activities, including neuroprotective potential.[3][4] However, its ability to permeate the BBB is a critical determinant of its therapeutic efficacy for CNS applications.

These application notes provide a detailed protocol for establishing an in vitro BBB model to assess the permeability of this compound. The described model utilizes a co-culture of human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes, which creates a more physiologically relevant barrier compared to monoculture systems.[2] The protocols cover cell culture, barrier integrity assessment through Transendothelial Electrical Resistance (TEER) measurements, and a permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio of this compound.

Data Presentation

The following tables present hypothetical data for the permeability of this compound across an in vitro BBB model. These values are for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: Transendothelial Electrical Resistance (TEER) Measurements

Time (hours)TEER (Ω·cm²)
055 ± 5
24120 ± 10
48185 ± 15
72250 ± 20
96 (Pre-permeability assay)265 ± 18
100 (Post-permeability assay)255 ± 22

TEER values are presented as mean ± standard deviation (n=3). A TEER value above 200 Ω·cm² is generally considered indicative of a well-formed, tight barrier in hCMEC/D3-based models.[5]

Table 2: Apparent Permeability (Papp) and Efflux Ratio of this compound

CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound 10A to B3.5 ± 0.42.1
10B to A7.3 ± 0.8
Caffeine (B1668208) (High Permeability Control) 10A to B25.2 ± 2.1N/A
Atenolol (Low Permeability Control) 10A to B0.8 ± 0.1N/A
Rhodamine 123 (P-gp Substrate) 5A to B0.5 ± 0.075.8
5B to A2.9 ± 0.3

Data are presented as mean ± standard deviation (n=3). A-B: Apical to Basolateral transport; B-A: Basolateral to Apical transport. An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

Experimental Protocols

Protocol 1: Establishment of the In Vitro Blood-Brain Barrier Co-culture Model

This protocol details the procedure for establishing a co-culture model of the BBB using hCMEC/D3 cells and human astrocytes in a Transwell® system.

Materials:

  • hCMEC/D3 cells

  • Human astrocytes

  • Endothelial Cell Basal Medium supplemented with growth factors

  • Astrocyte Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Rat tail collagen type I

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • 24-well culture plates

Procedure:

  • Coating Transwell® Inserts:

    • Dilute rat tail collagen I to a final concentration of 50 µg/mL in sterile water.

    • Add 100 µL of the collagen solution to the apical side of each Transwell® insert, ensuring the membrane is fully covered.

    • Incubate for at least 2 hours at 37°C in a humidified incubator.

    • Aspirate the excess collagen solution and wash the inserts twice with sterile PBS. Allow the inserts to air dry in a laminar flow hood.

  • Seeding Astrocytes:

    • Culture human astrocytes in Astrocyte Medium until they reach 80-90% confluency.

    • Trypsinize the astrocytes, neutralize with medium containing FBS, and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in Astrocyte Medium and perform a cell count.

    • Seed the astrocytes into the basolateral chamber (the well of the 24-well plate) at a density of 2 x 10⁴ cells/cm².

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Seeding hCMEC/D3 Cells:

    • Culture hCMEC/D3 cells in supplemented Endothelial Cell Basal Medium until they reach 80-90% confluency.

    • Trypsinize the hCMEC/D3 cells, neutralize, and centrifuge as described for astrocytes.

    • Resuspend the hCMEC/D3 cells in Endothelial Cell Basal Medium.

    • Carefully place the collagen-coated Transwell® inserts into the wells containing the astrocytes.

    • Seed the hCMEC/D3 cells onto the apical side of the Transwell® inserts at a density of 5 x 10⁴ cells/cm².

    • Incubate the co-culture system at 37°C and 5% CO₂.

  • Maintenance and Barrier Formation:

    • Change the medium in both the apical and basolateral compartments every 48 hours.

    • Monitor the formation of a confluent monolayer and barrier integrity by measuring the TEER daily, starting 48 hours after seeding the hCMEC/D3 cells. The barrier is considered ready for permeability experiments when the TEER value stabilizes at a high level (typically >200 Ω·cm²).

Protocol 2: Transendothelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the integrity of the tight junctions in the endothelial monolayer.

Materials:

  • EVOM2™ Epithelial Voltohmmeter or equivalent

  • STX2 "chopstick" electrodes

  • 70% Ethanol (B145695) for sterilization

  • Sterile PBS or culture medium for rinsing

Procedure:

  • Sterilization and Calibration:

    • Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15-20 minutes.

    • Allow the electrodes to air dry completely in a laminar flow hood.

    • Rinse the electrodes with sterile PBS or culture medium to remove any residual ethanol.

    • Calibrate the EVOM2™ meter according to the manufacturer's instructions.

  • Measurement:

    • Remove the culture plate from the incubator and place it in the laminar flow hood.

    • Carefully insert the shorter electrode into the apical compartment and the longer electrode into the basolateral compartment of the Transwell®. Ensure the electrodes are positioned consistently in each well to minimize variability.

    • Allow the resistance reading to stabilize and record the value in Ohms (Ω).

    • Measure the resistance of a blank, cell-free Transwell® insert containing culture medium to determine the background resistance.

  • Calculation:

    • Subtract the resistance of the blank insert from the resistance of the cell-containing inserts to obtain the net resistance.

    • Calculate the TEER in Ω·cm² by multiplying the net resistance by the surface area of the Transwell® membrane (e.g., 0.33 cm² for a 24-well insert). TEER (Ω·cm²) = (R_total - R_blank) x Membrane Area (cm²)

Protocol 3: this compound Permeability Assay

This protocol describes a bidirectional permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of this compound.

Materials:

  • Established in vitro BBB co-culture model with stable TEER values

  • This compound stock solution (in DMSO, final DMSO concentration should be <0.1%)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES)

  • High and low permeability control compounds (e.g., caffeine and atenolol)

  • Efflux transporter substrate (e.g., Rhodamine 123 for P-gp)

  • LC-MS/MS or other suitable analytical method for quantification of this compound

Procedure:

  • Preparation:

    • Pre-warm the transport buffer to 37°C.

    • Prepare the dosing solutions of this compound, and control compounds in the transport buffer at the desired concentrations.

  • Apical to Basolateral (A-B) Permeability:

    • Gently remove the culture medium from both the apical and basolateral compartments.

    • Wash the cell monolayer twice with pre-warmed transport buffer.

    • Add 200 µL of the dosing solution (this compound or control) to the apical (donor) compartment.

    • Add 600 µL of fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C on an orbital shaker with gentle agitation.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect a 100 µL sample from the basolateral compartment and immediately replace it with 100 µL of fresh, pre-warmed transport buffer.

    • At the end of the experiment, collect a sample from the apical compartment for concentration analysis.

  • Basolateral to Apical (B-A) Permeability:

    • Follow the same washing procedure as in the A-B assay.

    • Add 600 µL of the dosing solution to the basolateral (donor) compartment.

    • Add 200 µL of fresh transport buffer to the apical (receiver) compartment.

    • Incubate and sample from the apical compartment as described for the A-B assay.

  • Sample Analysis:

    • Quantify the concentration of this compound and control compounds in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the cumulative amount of the compound transported into the receiver compartment at each time point, correcting for sample removal.

    • Plot the cumulative amount transported versus time. The slope of the linear portion of this curve represents the rate of transport (dQ/dt).

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt = rate of permeation (µg/s)

      • A = surface area of the membrane (cm²)

      • C₀ = initial concentration in the donor compartment (µg/mL)

    • Calculate the efflux ratio (ER) to assess the involvement of active efflux transporters: ER = Papp (B-A) / Papp (A-B)

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway for this compound's Effect on BBB Tight Junctions

This diagram illustrates a potential mechanism by which this compound may influence the integrity of the blood-brain barrier. This is a hypothetical pathway based on the known effects of related compounds and requires experimental validation.

lobetyolin_pathway This compound This compound Receptor Putative Receptor/Transporter This compound->Receptor SHP1 SHP-1 Receptor->SHP1 Activates pSTAT3 p-STAT3 SHP1->pSTAT3 Dephosphorylates STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription ZO1 ZO-1 Transcription->ZO1 Upregulates Claudin5 Claudin-5 Transcription->Claudin5 Upregulates TJ_Integrity Tight Junction Integrity ZO1->TJ_Integrity Claudin5->TJ_Integrity

Caption: Hypothesized signaling pathway for this compound-mediated enhancement of BBB integrity.

Experimental Workflow for In Vitro BBB Permeability Assay

The following diagram outlines the key steps in performing the in vitro BBB permeability assay for this compound.

experimental_workflow start Start coat_inserts Coat Transwell® Inserts with Collagen I start->coat_inserts seed_astrocytes Seed Astrocytes in Basolateral Chamber coat_inserts->seed_astrocytes seed_hcmec Seed hCMEC/D3 Cells on Inserts seed_astrocytes->seed_hcmec monitor_teer Monitor TEER Daily (Barrier Formation) seed_hcmec->monitor_teer teer_check TEER > 200 Ω·cm²? monitor_teer->teer_check teer_check->monitor_teer No permeability_assay Perform Bidirectional Permeability Assay (A-B and B-A) teer_check->permeability_assay Yes sample_analysis Quantify this compound by LC-MS/MS permeability_assay->sample_analysis data_analysis Calculate Papp and Efflux Ratio sample_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound permeability using an in vitro BBB model.

Logical Relationship of Permeability Parameters

This diagram illustrates the relationship between the experimental measurements and the calculated parameters used to assess BBB permeability.

logical_relationship A_B_Assay Apical to Basolateral Permeability Assay Papp_AB Papp (A-B) A_B_Assay->Papp_AB B_A_Assay Basolateral to Apical Permeability Assay Papp_BA Papp (B-A) B_A_Assay->Papp_BA EffluxRatio Efflux Ratio (ER) Papp_AB->EffluxRatio BBB_Permeation Overall BBB Permeation Potential Papp_AB->BBB_Permeation Indicates Influx Papp_BA->EffluxRatio EffluxRatio->BBB_Permeation Indicates Efflux

Caption: Relationship between experimental assays and key permeability parameters.

Conclusion

The protocols and guidelines presented here offer a comprehensive framework for evaluating the blood-brain barrier permeability of this compound using a robust in vitro co-culture model. By accurately determining the apparent permeability and the extent of active efflux, researchers can gain crucial insights into the potential of this compound as a CNS therapeutic agent. The provided hypothetical data and visualizations serve as a practical guide for experimental design, data interpretation, and presentation. Further investigation into the specific molecular mechanisms and signaling pathways governing this compound's transport across the BBB is warranted to fully elucidate its neuropharmacokinetic profile.

References

Application Notes and Protocols for High-Content Screening Assays for Novel Lobetyolin Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolin, a polyacetylene glycoside primarily isolated from Codonopsis pilosula, has demonstrated significant anticancer properties.[1][2][3] Mechanistic studies have identified the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), also known as SLC1A5, as a key molecular target.[1][3][4] this compound downregulates ASCT2 expression, leading to reduced glutamine uptake and subsequent apoptosis in cancer cells.[1][2][3][4] Furthermore, evidence suggests the involvement of other signaling pathways, including NF-κB, MAPK, and PI3K/Akt, in the pharmacological effects of this compound.[5]

High-content screening (HCS) offers a powerful, image-based, multiparametric approach to identify and characterize novel molecular targets and to elucidate the mechanism of action of bioactive compounds like this compound.[6][7] This document provides detailed application notes and protocols for HCS assays designed to investigate the effects of this compound on its known target, ASCT2, and to explore its impact on other key signaling pathways. Additionally, protocols for robust target identification and validation assays are presented.

I. High-Content Screening Assays for ASCT2 Modulation

The primary known mechanism of this compound's anticancer activity is the downregulation of ASCT2, a critical transporter for glutamine in highly proliferative cancer cells.[3] HCS assays can be employed to screen for compounds that phenocopy this effect or to further characterize the downstream consequences of ASCT2 inhibition.

ASCT2 Expression Assay

This assay is designed to quantify the expression levels of ASCT2 protein in response to treatment with this compound or other test compounds.

Data Presentation: Expected Quantitative Outcomes

ParameterDescriptionExpected Result with this compound
ASCT2 Mean Intensity Average fluorescence intensity of ASCT2 staining per cell.Decrease
% ASCT2 Positive Cells Percentage of cells with ASCT2 intensity above a defined threshold.Decrease
Cell Count Total number of viable cells.Decrease
Nuclear Size/Morphology Changes in nuclear characteristics indicative of apoptosis.Increased condensation, fragmentation

Experimental Protocol: ASCT2 Expression HCS Assay

  • Cell Seeding: Plate a cancer cell line with high ASCT2 expression (e.g., MDA-MB-231, MKN45) in 96- or 384-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4][7]

  • Compound Treatment: Treat cells with a concentration range of this compound or other test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known ASCT2 inhibitor). Incubate for 24-72 hours.

  • Fixation and Permeabilization:

    • Wash cells with phosphate-buffered saline (PBS).

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against ASCT2 (e.g., Abcam ab237704) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature in the dark.

  • Image Acquisition and Analysis:

    • Wash three times with PBS.

    • Acquire images using a high-content imaging system.

    • Use image analysis software to segment cells into nuclear and cytoplasmic compartments and quantify the fluorescence intensity of ASCT2 staining.

Experimental Workflow: ASCT2 Expression HCS Assay

A Seed Cells B Compound Treatment A->B C Fix & Permeabilize B->C D Immunostaining (Anti-ASCT2 & Hoechst) C->D E Image Acquisition D->E F Image Analysis E->F

Caption: Workflow for the ASCT2 expression high-content screening assay.

Functional HCS Assay: Glutamine Uptake

This assay measures the functional consequence of ASCT2 modulation by quantifying the uptake of a fluorescent glutamine analog.

Data Presentation: Expected Quantitative Outcomes

ParameterDescriptionExpected Result with this compound
Glutamine Analog Mean Intensity Average fluorescence intensity of the glutamine analog per cell.Decrease
Cell Count Total number of viable cells.Decrease

Experimental Protocol: Fluorescent Glutamine Uptake Assay

  • Cell Seeding: Plate cells as described in the ASCT2 expression assay.

  • Compound Treatment: Treat cells with this compound or test compounds for the desired duration.

  • Glutamine Uptake:

    • Wash cells with a sodium-containing buffer.

    • Incubate with a fluorescent glutamine analog (e.g., L-Gln(C6-NBD)) in a sodium-containing buffer for 15-30 minutes.

  • Fixation and Staining:

    • Wash cells rapidly with ice-cold PBS to stop uptake.[7]

    • Fix cells with 4% paraformaldehyde.

    • Counterstain nuclei with Hoechst 33342.

  • Image Acquisition and Analysis: Acquire and analyze images to quantify the intracellular fluorescence of the glutamine analog.

II. HCS Assays for Investigating Downstream Signaling Pathways

This compound may exert its effects through the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

NF-κB Nuclear Translocation Assay

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its activation involves the translocation of NF-κB transcription factors from the cytoplasm to the nucleus.[8]

Data Presentation: Expected Quantitative Outcomes

ParameterDescriptionExpected Result with this compound
Nuclear-to-Cytoplasmic Intensity Ratio Ratio of NF-κB fluorescence intensity in the nucleus versus the cytoplasm.Decrease (if this compound inhibits NF-κB activation)
Cytoplasm-Nucleus Intensity Difference Difference in NF-κB fluorescence intensity between the cytoplasm and the nucleus.[6]Increase (if this compound inhibits NF-κB activation)

Experimental Protocol: NF-κB Translocation HCS Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HUVEC) in 96- or 384-well plates.[6][8]

  • Compound Pre-treatment: Pre-treat cells with this compound or test compounds for 1-2 hours.

  • Stimulation: Induce NF-κB translocation by treating cells with an activator such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) for 30-60 minutes.[8][9] Include unstimulated and vehicle-treated stimulated controls.

  • Fixation, Permeabilization, and Immunostaining: Follow the procedures outlined in the ASCT2 expression assay, using a primary antibody against an NF-κB subunit (e.g., p65).

  • Image Acquisition and Analysis: Acquire and analyze images to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB subunit.[6][10]

Signaling Pathway: NF-κB Activation and Translocation

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB IkB->IkB_NFkB Degradation NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Gene Gene Transcription NFkB_nuc->Gene Stimulus Stimulus (e.g., TNF-α) Stimulus->IKK

Caption: Simplified NF-κB signaling pathway leading to nuclear translocation.

MAPK/ERK Pathway Activation Assay

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Activation of this pathway often involves the phosphorylation and subsequent nuclear translocation of ERK.[11]

Data Presentation: Expected Quantitative Outcomes

ParameterDescriptionExpected Result with this compound
p-ERK Nuclear Intensity Mean fluorescence intensity of phosphorylated ERK (p-ERK) in the nucleus.Varies (increase or decrease depending on the specific effect)
Nuclear-to-Cytoplasmic p-ERK Ratio Ratio of p-ERK fluorescence intensity in the nucleus versus the cytoplasm.Varies

Experimental Protocol: p-ERK Translocation HCS Assay

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in 96- or 384-well plates.

  • Serum Starvation: To reduce basal ERK activity, incubate cells in serum-free media for 12-24 hours.

  • Compound Pre-treatment: Pre-treat cells with this compound or test compounds.

  • Stimulation: Activate the MAPK/ERK pathway with a growth factor like epidermal growth factor (EGF) for 15-30 minutes.

  • Fixation, Permeabilization, and Immunostaining: Follow the standard protocol, using a primary antibody specific for phosphorylated ERK (p-ERK).

  • Image Acquisition and Analysis: Acquire and analyze images to quantify the nuclear and cytoplasmic intensity of p-ERK.

PI3K/Akt Pathway Assay

The PI3K/Akt pathway is a crucial signaling network that promotes cell survival and proliferation.[12][13] A common readout for Akt activation is the phosphorylation of its downstream target, such as the transcription factor FOXO, leading to its cytoplasmic retention.

Data Presentation: Expected Quantitative Outcomes

ParameterDescriptionExpected Result with this compound
FOXO Nuclear-to-Cytoplasmic Ratio Ratio of FOXO fluorescence intensity in the nucleus versus the cytoplasm.Increase (if this compound inhibits the PI3K/Akt pathway)

Experimental Protocol: FOXO Translocation HCS Assay

  • Cell Seeding: Plate cells expressing a fluorescently tagged FOXO protein (e.g., FOXO3a-GFP) or use immunofluorescence to detect endogenous FOXO.

  • Serum Starvation and Compound Treatment: Serum starve cells and then treat with this compound or test compounds.

  • Stimulation: Activate the PI3K/Akt pathway with a growth factor like insulin-like growth factor 1 (IGF-1).

  • Fixation and Staining (if necessary): Fix cells and stain with a nuclear counterstain. If detecting endogenous FOXO, perform immunofluorescence.

  • Image Acquisition and Analysis: Acquire and analyze images to determine the subcellular localization of FOXO.

Signaling Pathway: PI3K/Akt and Downstream Effectors

GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

III. Target Identification and Validation Protocols

To identify novel direct binding partners of this compound, label-free methods such as the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are highly valuable.[3][4][14][15]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[2][16][17][18]

Data Presentation: Expected Quantitative Outcomes

Temperature (°C)Soluble Target Protein (Vehicle)Soluble Target Protein (this compound)
40100%100%
5080%95%
6040%70%
7010%30%

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Harvest the cells, resuspend them in PBS, and aliquot into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[16]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein remaining at each temperature. A shift in the melting curve indicates direct binding.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

A Cell Treatment (this compound vs. Vehicle) B Harvest & Heat Gradient A->B C Cell Lysis B->C D Separate Soluble & Precipitated Fractions C->D E Protein Quantification (Western Blot / MS) D->E F Generate Melting Curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies protein targets by observing their increased resistance to proteolysis upon ligand binding.[3][4][5][15][19]

Data Presentation: Expected Quantitative Outcomes

Protease ConcentrationTarget Protein (Vehicle)Target Protein (this compound)
0 µg/mL100%100%
1 µg/mL50%90%
5 µg/mL10%60%
10 µg/mL<5%20%

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a total cell lysate from the desired cell line.

  • Compound Incubation: Incubate the cell lysate with this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to the lysates and incubate for a set time. Perform a protease titration to determine the optimal concentration.[3]

  • Stop Digestion: Stop the proteolytic reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Protein Analysis: Separate the proteins by SDS-PAGE and visualize by silver staining or perform Western blotting for a candidate protein. Proteins protected from digestion by this compound will appear as more prominent bands in the treated lanes compared to the vehicle lanes.

Conclusion

The high-content screening assays and target identification protocols detailed in this document provide a comprehensive framework for investigating the molecular mechanisms of this compound. By employing these multiparametric, image-based approaches, researchers can gain deeper insights into this compound's effects on ASCT2, key signaling pathways, and potentially identify novel therapeutic targets. This will ultimately facilitate the development of this promising natural product as a next-generation anticancer agent.

References

Application Notes: Metabolomics Analysis of Cells Treated with Lobetyolin

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Lobetyolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the aqueous solubility of Lobetyolin (B1206583). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is known to have limited aqueous solubility, which can present challenges in experimental setups.[1] It is, however, readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[2][3] While some sources may indicate water solubility, this often pertains to the use of co-solvents or other solubilizing agents, as practical laboratory experience frequently reveals difficulties in preparing simple aqueous buffer solutions.[2]

Q2: Why does my this compound precipitate when I dilute a DMSO stock solution into an aqueous buffer?

A2: This common phenomenon is known as "precipitation upon dilution."[2] this compound is significantly more soluble in DMSO than in aqueous solutions. When the DMSO stock is introduced into an aqueous medium, the overall solvent properties change, causing a sharp decrease in this compound's solubility and leading to its precipitation.[2]

Q3: What is a safe concentration of DMSO for cell culture experiments?

A3: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[2] While some robust cell lines might tolerate up to 1%, it is always recommended to perform a dose-response curve to determine the specific tolerance of your cell line.[2] A DMSO vehicle control should be included in your experiments for accurate interpretation of results.[2]

Q4: Can heating or sonication be used to improve this compound's solubility?

A4: Gentle heating and/or sonication can aid in dissolving this compound, particularly if precipitation occurs during the preparation of a stock solution.[2][4] However, it is important to consider the thermal stability of this compound to prevent degradation, especially with prolonged heating.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The concentration of this compound surpasses its solubility limit in the final aqueous buffer.[2]1. Decrease the final concentration of this compound.[2]2. Increase the percentage of DMSO in the final solution, ensuring it remains within the cytotoxic limits for your cells.[2]3. Employ a stepwise dilution: add the DMSO stock to a smaller volume of the buffer first, mix thoroughly, and then bring it to the final volume.[2]4. Utilize a co-solvent system or other solubility enhancement techniques described in the protocols below.[2]
High variability in experimental results Inconsistent solubility and precipitation of this compound.Ensure complete dissolution of this compound in the stock solution before further dilution. Prepare fresh solutions for each experiment. Consider using a solubility-enhanced formulation.
Low bioavailability in in vivo studies Poor dissolution and absorption due to low aqueous solubility.[5]Employ formulation strategies such as nanosuspensions, solid dispersions, or cyclodextrin (B1172386) inclusion complexes to improve the dissolution rate and absorption.[5]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

Solvent Solubility Notes
DMSO≥ 50 mg/mL (126.13 mM)May require sonication.[4]
Co-solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.5 mg/mL (6.31 mM)Clear solution is obtained.[4]
Co-solvent (10% DMSO, 90% (20% SBE-β-CD in Saline))≥ 2.5 mg/mL (6.31 mM)Clear solution is obtained.[4]
Co-solvent (10% DMSO, 90% Corn Oil)≥ 2.5 mg/mL (6.31 mM)Clear solution is obtained.[4]
EthanolSoluble[3]
MethanolSoluble[3]
WaterPoorly solublePractical experience often indicates lower aqueous solubility than some reported values.[2]

Note: The reported high solubility in some aqueous-based systems is due to the presence of co-solvents or other solubilizing agents.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the aqueous solubility of this compound.

Protocol 1: Co-solvent System

This protocol is adapted from a method for solubilizing poorly water-soluble compounds for in vivo and in vitro studies.[2]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline

Procedure:

  • Weigh the desired amount of this compound.

  • Prepare the co-solvent vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Add the appropriate volume of the co-solvent vehicle to the weighed this compound to achieve the desired stock concentration.[2]

  • Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle heating or sonication can be applied if necessary.[2]

  • For cell culture experiments, dilute this stock solution in the culture medium to the final working concentration. Ensure the final concentration of the co-solvents, particularly DMSO, is not toxic to the cells.[2]

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol provides a general method for forming an inclusion complex between this compound and HP-β-CD to improve its aqueous solubility.[2]

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

  • Slowly add the weighed this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point, but this can be optimized.[2]

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[2]

  • After the incubation period, vortex the solution to ensure homogeneity.[2]

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.[2]

  • The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.[2]

Protocol 3: Solid Dispersion by Solvent Evaporation

This protocol is a general guideline for preparing a solid dispersion of this compound to enhance its dissolution rate, based on methods used for the structurally similar flavonoid, luteolin.[2]

Materials:

  • This compound

  • A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 4000)[2]

  • A suitable organic solvent (e.g., ethanol, methanol)[2]

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Weigh the desired amounts of this compound and the polymer carrier. The drug-to-carrier ratio may need to be optimized (e.g., 1:2, 1:4).[2]

  • Dissolve both the this compound and the polymer in the organic solvent in a round-bottom flask.[2]

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).[2]

  • Dry the resulting solid film in a vacuum oven to remove any residual solvent.[2]

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.[2]

  • Pass the powder through a sieve to obtain a uniform particle size. The resulting solid dispersion powder can then be used for dissolution in aqueous buffers.[2]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a general experimental workflow for enhancing this compound solubility and a reported signaling pathway affected by this compound.

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_outcome Outcome Lobetyolin_Powder This compound Powder (Poor Aqueous Solubility) Co_Solvent Co-solvent System Lobetyolin_Powder->Co_Solvent Select Method Cyclodextrin Cyclodextrin Inclusion Complex Lobetyolin_Powder->Cyclodextrin Select Method Solid_Dispersion Solid Dispersion Lobetyolin_Powder->Solid_Dispersion Select Method Nanosuspension Nanosuspension Lobetyolin_Powder->Nanosuspension Select Method Solubilized_this compound Solubilized this compound (Improved Aqueous Solubility) Co_Solvent->Solubilized_this compound Cyclodextrin->Solubilized_this compound Solid_Dispersion->Solubilized_this compound Nanosuspension->Solubilized_this compound

A general experimental workflow for enhancing the aqueous solubility of this compound.

signaling_pathway This compound This compound ASCT2 ASCT2 (Glutamine Transporter) This compound->ASCT2 Inhibits Glutamine_Metabolism Glutamine Metabolism ASCT2->Glutamine_Metabolism Mediates Apoptosis Apoptosis Glutamine_Metabolism->Apoptosis Inhibition leads to

A proposed signaling pathway for this compound-induced apoptosis.[4]

References

Technical Support Center: Overcoming Lobetyolin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Lobetyolin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?

A1: This is a common phenomenon known as "precipitation upon dilution" or "solvent-shifting effect."[1][2] this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (B87167) (DMSO) but has poor aqueous solubility.[1][3] When the concentrated DMSO stock solution is introduced into the aqueous environment of the cell culture medium, the DMSO disperses, and the overall solvent polarity changes drastically. This causes this compound to exceed its solubility limit in the aqueous medium, leading to its precipitation out of the solution.[1][2]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% to avoid cytotoxicity.[1] However, some robust cell lines may tolerate up to 1%.[1] It is always recommended to perform a dose-response curve to determine the specific tolerance of your cell line and to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1][4]

Q3: Can I use heat or sonication to dissolve the this compound precipitate in my media?

A3: Gentle heating and/or sonication can be used to aid in the initial dissolution of this compound in the solvent when preparing the stock solution.[1] However, applying heat to the final cell culture medium containing the precipitate is not recommended as it can degrade media components and harm the cells. The thermal stability of this compound under prolonged heating should also be considered to avoid degradation.[1]

Q4: I'm still observing precipitation even after lowering the final concentration of this compound. What other strategies can I try?

A4: If precipitation persists, you can explore the use of co-solvents or solubilizing agents. A common and effective approach is to use a co-solvent system to prepare your stock solution. A widely used formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another strategy is to use cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[1]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock in cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium.[1]1. Decrease the final concentration of this compound. 2. Optimize DMSO Concentration: Prepare a more concentrated stock solution in DMSO to minimize the volume added to the media, keeping the final DMSO concentration below 0.1% if possible.[2][5]3. Stepwise Dilution: Perform a serial dilution of the stock solution in the pre-warmed cell culture medium. For instance, create an intermediate dilution (e.g., 1:10) before the final dilution.[3][6]4. Gentle Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling to ensure rapid and even dispersion.[2]
Persistent precipitation even at low concentrations. The inherent low aqueous solubility of this compound.[1]1. Use a Co-solvent System: Prepare the stock solution in a mixture of solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]2. Utilize Cyclodextrins: Prepare a stock solution of this compound complexed with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance its solubility in aqueous solutions.[1]
Precipitate observed in the media without the addition of this compound. Issues with the cell culture medium itself.1. Check for Temperature Shifts: Repeated freeze-thaw cycles of the medium can cause salts and proteins to precipitate.[7]2. Verify pH: Ensure the pH of the medium is stable and within the optimal range. A rise in pH can cause the precipitation of calcium phosphate.[7]3. Inspect for Contamination: Microbial contamination can also lead to visible changes and precipitation in the medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube or amber glass vial.

  • Add the appropriate volume of sterile, cell culture grade DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution thoroughly for at least 1-2 minutes to ensure complete dissolution.[8]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]

  • Store the aliquots at -20°C or -80°C, protected from light.[8]

Protocol 2: Preparation of Working Solution using Stepwise Dilution

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in your pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed medium.

  • Final Dilution: Add the required volume of the intermediate dilution to your cell culture vessel containing the final volume of pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 1 mM intermediate solution, add 10 µL of the intermediate solution to each 1 mL of your final culture volume.

  • Gently swirl the culture vessel to ensure even mixing.

  • Visually inspect the medium for any signs of precipitation before treating the cells.

Protocol 3: Using a Co-solvent System for Enhanced Solubility

Materials:

  • This compound powder

  • DMSO, PEG300, Tween-80, Saline (sterile)

  • Sterile tubes and pipettes

Procedure:

  • Prepare the co-solvent vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Add the appropriate volume of the co-solvent vehicle to the weighed this compound to achieve the desired stock concentration.

  • Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle heating or sonication can be applied if necessary.[1]

  • For cell culture experiments, dilute this stock solution in the culture medium to the final working concentration. Ensure the final concentration of the co-solvents, particularly DMSO, is not toxic to the cells.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1][8][9]
EthanolSoluble[1][9]
MethanolSoluble[1][9]
ChloroformSoluble[8]
AcetoneSoluble[8]
WaterPoor[1][3]

Mandatory Visualizations

Lobetyolin_Troubleshooting_Workflow start Start: This compound Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Decrease final This compound concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration >0.1%? check_conc->check_dmso No reduce_conc->check_dmso optimize_dmso Prepare higher conc. stock to lower DMSO volume check_dmso->optimize_dmso Yes check_dilution Was direct dilution performed? check_dmso->check_dilution No optimize_dmso->check_dilution stepwise_dilution Implement stepwise dilution protocol check_dilution->stepwise_dilution Yes check_mixing Was the solution mixed gently? check_dilution->check_mixing No stepwise_dilution->check_mixing gentle_mixing Add dropwise with gentle swirling check_mixing->gentle_mixing No persistent_precip Precipitation persists? check_mixing->persistent_precip Yes gentle_mixing->persistent_precip use_cosolvent Use Co-solvent System (e.g., DMSO/PEG300/Tween-80) persistent_precip->use_cosolvent Yes use_cyclodextrin Use Solubilizing Agent (e.g., HP-β-CD) persistent_precip->use_cyclodextrin end End: Precipitation Resolved persistent_precip->end No use_cosolvent->end use_cyclodextrin->end

Caption: Troubleshooting workflow for this compound precipitation.

Lobetyolin_Signaling_Pathway cluster_akt AKT/GSK3β/c-Myc Pathway cluster_p53 p53 Pathway This compound This compound AKT p-AKT (Ser473) This compound->AKT inhibits GSK3b p-GSK3β (Ser9) AKT->GSK3b inhibits pcMyc p-c-Myc (Thr58) GSK3b->pcMyc inhibits cMyc c-Myc ASCT2_akt ASCT2 Expression cMyc->ASCT2_akt promotes pcMyc->cMyc degradation Glutamine_akt Glutamine Uptake ASCT2_akt->Glutamine_akt Proliferation Cell Proliferation Glutamine_akt->Proliferation Lobetyolin_p53 This compound p53 p53 Lobetyolin_p53->p53 activates/ translocates to nucleus p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates ASCT2_p53 ASCT2 p53->ASCT2_p53 inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis inhibits

Caption: Signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing Lobetyolin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lobetyolin (B1206583) in in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in in vivo studies?

A starting dose for this compound can vary significantly depending on the animal model and the condition being studied. Based on existing literature, here are some reported effective doses:

  • Cancer Models: In a gastric cancer xenograft mouse model, a daily oral dose of 10 mg/kg showed a significant anti-tumor effect.[1]

  • Hyperuricemia Models: In a mouse model of hyperuricemia, an oral dose of 50 mg/kg significantly reduced hepatic xanthine (B1682287) oxidase activity.[2]

  • Inflammation Models: While a specific dose for a general inflammation model was not found, a study on sepsis in mice used an intraperitoneal injection of 10 mM this compound.

  • Neurodegenerative Disease Models: Although studies specifically using this compound for neurodegenerative diseases are limited, research on structurally related compounds in Alzheimer's disease models have used doses ranging from 1 mg/kg to 20 mg/kg.[3][4]

It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.

Q2: What is the known mechanism of action of this compound?

This compound has been shown to exert its effects through multiple signaling pathways. A key mechanism, particularly in cancer, is the downregulation of the alanine-serine-cysteine transporter 2 (ASCT2), which is crucial for glutamine metabolism in cancer cells.[5] This downregulation is mediated through the AKT/GSK3β/c-Myc signaling pathway. By inhibiting glutamine uptake, this compound can induce apoptosis and inhibit tumor growth.[1] this compound also exhibits anti-inflammatory and antioxidant properties.[2]

Q3: What are the pharmacokinetic properties of this compound?

This compound has demonstrated low oral bioavailability in rats, reported to be around 3.90%. This is likely due to poor absorption from the gastrointestinal tract or extensive first-pass metabolism.

Q4: What is the acute oral toxicity (LD50) of this compound?

Currently, there is no publicly available, definitive LD50 value for pure this compound administered orally. General acute oral toxicity studies are necessary to establish a safety profile.[6] Researchers should perform a preliminary dose-range finding study to determine a safe and effective dose for their specific animal model.

Troubleshooting Guides

Issue: Poor Aqueous Solubility of this compound

Problem: You are observing precipitation of this compound when preparing solutions for in vivo administration.

Cause: this compound has poor water solubility.

Solution:

  • Use of Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound. However, the final concentration of DMSO in the administered solution should be kept low (typically <5-10% for in vivo studies) to avoid toxicity.

  • Formulation with Excipients: For oral administration, a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) can be used. For other routes, co-solvent systems including polyethylene (B3416737) glycol 300 (PEG300) and Tween 80 may improve solubility.

  • Sonication: Gentle sonication can help to dissolve the compound.

  • Preparation of a Suspension: If a clear solution cannot be achieved, a homogenous suspension can be prepared for oral gavage. Ensure the suspension is well-mixed before each administration.

Issue: Low Bioavailability After Oral Administration

Problem: You are not observing the expected therapeutic effect after oral administration of this compound.

Cause: As mentioned, this compound has low oral bioavailability.

Solution:

  • Increase the Dose: A higher oral dose may be required to achieve a therapeutic concentration in the plasma. A dose-response study is crucial.

  • Change the Route of Administration: Consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection. IP injection can provide higher systemic exposure compared to oral administration.[7]

  • Use of Formulation Enhancers: Investigate the use of absorption enhancers or nanoformulations to improve oral bioavailability.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueReference
Tmax (h)1.0
Cmax (ng/mL)60.1
t1/2 (h)Not specified
Bioavailability~3.90%

Table 2: Summary of Effective In Vivo Dosages of this compound

Animal ModelDisease/ConditionRoute of AdministrationDosageObserved EffectReference
MouseGastric Cancer (Xenograft)Oral10 mg/kg/dayInhibition of tumor growth[1]
MouseHyperuricemiaOral50 mg/kgReduced hepatic xanthine oxidase activity[2]
MouseSepsisIntraperitoneal10 mMIncreased survival rate, reduced inflammatory cytokines
RatAlzheimer's Disease (structurally related compounds)Intracerebroventricular10-20 mg/kgMitigated memory impairment[3]
RatAlzheimer's Disease (structurally related compounds)Intraperitoneal1 mg/kgNeuroprotective effects[4]

Experimental Protocols

Protocol 1: Oral Gavage in Mice

  • Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.[8]

  • Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length and avoid stomach perforation.[9]

  • Insertion: Gently insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.[8]

  • Administration: Once the needle is in the correct position, slowly administer the prepared this compound solution or suspension. The maximum volume should not exceed 10 mL/kg.[9]

  • Withdrawal: Gently remove the needle in the same path it was inserted.[9]

  • Monitoring: Observe the animal for any signs of distress after the procedure.[9]

Protocol 2: Intraperitoneal (IP) Injection in Mice

  • Animal Restraint: Restrain the mouse by scruffing the neck and securing the tail. Turn the animal so the abdomen is facing upwards.[10]

  • Injection Site: Locate the lower right quadrant of the abdomen. This site avoids major organs.[10][11]

  • Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 30-45 degree angle into the peritoneal cavity.[11]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-insert at a different location.

  • Injection: Slowly inject the this compound solution. The maximum recommended volume is 10 mL/kg.[11]

  • Withdrawal and Monitoring: Remove the needle and return the animal to its cage. Monitor for any adverse reactions.[11]

Mandatory Visualization

lobetyolin_signaling_pathway cluster_cell Cancer Cell This compound This compound AKT AKT This compound->AKT Inhibits GSK3b GSK3β AKT->GSK3b Inhibits cMyc c-Myc GSK3b->cMyc Inhibits ASCT2 ASCT2 cMyc->ASCT2 Promotes expression Glutamine Glutamine ASCT2->Glutamine Uptake Apoptosis Apoptosis ASCT2->Apoptosis Inhibition leads to TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth

Caption: Signaling pathway of this compound in cancer cells.

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis DoseSelection Dose Range-Finding Study Formulation This compound Formulation (e.g., in 0.5% CMC-Na) DoseSelection->Formulation AnimalModel Animal Model Establishment (e.g., Tumor Xenograft) Formulation->AnimalModel Grouping Random Animal Grouping (Vehicle, this compound, Positive Control) AnimalModel->Grouping Administration Daily Drug Administration (e.g., Oral Gavage) Grouping->Administration Monitoring Monitor Animal Health & Tumor Growth Administration->Monitoring Endpoint Endpoint Data Collection (Tumor Weight, Volume) Monitoring->Endpoint TissueCollection Tissue & Blood Collection Endpoint->TissueCollection Analysis Biochemical & Histological Analysis (Western Blot, IHC) TissueCollection->Analysis

Caption: General workflow for an in vivo animal study with this compound.

References

Preventing degradation of Lobetyolin during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Lobetyolin, maintaining its integrity during storage and throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides essential guidance on preventing the degradation of this compound, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a polyacetylene glycoside, a class of natural compounds known for their potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1][2] However, the polyacetylene structure makes this compound susceptible to degradation from environmental factors such as air, moisture, light, and improper pH, which can compromise its biological activity and lead to inconsistent experimental outcomes.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The main factors contributing to the degradation of this compound are:

  • Oxidation: Exposure to air can lead to oxidation of the polyacetylene chain.

  • Hydrolysis: As a glycoside, this compound can undergo hydrolysis, particularly under harsh acidic or basic conditions, cleaving the sugar moiety from the aglycone.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of the molecule.

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation.

Q3: How should I properly store solid this compound?

A3: To ensure the long-term stability of solid this compound, it is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below, protected from light.[3] this compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation.

Q4: What is the recommended way to prepare and store this compound solutions?

A4: Stock solutions of this compound are typically prepared in organic solvents like DMSO, methanol (B129727), or ethanol. For short-term storage (up to one month), solutions should be kept at -20°C and protected from light. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[4] When preparing aqueous working solutions, it is best to do so freshly for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity in experiments Degradation of this compound in stock or working solutions.- Prepare fresh stock solutions from solid material. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare aqueous working solutions immediately before use. - Confirm the purity of the solid this compound using a suitable analytical method (e.g., HPLC).
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is sufficient to maintain solubility but remains non-toxic to cells (typically <0.5%). - Use a co-solvent system if necessary. - Gentle warming or sonication can aid dissolution, but prolonged exposure to heat should be avoided.
Inconsistent results between experimental batches Variability in the purity or concentration of this compound solutions.- Standardize the protocol for preparing and storing this compound solutions. - Quantify the concentration of this compound in stock solutions periodically using a validated analytical method. - Ensure all experimental batches use this compound from the same lot number, if possible.
Discoloration of solid this compound or its solutions Potential oxidation or degradation.- Discard the discolored material. - Review storage and handling procedures to ensure minimal exposure to air, light, and moisture. - Always handle solid this compound and prepare solutions in a controlled environment (e.g., under a fume hood with minimal light exposure).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample (stock solution stored at -20°C), using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products.

Objective: To develop and validate an HPLC method for the analysis of this compound and its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point. The gradient can be optimized to achieve good separation of all peaks.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 267 nm.[5]

  • Column Temperature: 30°C.

Method Validation:

The method should be validated according to ICH guidelines for parameters including:[8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

  • Linearity: A linear relationship between the concentration and the detector response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_storage Storage cluster_experiment Experiment cluster_analysis Analysis solid_this compound Solid this compound (-20°C, inert atm, dark) stock_solution Stock Solution (DMSO) (-80°C, dark) solid_this compound->stock_solution Dissolve working_solution Working Solution (Freshly prepared) stock_solution->working_solution Dilute cell_culture Cell Culture/Assay working_solution->cell_culture Treat hplc_analysis HPLC Analysis cell_culture->hplc_analysis Sample data_interpretation Data Interpretation hplc_analysis->data_interpretation

Caption: Experimental workflow for handling this compound.

degradation_pathways cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Heat Heat Heat->this compound Light Light Light->this compound Oxygen Oxygen (Air) Oxygen->this compound pH Extreme pH pH->this compound

Caption: Factors leading to this compound degradation.

logical_relationship A Proper Storage (-20°C, inert, dark) D This compound Stability A->D B Minimal Exposure (Light, Air, Moisture) B->D C Fresh Solutions C->D E Reliable Experimental Results D->E

Caption: Key practices for ensuring this compound stability.

References

Lobetyolin Research: A Technical Support Center for Cell Line Selection and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for selecting appropriate cell lines and designing experiments for Lobetyolin research. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: Which cancer cell lines are sensitive to this compound?

A1: this compound has demonstrated anti-cancer activity in a variety of cell lines, including:

  • Gastric Cancer: MKN-45 and MKN-28.[1][2][3]

  • Colon Cancer: HCT-116.

  • Lung Cancer: A549 and NCI-H292.[4][5]

  • Breast Cancer: MDA-MB-231 and MDA-MB-468.

Q2: What is the primary mechanism of action of this compound in cancer cells?

A2: this compound's main anti-cancer effect stems from its ability to inhibit glutamine metabolism. It achieves this by downregulating the expression of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), which is crucial for glutamine uptake in rapidly proliferating cancer cells.[2] This leads to a reduction in intracellular glutamine, inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[1][2]

Q3: Which signaling pathways are modulated by this compound?

A3: this compound has been shown to modulate the AKT/GSK3β/c-Myc signaling pathway. It suppresses the phosphorylation of AKT and GSK3β, and promotes the phosphorylation of c-Myc, which in turn downregulates ASCT2 expression.[1][2] In some contexts, the p53 pathway has also been implicated in this compound-mediated effects.

Q4: Is this compound toxic to non-cancerous cells?

A4: Studies have shown that this compound exhibits minimal cytotoxicity in non-cancerous cell lines, such as the human gastric epithelial cell line (GES-1) and the normal gastric mucosa cell line (RGM-1), at concentrations effective against cancer cells.[1]

Q5: How does this compound's mechanism compare to other ASCT2 inhibitors?

A5: this compound acts as an indirect inhibitor of ASCT2 by reducing its expression. This contrasts with direct, competitive antagonists like L-γ-glutamyl-p-nitroanilide (GPNA) that physically block the transporter.[1][6] this compound's indirect mechanism may offer an advantage in circumventing resistance that could arise from mutations in the direct binding site of the transporter.[6]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound for in vitro experiments.

  • Potential Cause: this compound has poor aqueous solubility.

  • Recommended Solutions:

    • Use of a Co-solvent: Prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). When diluting the stock in your aqueous experimental medium, ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

    • Formulation with Solubilizing Agents: For in vivo studies or if DMSO is not suitable, consider formulating this compound with solubilizing agents. A common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Gentle Heating and Sonication: To aid dissolution when preparing stock solutions, gentle heating and/or sonication can be applied. However, be mindful of the potential for thermal degradation with prolonged heating.

Issue 2: Inconsistent or unexpected experimental results.

  • Potential Cause 1: Precipitation of this compound upon dilution in aqueous buffer.

  • Recommended Solution: This is a common issue due to the significant difference in solubility between the stock solvent (e.g., DMSO) and the aqueous medium. To address this:

    • Decrease the final concentration of this compound in your experiment.

    • Slightly increase the percentage of DMSO in the final solution, ensuring it remains within the tolerated limit for your specific cell line.

    • Prepare fresh dilutions for each experiment and visually inspect for any precipitation before adding to the cells.

  • Potential Cause 2: Variability in cell line response.

  • Recommended Solution: The sensitivity of different cell lines to this compound can vary. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Issue 3: Difficulty in detecting changes in protein expression after this compound treatment.

  • Potential Cause: Suboptimal timing of sample collection or antibody selection for Western blotting.

  • Recommended Solution:

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of this compound treatment for observing changes in your target proteins.

    • Antibody Validation: Ensure that the primary antibodies you are using for Western blotting are specific and validated for the target proteins of interest. Titrate your primary and secondary antibodies to optimize the signal-to-noise ratio.

Quantitative Data Summary

Cell LineCancer TypeIC50 Value (µM)Reference
MKN-45Gastric Cancer27.74[1]
MKN-28Gastric Cancer19.31[1]

Note: IC50 values can vary between studies and experimental conditions. It is recommended to determine the IC50 in your specific experimental setup.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO at the highest concentration used for this compound dilution).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ASCT2, p-AKT, AKT, p-GSK3β, GSK3β, c-Myc, Bax, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Lobetyolin_Signaling_Pathway This compound This compound AKT p-AKT (Ser473)↓ This compound->AKT GSK3b p-GSK3β (Ser9)↓ This compound->GSK3b cMyc p-c-Myc (Thr58)↑ GSK3b->cMyc ASCT2 ASCT2 Expression↓ cMyc->ASCT2 Gln_uptake Glutamine Uptake↓ ASCT2->Gln_uptake ROS ROS Accumulation↑ Gln_uptake->ROS Apoptosis Mitochondria-mediated Apoptosis↑ ROS->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Interpretation select_cell_line Select Appropriate Cancer and Non-cancerous Cell Lines determine_ic50 Determine IC50 using MTT Assay select_cell_line->determine_ic50 treat_cells Treat Cells with this compound (at IC50 concentration) determine_ic50->treat_cells apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treat_cells->apoptosis_assay western_blot Western Blot for Signaling Proteins (ASCT2, AKT, c-Myc, etc.) treat_cells->western_blot glutamine_uptake Glutamine Uptake Assay treat_cells->glutamine_uptake analyze_data Analyze and Interpret Data apoptosis_assay->analyze_data western_blot->analyze_data glutamine_uptake->analyze_data conclusion Draw Conclusions on this compound's Efficacy and Mechanism analyze_data->conclusion

Caption: General experimental workflow for this compound research.

References

Technical Support Center: Addressing Variability in Lobetyolin Content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability of lobetyolin (B1206583) content from natural sources.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the variability of this compound content in natural sources.

Q1: What are the primary factors contributing to the variability of this compound content in plants?

A1: The variability in this compound content is multifactorial, stemming from a combination of genetic, environmental, and agronomic factors. Environmental conditions such as temperature, light intensity, soil water content, and salinity significantly influence the secondary metabolism of medicinal plants, leading to fluctuations in this compound production.[1][2][3][4][5] Biotic factors, including interactions with pathogens and endophytic microorganisms, also play a role in modulating its concentration.[6][7]

Q2: Which plant species are the most common natural sources of this compound?

A2: this compound is predominantly isolated from plants belonging to the Campanulaceae family. The most well-documented sources are species within the Codonopsis genus, including Codonopsis pilosula (Dangshen), Codonopsis tangshen, and Codonopsis lanceolata.[8][9][10][11][12][13] It has also been detected in other genera of the same family, such as Campanumoea javanica, Platycodon grandiflorum, and Lobelia chinensis.[12][13][14][15]

Q3: Does the this compound content vary between different parts of the same plant?

A3: Yes, the distribution of this compound is not uniform throughout the plant. Studies on Codonopsis pilosula have shown that the this compound content can differ significantly between the roots, stems, leaves, and flowers.[6][8] For instance, one study found that with a specific cultivation method (trellis netting), the this compound content in the aerial parts was more than three times higher than in the roots.[8]

Q4: What is the expected range of this compound content in raw plant material?

A4: The concentration of this compound can vary widely. For example, in the roots of Codonopsis tangshen from various cultivation areas, the this compound content has been reported to range from 0.0403 to 0.9667 mg/g.[9][11] In different batches of Radix Codonopsis, the range has been observed to be between 0.035 and 1.314 mg/g.[14] Another study on Codonopsis Radix from ten different locations found the this compound content to be between 0.1963 and 1.4532 mg/g.[16]

II. Troubleshooting Guides

This section provides practical solutions to common issues encountered during the extraction and quantification of this compound.

Guide 1: Low this compound Yield During Extraction
Issue Potential Cause Recommended Solution
Low recovery of this compound in the crude extract. Suboptimal extraction solvent. This compound is a polar compound.[17] Employ polar solvents like methanol (B129727) or ethanol (B145695) for extraction. A 100% ethanolic extract has been shown to yield a high this compound content.[18] Supercritical CO2 extraction with ethanol as a dynamic cosolvent has also been reported as an effective method.[19]
Inadequate extraction time or temperature. For reflux extraction, a duration of 2 hours is a good starting point.[20] Ensure the temperature is appropriate for the solvent used to maximize extraction efficiency without degrading the compound.
Inefficient solid-liquid ratio. An insufficient volume of solvent may not effectively extract all the this compound from the plant material. Experiment with different solid-to-solvent ratios to find the optimal condition.
Poor reproducibility of extraction yields. Inconsistent sample preparation. Ensure that the plant material is uniformly ground to a consistent particle size to maximize surface area for solvent penetration. Standardize the drying and storage conditions of the plant material to prevent degradation of this compound.
Variability in raw material. Source plant material from a consistent and reputable supplier. If possible, characterize the plant material for its initial this compound content before proceeding with large-scale extractions.
Guide 2: Issues with this compound Quantification by HPLC
Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) in the chromatogram. Inappropriate mobile phase composition. A common mobile phase for this compound analysis is a mixture of acetonitrile (B52724) and water, often with a small amount of acid like acetic or formic acid to improve peak shape.[9][11] A gradient elution may be necessary to achieve good separation.[21]
Column degradation. Use a guard column to protect the analytical column. If peak shape does not improve with mobile phase optimization, the analytical column may need to be replaced. C18 columns are commonly used for this compound analysis.[9][11][22]
Low signal intensity or sensitivity. Suboptimal detection wavelength. The UV detection wavelength for this compound is typically set between 266 nm and 268 nm.[9][11][16]
Insufficient sample cleanup. Use solid-phase extraction (SPE) to clean up the sample and remove interfering compounds. For polar analytes like this compound, a hydrophilic-lipophilic balanced (HLB) polymeric sorbent can be effective.[17]
Inaccurate quantification. Lack of a suitable internal standard. While an isotope-labeled this compound is the ideal internal standard, it may not be commercially available. Syringin (B1682858) has been successfully used as an internal standard for this compound analysis in LC-MS/MS methods due to its similar physicochemical properties.[22][23]
Matrix effects in LC-MS/MS. Biological matrices can cause ion suppression or enhancement. To mitigate this, improve sample cleanup, dilute the sample, or modify the chromatographic conditions to separate this compound from co-eluting matrix components.[24]

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound extraction and analysis.

Protocol 1: Solvent Extraction of this compound from Codonopsis Root
  • Sample Preparation:

    • Dry the Codonopsis roots at a controlled temperature (e.g., 50-60°C) to a constant weight.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Reflux Extraction:

    • Weigh 10 g of the powdered root material and place it in a 250 mL round-bottom flask.

    • Add 100 mL of 80% ethanol.

    • Heat the mixture to reflux and maintain for 2 hours.[20]

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue twice more with fresh solvent.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[9][11]

    • Mobile Phase: Acetonitrile and 0.5% acetic acid in water (20:80, v/v).[9][11]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection Wavelength: 268 nm.[9][11]

    • Column Temperature: 25°C.[16]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

    • Sample Solution: Accurately weigh the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

IV. Data Presentation

The following tables summarize quantitative data related to this compound content in various sources and under different conditions.

Table 1: this compound Content in Different Plant Species and Parts

Plant SpeciesPlant PartThis compound Content (mg/g)Reference
Codonopsis tangshenRoot0.0403 - 0.9667[9][11]
Codonopsis RadixRoot0.035 - 1.314[14]
Codonopsis RadixRoot0.1963 - 1.4532[16]
Codonopsis pilosulaRoot~0.1 - 0.3 (without support)[8]
Codonopsis pilosulaAerial Part~0.1 (without support)[8]
Codonopsis pilosulaRoot~0.15 (with trellis netting)[8]
Codonopsis pilosulaAerial Part~0.5 (with trellis netting)[8]

Table 2: Effect of Drought Stress on this compound Content in Codonopsis pilosula

Plant PartTreatment% Increase in this compound ContentReference
RootDrought8.47 - 23.40[6]
StemDrought26.67 - 86.47[6]
LeafDrought26.41 - 39.42[6]

V. Visualizations

This section provides diagrams to illustrate key experimental workflows and biological pathways.

experimental_workflow cluster_sourcing Material Sourcing & Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Codonopsis root) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., 80% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration sample_prep Sample Preparation (Dilution & Filtration) concentration->sample_prep hplc HPLC Analysis sample_prep->hplc quantification Quantification hplc->quantification

Caption: General workflow for the extraction and quantification of this compound.

signaling_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS reduces Abeta Aβ Aggregation This compound->Abeta inhibits Glutathione_Metabolism Glutathione Metabolism This compound->Glutathione_Metabolism modulates Neurotoxicity Aβ-induced Neurotoxicity ROS->Neurotoxicity Abeta->Neurotoxicity Neuroprotection Neuroprotection Neurotoxicity->Neuroprotection GST1 gst-1 (Glutathione S-transferase) Glutathione_Metabolism->GST1 upregulates GST38 gst-38 (Glutathione S-transferase) Glutathione_Metabolism->GST38 downregulates GST1->Neuroprotection

Caption: Proposed mechanism of this compound's neuroprotective effects.

References

Technical Support Center: Minimizing Off-Target Effects of Lobetyolin in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Lobetyolin in cellular assays, with a special focus on identifying and minimizing off-target effects. By understanding the known mechanisms of this compound and adopting rigorous experimental practices, users can enhance the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known on-target effect?

A1: this compound is a bioactive polyacetylene glycoside primarily isolated from Codonopsis pilosula.[1] Its principal established on-target effect in cancer cells is the downregulation of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2).[1] This leads to reduced glutamine uptake, which in turn inhibits proliferation and induces apoptosis in cancer cells.[1][2]

Q2: Which signaling pathway is known to be modulated by this compound?

A2: this compound has been shown to modulate the AKT/GSK3β/c-Myc signaling pathway.[2] By inhibiting the phosphorylation of AKT and GSK3β, it promotes the phosphorylation and subsequent degradation of the transcription factor c-Myc.[2] Since c-Myc is a known regulator of ASCT2, this action leads to the downregulation of ASCT2 expression.[2]

Q3: Have the specific off-target proteins of this compound been identified?

A3: To date, comprehensive off-target profiling studies for this compound, such as broad kinase screening or proteome-wide binding assays, have not been extensively published in publicly available literature. Therefore, a definitive list of specific off-target proteins is not available. Researchers should be aware of this and consider implementing strategies to identify potential off-target effects within their experimental system.

Q4: My cells are showing high levels of cytotoxicity at concentrations where I don't expect to see the on-target effect. What could be the cause?

A4: High cytotoxicity at low concentrations could be due to off-target effects, where this compound interacts with proteins essential for cell survival.[3] It could also be related to the specific sensitivity of your chosen cell line. It is recommended to perform a dose-response curve to determine the cytotoxic concentration range and conduct your primary bioactivity assays at sub-toxic concentrations.[3]

Q5: I am observing inconsistent results between experiments. What are the common causes when working with natural products like this compound?

A5: Inconsistent results with natural products can stem from several factors. Poor solubility is a common issue; ensure that your stock solution of this compound is fully dissolved and consider the final concentration of the solvent (e.g., DMSO), which should typically be below 0.5% to avoid solvent-induced toxicity.[3] Additionally, natural products can be unstable in culture media, so it's advisable to prepare fresh dilutions for each experiment.[4] Standardizing cell culture conditions, such as cell density and passage number, is also crucial for reproducibility.

Q6: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A6: Pan-Assay Interference Compounds (PAINS) are molecules that frequently appear as "hits" in various assays due to non-specific activity rather than direct interaction with the intended target.[3] Natural product extracts can be rich in PAINS.[3] While this compound itself has not been officially classified as a PAIN, it is good practice to be aware of this possibility and to use orthogonal assays to validate any observed effects.

Q7: My fluorescence-based assay (e.g., Annexin V-FITC, fluorescent probes for ROS) is giving a high background signal. Could this compound be interfering?

A7: Yes, it is possible for natural products to interfere with fluorescence-based assays.[5] This can occur through autofluorescence (the compound itself fluoresces at the same wavelength as the detection probe) or quenching (the compound absorbs the excitation or emission energy of the fluorophore).[5] To check for this, it is essential to run a cell-free control containing just the media, your highest concentration of this compound, and the fluorescent probe.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent IC50 values in cell viability assays (e.g., MTT) 1. This compound precipitation: Poor solubility at higher concentrations. 2. Interference with MTT reagent: Natural products can sometimes directly reduce the MTT reagent, leading to a false signal.[4] 3. Variable cell conditions: Differences in cell seeding density or metabolic state.1. Visually inspect the wells for any precipitate. Ensure the final DMSO concentration is low and consistent across all wells. 2. Run a control with this compound and MTT in cell-free media to check for direct reduction.[4] If interference is observed, consider an alternative viability assay like the Sulforhodamine B (SRB) assay. 3. Standardize your cell seeding protocol and ensure cells are in the logarithmic growth phase.
Observed phenotype does not match the expected on-target effect (e.g., no change in ASCT2 levels but cell death occurs) 1. Off-target effects: this compound may be acting through a different, unknown pathway in your specific cell model. 2. Activation of a compensatory pathway: Cells may be adapting to the inhibition of glutamine uptake.1. Perform pathway analysis using techniques like Western blotting to probe other key signaling pathways (e.g., MAPK, apoptosis pathways). 2. Use a structurally unrelated compound that also targets ASCT2 to see if it produces the same phenotype. 3. Consider performing broader screening, such as a kinase inhibitor panel or a proteomic analysis, to identify potential off-targets.[6]
Difficulty in detecting changes in protein phosphorylation (p-AKT, p-GSK3β) 1. Timing of analysis: Phosphorylation events can be transient. 2. Sub-optimal antibody or blotting conditions. 3. Low protein expression: The target proteins may be expressed at low levels in your cell line.1. Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after this compound treatment. 2. Validate your primary antibodies and optimize Western blot conditions (e.g., blocking buffer, antibody concentration, incubation time). 3. Ensure you are loading a sufficient amount of total protein (30-50 µg is a common range).
High background in fluorescence-based assays 1. Autofluorescence of this compound. 2. Quenching of the fluorescent signal by this compound. 1. Before adding the fluorescent probe, read the plate containing cells treated with this compound to measure its intrinsic fluorescence.[5] 2. In a cell-free system, mix the fluorescent probe with this compound to see if the signal is diminished compared to the probe alone.[5] 3. If interference is significant, consider using a lower concentration of this compound or an alternative, non-fluorescent assay.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines. These values can serve as a starting point for designing dose-response experiments.

Cell LineCancer TypeAssayIC50 Value (µM)Reference
MKN-45Gastric CancerMTT27.74[2]
MKN-28Gastric CancerMTT19.31[2]

Note: The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. It is crucial to determine the IC50 value empirically in your specific cellular model.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells). Incubate for the desired period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.[8]

  • Washing: Wash the cells twice with cold 1X PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[11] Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Western Blot Analysis of the AKT/GSK3β/c-Myc Pathway

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathway modulated by this compound.[2]

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Denature 30-50 µg of protein from each sample by boiling in SDS-PAGE loading buffer.

  • Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-GSK3β (Ser9), total GSK3β, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Signaling Pathway of this compound's On-Target Effects

Lobetyolin_Pathway cluster_0 This compound This compound pAKT p-AKT (Ser473) (Inactive) This compound->pAKT inhibits AKT AKT pGSK3b p-GSK3β (Ser9) (Inactive) pAKT->pGSK3b | GSK3b GSK3β pcMyc p-c-Myc (Thr58) (Degradation) pGSK3b->pcMyc | cMyc c-Myc ASCT2 ASCT2 cMyc->ASCT2 promotes transcription pcMyc->cMyc Gln_uptake Glutamine Uptake ASCT2->Gln_uptake facilitates Proliferation Cell Proliferation Gln_uptake->Proliferation supports Apoptosis Apoptosis Gln_uptake->Apoptosis |

Caption: On-target signaling pathway of this compound.

Experimental Workflow for Minimizing Off-Target Effects

Off_Target_Workflow start Start: Observe Phenotype with this compound dose_response 1. Dose-Response Curve (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50 and Sub-toxic Concentrations dose_response->determine_ic50 on_target_validation 2. On-Target Validation (Western Blot for p-AKT, c-Myc, ASCT2) determine_ic50->on_target_validation phenotype_match Does Phenotype Correlate with On-Target Modulation? on_target_validation->phenotype_match orthogonal_assay 3. Orthogonal Assay (e.g., SRB assay for viability, Caspase assay for apoptosis) phenotype_match->orthogonal_assay  Yes re_evaluate Re-evaluate Hypothesis: Phenotype may be off-target driven phenotype_match->re_evaluate No results_consistent Are Results Consistent? orthogonal_assay->results_consistent off_target_screen 4. Consider Off-Target Screening (e.g., Kinase Panel, Proteomics) results_consistent->off_target_screen No conclusion Conclusion: Differentiate On- and Off-Target Driven Phenotypes results_consistent->conclusion  Yes analyze_data Analyze Off-Target Hits and Validate with Secondary Assays off_target_screen->analyze_data analyze_data->conclusion re_evaluate->off_target_screen

Caption: Workflow for assessing and minimizing off-target effects.

References

Navigating Vehicle Selection for Lobetyolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the promising natural compound Lobetyolin, establishing a suitable vehicle control is a critical first step for reliable and reproducible experimental results. Due to its poor aqueous solubility, selecting an appropriate solvent system is essential to ensure complete dissolution and avoid precipitation, which can significantly impact data integrity. This technical support center provides a comprehensive guide to choosing the optimal vehicle for this compound in both in vitro and in vivo studies, complete with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in selecting a vehicle for this compound?

A1: The main challenge stems from this compound's hydrophobic nature, leading to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes. Therefore, the selection of a vehicle that can effectively solubilize this compound without interfering with the experimental model is paramount.

Q2: What are the most commonly used solvents for dissolving this compound?

A2: this compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for preparing stock solutions of this compound due to its high solubilizing capacity for a broad range of compounds.[1] Ethanol and methanol (B129727) are also effective solvents.[1] For in vivo studies, co-solvent systems are often employed to improve tolerability and maintain solubility upon administration.

Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "crashing out" or precipitation upon dilution. It occurs because the high concentration of the organic solvent (like DMSO) in the stock solution is no longer sufficient to keep the hydrophobic compound dissolved in the final aqueous buffer. Here are some troubleshooting steps:

  • Lower the final concentration: The simplest solution is to test lower final concentrations of this compound.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts.[1] However, a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.

  • Use a co-solvent system: For more challenging situations, a co-solvent system can be employed. A commonly cited formulation for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Consider using cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[1]

Q4: What are the potential off-target effects of the vehicle itself?

A4: It is crucial to remember that the vehicle is not always inert and can have its own biological effects. DMSO, for instance, can influence cell differentiation, inflammation, and other cellular processes. Therefore, it is imperative to include a vehicle-only control group in every experiment to distinguish the effects of this compound from those of the solvent.

Quantitative Data: this compound Solubility

For easy comparison, the following table summarizes the reported solubility of this compound in various solvents. It is important to note that these values can be influenced by factors such as temperature, pH, and the purity of both the compound and the solvent.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)79 mg/mL[2]
Water79 mg/mL[2]
Ethanol79 mg/mL[2]

Note: The reported high solubility in water may be under specific conditions or in the presence of solubilizing agents. Practical experience often indicates lower aqueous solubility.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). It is recommended to use fresh DMSO as it can absorb moisture, which may affect solubility.[2]

  • Vortex the mixture vigorously for 1-2 minutes until the this compound is completely dissolved.

  • If necessary, briefly sonicate the solution in a water bath to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution using a Co-Solvent System for In Vivo Studies

Objective: To prepare a ready-to-use solution of this compound for animal administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare the co-solvent vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

  • Weigh the desired amount of this compound.

  • Add the appropriate volume of the pre-mixed co-solvent vehicle to the this compound powder to achieve the final desired concentration for dosing.

  • Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution, but the stability of this compound under these conditions should be considered.[1]

  • The solution is now ready for administration. Always prepare fresh on the day of the experiment.

Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).

  • Slowly add the weighed this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point, but this may need to be optimized.[1]

  • Continue stirring the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.[1]

  • After incubation, vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The concentration of solubilized this compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.[1]

Visualizing the Workflow: Vehicle Selection for this compound

The following flowchart provides a logical decision-making process for selecting a suitable vehicle for your this compound experiments.

VehicleSelection start Start: Need to prepare This compound solution experiment_type What is the experimental system? start->experiment_type in_vitro In Vitro (e.g., cell culture) experiment_type->in_vitro In Vitro in_vivo In Vivo (e.g., animal model) experiment_type->in_vivo In Vivo dmso_stock Prepare a concentrated stock solution in 100% DMSO. in_vitro->dmso_stock cosolvent_vivo Use a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) in_vivo->cosolvent_vivo cyclodextrin_vivo Use an aqueous solution with a solubilizing agent like HP-β-CD in_vivo->cyclodextrin_vivo dilute Dilute stock solution into aqueous buffer/media. dmso_stock->dilute check_solubility Does the compound precipitate? dilute->check_solubility troubleshoot Troubleshooting Options check_solubility->troubleshoot Yes proceed Proceed with experiment. Include vehicle control. check_solubility->proceed No no_precipitate No yes_precipitate Yes lower_conc Lower final concentration troubleshoot->lower_conc optimize_dmso Optimize final DMSO concentration (typically <0.5%) troubleshoot->optimize_dmso use_cosolvent_vitro Consider a co-solvent system (e.g., with PEG300, Tween-80) troubleshoot->use_cosolvent_vitro use_cyclodextrin_vitro Use a solubilizing agent like HP-β-CD troubleshoot->use_cyclodextrin_vitro lower_conc->dilute optimize_dmso->dilute use_cosolvent_vitro->dilute use_cyclodextrin_vitro->dilute check_tolerability Is the vehicle well-tolerated in the animal model? cosolvent_vivo->check_tolerability cyclodextrin_vivo->check_tolerability check_tolerability->proceed Yes reformulate Reformulate with alternative excipients check_tolerability->reformulate No yes_tolerated Yes no_tolerated No reformulate->in_vivo

Caption: A flowchart outlining the decision-making process for selecting a suitable vehicle for this compound experiments.

Signaling Pathway Involving this compound

This compound has been reported to exert its anticancer effects by inhibiting glutamine metabolism through the downregulation of the ASCT2 transporter. The following diagram illustrates this proposed signaling pathway.

SignalingPathway This compound This compound ASCT2 ASCT2 Transporter This compound->ASCT2 inhibition Apoptosis Apoptosis This compound->Apoptosis induction Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Glutaminolysis Glutaminolysis Glutamine_Uptake->Glutaminolysis Cell_Growth Cancer Cell Growth & Proliferation Glutamine_Uptake->Cell_Growth Glutaminolysis->Cell_Growth

References

Technical Support Center: Optimizing Lobetyolin Treatment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during in vitro experiments with Lobetyolin.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cancer cells in vitro?

A1: this compound, a polyacetylene glycoside, has been shown to have anti-tumor properties in a variety of cancer cell lines. It is anticipated to reduce the viability of cancer cells in a way that is dependent on the dose and duration of treatment by inhibiting cell proliferation and promoting apoptosis (programmed cell death).

Q2: What is the primary mechanism of action for this compound-induced cell death?

A2: this compound's main mechanism of action is the downregulation of the amino acid transporter ASCT2, which starves cancer cells of glutamine.[1] This interruption of glutamine metabolism, along with the modulation of signaling pathways such as AKT/GSK3β/c-Myc, results in an increase in reactive oxygen species (ROS) and initiates apoptosis through the mitochondrial pathway.[2]

Q3: At what concentrations should I start my dose-response experiments with this compound?

A3: Based on published data, a good starting range for this compound concentrations is between 1 µM and 100 µM. The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and incubation time. For example, after a 24-hour treatment, the IC50 for MKN-45 gastric cancer cells was 27.74 µM and for MKN-28 cells was 19.31 µM. It is recommended to perform a broad dose-response curve to determine the optimal concentration range for your specific cell line and experimental conditions.

Q4: What is the optimal incubation time for this compound treatment?

A4: The optimal incubation time for this compound can vary depending on the cell line and the experimental endpoint. Commonly used incubation times are 24, 48, and 72 hours.[3] One study on HCT-116 colon cancer cells showed that this compound inhibited cell proliferation at 3, 6, 12, 18, and 24 hours, with the most significant inhibitory effect observed at 24 hours. It is advisable to perform a time-course experiment to determine the ideal incubation period for your specific assay.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected cell viability results.
  • Potential Cause 1: this compound instability in cell culture medium.

    • Recommended Solution: Like other natural compounds, this compound may degrade in aqueous solutions over time, especially at 37°C.[4] Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. To assess its stability in your specific medium, you can incubate this compound in the medium for the duration of your experiment, and then analyze its concentration using HPLC.

  • Potential Cause 2: Precipitation of this compound upon dilution.

    • Recommended Solution: this compound is more soluble in DMSO than in aqueous media.[5] When diluting the DMSO stock, ensure the final DMSO concentration remains low (typically below 0.5%) to avoid both cytotoxicity and precipitation.[5] If precipitation occurs, try lowering the final concentration of this compound or using a co-solvent system.[5]

  • Potential Cause 3: Cell seeding density.

    • Recommended Solution: The initial number of cells seeded can significantly impact the outcome of viability assays. Ensure you are using a consistent and optimal seeding density for your cell line that allows for logarithmic growth throughout the experiment.

Issue 2: Higher-than-expected cell viability at high this compound concentrations in MTT assays.
  • Potential Cause: Interference of this compound with the MTT reagent.

    • Recommended Solution: Some natural compounds can directly reduce the MTT reagent, leading to a false positive signal.[3][6] To check for this, include a control well with this compound in cell-free media.[3] If you observe a color change, it indicates direct reduction of MTT by this compound.

  • Alternative Assays:

    • If interference is suspected, consider using an alternative viability assay that is not based on tetrazolium reduction. The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a good alternative for compounds that may interfere with metabolic assays.

Quantitative Data Summary

Table 1: Time-Dependent IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MKN-45Gastric Cancer2427.74
MKN-28Gastric Cancer2419.31
HCT-116Colon Cancer24~20-40
MDA-MB-231Breast Cancer24Not specified, dose-dependent effect observed
MDA-MB-468Breast Cancer24Not specified, dose-dependent effect observed

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line and assay. The values presented here are for reference based on published data.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen incubation time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Lobetyolin_Signaling_Pathway This compound This compound ASCT2 ASCT2 Transporter This compound->ASCT2 AKT AKT This compound->AKT p53 p53 This compound->p53 Glutamine Glutamine Uptake ASCT2->Glutamine ROS ROS Accumulation Glutamine->ROS GSK3b GSK3β AKT->GSK3b cMyc c-Myc GSK3b->cMyc cMyc->ASCT2 Mitochondria Mitochondrial Dysfunction p53->Mitochondria ROS->Mitochondria Caspases Caspase Activation (Caspase-3, -7, -9) Mitochondria->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Endpoint Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (Logarithmic Growth Phase) Seeding 2. Cell Seeding (e.g., 96-well or 6-well plate) CellCulture->Seeding Adhesion 3. Incubation for Adhesion (24 hours) Seeding->Adhesion Treatment 4. This compound Treatment (Varying concentrations and times) Adhesion->Treatment Viability 5a. Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability Apoptosis 5b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Protein 5c. Western Blot (Signaling Proteins) Treatment->Protein Data 6. Data Acquisition & Analysis (e.g., Plate Reader, Flow Cytometer) Viability->Data Apoptosis->Data Protein->Data

Caption: General experimental workflow for in vitro this compound treatment.

References

Troubleshooting Lobetyolin HPLC peak tailing or splitting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lobetyolin (B1206583) analysis via High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: this compound HPLC Peak Tailing or Splitting

Peak tailing and splitting are common issues in HPLC that can compromise the accuracy and reproducibility of quantitative analysis.[1][2] This guide provides a systematic approach to troubleshooting these problems when analyzing this compound.

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing, an asymmetry where the latter half of the peak is broader, is often caused by secondary interactions between this compound and the stationary phase, or other system and method-related issues.[1][3]

Potential Causes and Solutions:

  • Column-Related Issues:

    • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, causing peak tailing.[1][4]

      • Solution: Use a well-endcapped C18 column or a column with a different stationary phase that minimizes silanol interactions. Operating the mobile phase at a lower pH (around 2-3) can also help by protonating the silanol groups, reducing their interaction with the analyte.[4][5]

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.[6]

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column itself.[7]

    • Column Void: A void at the column inlet can cause the sample to spread before reaching the stationary phase, resulting in peak distortion.

      • Solution: This is often irreversible, and the column may need to be replaced.

  • Mobile Phase-Related Issues:

    • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule may exist, leading to peak tailing.

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8] Using a buffer can help maintain a stable pH.[1][9]

    • Inadequate Buffer Concentration: A low buffer concentration may not be sufficient to maintain a constant pH, leading to inconsistent interactions and peak tailing.

      • Solution: Increase the buffer concentration, typically in the range of 10-50 mM.[5][9]

  • System and Sample-Related Issues:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1]

      • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.[1]

    • Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.[3]

      • Solution: Reduce the injection volume or the concentration of the sample.[8]

Below is a troubleshooting workflow for this compound peak tailing:

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_column Check Column (Age, Type, Contamination) start->check_column check_mobile_phase Check Mobile Phase (pH, Buffer) start->check_mobile_phase check_system Check System (Tubing, Connections) start->check_system check_sample Check Sample (Concentration, Solvent) start->check_sample solution_column Solution: - Use end-capped column - Flush or replace column check_column->solution_column solution_mobile_phase Solution: - Adjust pH away from pKa - Increase buffer strength check_mobile_phase->solution_mobile_phase solution_system Solution: - Minimize tubing length/ID check_system->solution_system solution_sample Solution: - Reduce injection volume/conc. check_sample->solution_sample end_node Peak Shape Improved solution_column->end_node solution_mobile_phase->end_node solution_system->end_node solution_sample->end_node

A flowchart for troubleshooting this compound peak tailing.
Q2: Why is my this compound peak splitting into two or more peaks?

Peak splitting can occur due to several factors, from issues with sample preparation to problems within the HPLC column.[2][6]

Potential Causes and Solutions:

  • Sample and Mobile Phase Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band, leading to a split peak.

    • Solution: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase.

  • Column Contamination or Blockage: A partially blocked frit or contamination at the head of the column can create different flow paths for the sample, resulting in a split peak.[6]

    • Solution: Replace the column inlet frit if possible, or back-flush the column. If the problem persists, the column may need to be replaced.[6]

  • Column Void or Channeling: A void or channel in the packing material can cause the sample to travel through the column at different rates, leading to peak splitting.[6]

    • Solution: This usually requires column replacement.[6]

  • Co-eluting Impurity: It is possible that what appears to be a split peak is actually two different compounds eluting very close to each other.

    • Solution: To test this, try a smaller injection volume. If the two peaks become more distinct, optimize the method to improve resolution, for instance, by changing the mobile phase composition or the temperature.[6][10]

Frequently Asked Questions (FAQs)

Q3: What are the typical HPLC conditions for this compound analysis?

Several HPLC methods have been established for the determination of this compound. A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like acetic or formic acid to improve peak shape.[11][12][13]

Q4: What is the chemical formula and molecular weight of this compound?

The chemical formula for this compound is C20H28O8, and its molecular weight is approximately 396.4 g/mol .[14]

Q5: Where can I obtain a this compound standard?

High-purity this compound standards can be purchased from various chemical suppliers that specialize in natural product standards.[]

Quantitative Data Summary

The following table summarizes typical experimental parameters for the HPLC analysis of this compound, compiled from various published methods.

ParameterTypical Values
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm or 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase Acetonitrile and water (gradient or isocratic) with or without acid modifier
(e.g., 0.5% acetic acid or 0.1% formic acid)
Flow Rate 0.3 - 1.0 mL/min
Detection Wavelength 266 nm or 268 nm
Column Temperature 25 °C to 35 °C

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general procedure for the quantitative analysis of this compound. It is recommended to optimize the method for your specific instrumentation and sample matrix.

1. Preparation of Standard Solutions:

  • Accurately weigh a suitable amount of this compound reference standard.
  • Dissolve the standard in methanol (B129727) or the initial mobile phase to prepare a stock solution.
  • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

2. Sample Preparation:

  • For plant material, an appropriate extraction method (e.g., sonication or reflux with a suitable solvent) should be employed.
  • Filter the sample extract through a 0.45 µm syringe filter before injection to remove particulate matter.

3. HPLC Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm
  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.5% acetic acid (B).
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 25 °C
  • Detection: UV at 266 nm

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
  • Inject the calibration standards, followed by the prepared samples.
  • Record the chromatograms and integrate the peak area for this compound.

5. Quantification:

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Below is a diagram illustrating the experimental workflow for this compound HPLC analysis:

G Experimental Workflow for this compound HPLC Analysis prep_standards Prepare this compound Standard Solutions injection Inject Standards and Samples prep_standards->injection prep_samples Prepare and Extract Test Samples filter_samples Filter Samples (0.45 µm filter) prep_samples->filter_samples filter_samples->injection hplc_setup Set Up HPLC System (Column, Mobile Phase, Flow Rate) equilibration Equilibrate System hplc_setup->equilibration equilibration->injection data_acquisition Acquire Chromatographic Data injection->data_acquisition quantification Construct Calibration Curve and Quantify this compound data_acquisition->quantification

References

Technical Support Center: Strategies for Enhancing the Bioavailability of Lobetyolin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating Lobetyolin (B1206583). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of this promising natural compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing very low and highly variable plasma concentrations of this compound in our rat pharmacokinetic studies. What could be the reason for this?

A1: This is a common challenge with this compound and is primarily attributed to its low oral bioavailability. Studies have shown that the absolute oral bioavailability of pure this compound in rats is approximately 3.90%.[1] This poor bioavailability is likely due to a combination of factors:

  • Low Aqueous Solubility: this compound, a polyacetylene glycoside, has limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Membrane Permeability: The molecular size and polarity of this compound may hinder its passage across the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1]

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the purity and stability of the this compound used in your studies.

  • Vehicle Selection: For initial studies, ensure this compound is fully solubilized or uniformly suspended in the administration vehicle.

  • Consider Formulation Strategies: The most effective approach to overcome this issue is to employ bioavailability enhancement strategies, as detailed in the following questions.

Q2: We noticed a slight increase in this compound bioavailability when administering a crude extract of Codonopsis pilosula compared to the pure compound. Why does this happen?

A2: Research has indicated that the oral bioavailability of this compound can increase from 3.90% (pure compound) to 6.97% when administered as part of a Codonopsis pilosula extract.[1] This phenomenon, often observed with herbal medicines, can be attributed to several factors:

  • Natural Surfactants/Emulsifiers: Other constituents in the extract may act as natural surfactants or emulsifiers, improving the solubilization of this compound in the gastrointestinal tract.

  • Inhibition of Efflux Pumps: Certain compounds in the extract may inhibit efflux transporters like P-glycoprotein in the intestinal wall, which would otherwise pump this compound back into the intestinal lumen, reducing its net absorption.

  • Inhibition of Metabolic Enzymes: Co-extracted compounds might inhibit cytochrome P450 enzymes in the gut wall and liver, thereby reducing first-pass metabolism of this compound.

Q3: What are the most promising formulation strategies to significantly enhance the oral bioavailability of this compound?

A3: While specific data for this compound is limited, established pharmaceutical technologies for poorly water-soluble drugs are highly applicable. The most promising strategies include:

  • Solid Dispersions: This involves dispersing this compound in an amorphous form within a hydrophilic polymer matrix. This enhances the dissolution rate and apparent solubility.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to faster absorption.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in gastrointestinal fluids. This can improve solubility and facilitate absorption via the lymphatic pathway, bypassing first-pass metabolism.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its aqueous solubility.

Below is a decision tree to help guide your selection of a suitable formulation strategy.

G cluster_0 Formulation Options Start Start: Low this compound Bioavailability BCS Characterize this compound's Properties (Solubility & Permeability) Start->BCS Strategy Select Formulation Strategy BCS->Strategy Poorly Soluble SD Solid Dispersion Strategy->SD Amenable to amorphization Nano Nanosuspension Strategy->Nano Stable as crystalline nanoparticles Lipid Lipid-Based (SEDDS) Strategy->Lipid Sufficient lipid solubility CD Cyclodextrin Complex Strategy->CD Forms stable inclusion complex Eval Evaluate In Vitro & In Vivo End End Eval->End Optimization SD->Eval Nano->Eval Lipid->Eval CD->Eval G cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis AnimalAcclimatization Animal Acclimatization (Sprague-Dawley Rats, 1 week) Fasting Fasting (12 hours, water ad libitum) AnimalAcclimatization->Fasting Dosing Oral Gavage Administration (e.g., 10 mg/kg this compound formulation) Fasting->Dosing BloodSampling Serial Blood Sampling (Retro-orbital plexus, predefined time points) Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SamplePrep Sample Preparation (Protein Precipitation) PlasmaSeparation->SamplePrep LCMS LC-MS/MS Analysis (Quantification of this compound) SamplePrep->LCMS PK_Calc Pharmacokinetic Calculation (Cmax, Tmax, AUC, t1/2) LCMS->PK_Calc BA_Calc Bioavailability Calculation (AUC_oral / AUC_IV * 100) PK_Calc->BA_Calc G This compound This compound ASCT2 ASCT2 Transporter This compound->ASCT2 inhibits ROS ROS (Oxidative Stress) This compound->ROS leads to increase IntraGlutamine Intracellular Glutamine Glutamine Extracellular Glutamine Glutamine->IntraGlutamine transport Metabolism Glutamine Metabolism IntraGlutamine->Metabolism GSH GSH (Antioxidant) Metabolism->GSH supports synthesis GSH->ROS neutralizes Apoptosis Apoptosis ROS->Apoptosis induces

References

Technical Support Center: Managing Autofluorescence in Lobetyolin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lobetyolin (B1206583). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address and manage autofluorescence in your cell-based experiments, ensuring high-quality and reliable data.

Frequently Asked Questions (FAQs)

Q1: Does this compound itself cause autofluorescence?

A1: Currently, there is no direct scientific evidence to suggest that this compound, a polyacetylene glycoside, inherently possesses fluorescent properties that would contribute to significant autofluorescence in a cellular context. Autofluorescence observed in this compound-treated cells is more likely to originate from endogenous cellular components or be induced by experimental procedures.

Q2: What are the common sources of autofluorescence in cell-based assays?

A2: Autofluorescence in cell-based experiments can arise from several sources:

  • Endogenous Cellular Fluorophores: Molecules such as NADH, FAD, riboflavins, collagen, and lipofuscin are naturally present in cells and can fluoresce, particularly when excited with UV or blue light.

  • Fixation Methods: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are known to induce autofluorescence by reacting with cellular amines and proteins to form fluorescent products.[1]

  • Cell Culture Media: Components in cell culture media, such as phenol (B47542) red and some amino acids, can be fluorescent.

  • Drug Treatment: While this compound is not known to be autofluorescent, some small molecule drugs can exhibit intrinsic fluorescence. It is always a good practice to check the spectral properties of any compound used in your experiments.

Q3: How can I determine if I have an autofluorescence problem in my this compound experiment?

A3: The most straightforward method is to include an unstained control sample. This sample should be prepared in the exact same way as your experimental samples (including this compound treatment, fixation, and permeabilization) but without the addition of any fluorescent labels (e.g., fluorescently conjugated antibodies or dyes). If you observe fluorescence in this unstained control when viewed under the microscope with the same settings as your stained samples, then you are likely dealing with autofluorescence.[2][3]

Q4: What are the general strategies for reducing autofluorescence?

A4: There are several effective strategies to combat autofluorescence:

  • Optimize Sample Preparation: Modifying your experimental protocol can significantly reduce background fluorescence. This includes choosing an appropriate fixative, minimizing fixation time, and ensuring thorough washing steps.[1]

  • Strategic Fluorophore Selection: Choose fluorophores that emit in the far-red or near-infrared spectrum, as endogenous autofluorescence is typically weaker at longer wavelengths.

  • Chemical Quenching: Treat your samples with chemical reagents that can reduce the fluorescence of endogenous molecules.

  • Photobleaching: Intentionally expose your sample to high-intensity light to destroy autofluorescent molecules before imaging your target.[4]

  • Computational Removal: Utilize image processing software to subtract the background autofluorescence signal from your images.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your specific signal and lead to misinterpretation of results. This guide provides a step-by-step approach to troubleshooting this common issue in experiments with this compound-treated cells.

Caption: A troubleshooting workflow for diagnosing and addressing high background fluorescence.

Data Presentation: Comparison of Autofluorescence Quenching Methods

The following table summarizes the effectiveness of various chemical quenching methods on different sources of autofluorescence. The percentage reduction can vary depending on the cell type, tissue, and experimental conditions.

Quenching AgentTarget Autofluorescence Source(s)Reported % ReductionAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Aldehyde-induced autofluorescenceVariable, can be significantEasy to prepare and useCan increase red blood cell autofluorescence; results can be mixed.[1]
Sudan Black B (SBB) Lipofuscin, general hydrophobic molecules82-88%Very effective for lipofuscinCan introduce its own background in the red and far-red channels.[5]
TrueBlack™ Lipofuscin Autofluorescence Quencher Lipofuscin, some other sources89-93%Highly effective for lipofuscin with minimal background introduction; preserves specific signal well.[5]Commercial kit, may be more expensive.
MaxBlock™ Autofluorescence Reducing Reagent Kit Broad spectrum90-95%Highly effective on a broad range of autofluorescence sources.Commercial kit.
TrueVIEW™ Autofluorescence Quenching Kit Non-lipofuscin sources (e.g., collagen, elastin, red blood cells)Effective, quantitative data variesGood for connective tissue and red blood cell autofluorescence.[5][6]Commercial kit.
Copper Sulfate (in ammonium (B1175870) acetate (B1210297) buffer) General autofluorescenceEffective, quantitative data variesCan be effective in some tissues.Can impact specific staining if not used carefully.
Trypan Blue General autofluorescenceCan provide up to a 5-fold increase in signal-to-noise ratio in flow cytometry.[7]Useful for flow cytometry applications.[7]Has its own fluorescence in the far-red spectrum.[7]

Experimental Protocols

Protocol 1: Handling and Preparation of this compound Stock Solution

This compound can be challenging to dissolve in aqueous solutions. The following is a general guideline for preparing a stock solution for cell culture experiments.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the this compound in a small amount of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).[8][9] Gentle heating or sonication can be used to aid dissolution.[8]

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution: When treating cells, dilute the stock solution directly into the cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]

Protocol 2: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride (NaBH₄)

This protocol is for cells fixed with formaldehyde or glutaraldehyde.

  • Fixation and Permeabilization: Perform your standard cell fixation and permeabilization protocol.

  • Washing: Wash the cells three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.

  • NaBH₄ Treatment: Prepare a fresh solution of 0.1% (w/v) NaBH₄ in PBS. Incubate the cells in this solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells extensively with PBS (3 x 5 minutes) to remove all traces of NaBH₄.

  • Staining: Proceed with your immunofluorescence staining protocol (blocking, primary and secondary antibody incubations).

Protocol 3: Quenching Lipofuscin Autofluorescence with TrueBlack™

This protocol is for a commercial quencher effective against lipofuscin, which can be a source of autofluorescence in certain cell types, especially aged or post-mitotic cells.

  • Staining: Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • TrueBlack™ Preparation: Dilute the 20X TrueBlack™ stock solution to 1X in 70% ethanol (B145695) immediately before use.

  • Quenching: Incubate your slides/coverslips with the 1X TrueBlack™ solution for 30 seconds at room temperature.

  • Washing: Rinse the slides three times with PBS.

  • Mounting: Mount the coverslips using an aqueous-based mounting medium.

Protocol 4: Photobleaching to Reduce Autofluorescence

This method uses high-intensity light to destroy endogenous fluorophores before labeling.

  • Sample Preparation: Prepare your cells on coverslips through fixation and permeabilization as required by your protocol.

  • Photobleaching: Before incubating with any fluorescent probes or antibodies, place the sample on the microscope stage. Expose the sample to a high-intensity, broad-spectrum light source (e.g., a mercury arc lamp or a UV lamp in a crosslinker) for a period ranging from several minutes to a few hours.[4][10] The optimal time will need to be determined empirically.

  • Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol.

Protocol 5: Computational Removal of Autofluorescence using ImageJ/Fiji

This protocol provides a basic workflow for background subtraction in ImageJ or Fiji.

  • Image Acquisition: Acquire images of your specifically stained samples. It is also highly recommended to acquire an image of an unstained (autofluorescent) control sample using the same acquisition settings.

  • Open Images in ImageJ/Fiji: Open both your stained image and the autofluorescent control image.

  • Background Subtraction:

    • Method A (Simple Subtraction): If you have an autofluorescent control image, you can use the "Image Calculator" (Process > Image Calculator...) to subtract the control image from your stained image.

    • Method B (Rolling Ball Background Subtraction): For single images without a separate control, use the "Subtract Background" command (Process > Subtract Background...). The "rolling ball radius" should be set to a value larger than the largest object of interest in your image. Check the "Preview" box to see the effect of different radii. The "sliding paraboloid" option can also be effective.[11][12]

  • Analysis: The resulting image should have a reduced background, making your specific signal easier to visualize and quantify.

Signaling Pathway Diagram

This compound has been shown to exert its anti-cancer effects by inhibiting glutamine metabolism. This is achieved through the downregulation of the amino acid transporter ASCT2, a process that involves the AKT/GSK3β/c-Myc signaling pathway.[13][14][15][16][17]

Lobetyolin_Pathway

Caption: The proposed signaling pathway of this compound's anti-cancer activity.

References

How to control for batch-to-batch variation of Lobetyolin extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the batch-to-batch variation of Lobetyolin (B1206583) extracts. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Variation

Q1: What is this compound and why is the consistency of its extracts crucial?

This compound is a bioactive polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula (Dangshen).[1][2] It is investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] The compound has been shown to induce apoptosis in cancer cells by inhibiting glutamine metabolism through the downregulation of the amino acid transporter ASCT2.[1][5][6]

Consistency in this compound extracts is critical because variations in the concentration of this compound and other phytochemicals can lead to unreliable and irreproducible experimental outcomes, potentially invalidating research findings and hindering drug development.

Q2: What are the primary sources of batch-to-batch variation in herbal extracts like this compound?

Batch-to-batch variability in herbal extracts is a significant challenge stemming from multiple factors that can be broadly categorized into raw material, extraction process, and post-extraction handling.[7][8][9]

  • Raw Material Variability : The chemical composition of the source plant is influenced by genetics, geographical location, climate, soil conditions, and harvest time.[7][8][9][10] The use of wild versus cultivated plants and different post-harvest processing methods can also significantly impact the final concentration of secondary metabolites like this compound.[1][2]

  • Extraction Process Inconsistencies : The choice of extraction method (e.g., organic solvent-based, supercritical CO2), solvent-to-solid ratio, extraction temperature, and duration are critical parameters.[1][7][11] Minor fluctuations in these parameters can alter the extraction efficiency and the chemical profile of the final product.[7]

  • Post-Extraction Handling : Processes such as solvent removal, drying, and storage conditions can lead to degradation of the active compounds.[7] this compound's hygroscopic nature makes it sensitive to storage conditions.[12][13]

Below is a diagram illustrating the key sources of variation.

G cluster_0 Sources of Variation cluster_1 Raw Material Factors cluster_2 Extraction Factors cluster_3 Handling Factors RM Raw Material (Codonopsis pilosula) EP Extraction Process RM->EP Input Genetics Genetics & Cultivar Geo Geography & Climate Harvest Harvest Time & Method Storage_RM Post-Harvest Processing PH Post-Extraction Handling EP->PH Crude Extract Solvent Solvent Type & Ratio Temp Temperature & Duration Method Extraction Technique Particle Particle Size FE Final Extract (Variable this compound Content) PH->FE Output Drying Drying Method Solvent_Rem Solvent Removal Storage_FE Final Storage Conditions

Caption: Key sources of batch-to-batch variation in this compound extracts.

Q3: How can batch-to-batch variation affect my experimental results?

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Table 1: Troubleshooting Common Issues with this compound Extracts
Issue Potential Cause Recommended Action & Troubleshooting Steps
Inconsistent this compound Yield Variable Raw Material Quality: Sourcing from different suppliers or harvests.1. Standardize Source: Procure raw material from a single, certified supplier and geographical region.[7][8] 2. Qualify Incoming Material: Perform botanical authentication and use HPLC to create a chemical fingerprint of each raw material batch before extraction.
Inconsistent Particle Size: Non-uniform grinding of plant material.1. Standardize Grinding: Implement a standard operating procedure (SOP) for grinding and sieving to ensure a uniform particle size distribution.[7]
Fluctuations in Extraction Parameters: Variations in solvent ratio, time, or temperature.1. Strict Process Control: Precisely control and document all extraction parameters for every batch.[7][9] 2. Use a Design of Experiments (DoE) approach to identify the most critical parameters affecting yield.
Variable Bioactivity Despite Similar this compound Concentration Presence of Other Bioactive Compounds: The overall chemical profile of the extract varies.1. Comprehensive Fingerprinting: Use techniques like HPLC or UPLC-MS/MS to compare the full chemical fingerprint of different batches, not just the this compound peak.[14][15] 2. Isolate this compound: Conduct experiments with purified this compound as a positive control to understand its specific contribution to the observed bioactivity.
Degradation of this compound: Compound instability during processing or storage.1. Assess Stability: Protect the extract from light and heat during and after processing.[7] 2. Proper Storage: Store the final extract in a desiccated, inert atmosphere at -20°C, as this compound is hygroscopic.[12][13]
Poor Reproducibility in Analytical Assays (e.g., HPLC) Analytical Method Variability: Inconsistent sample preparation or instrument settings.1. Validate Method: Fully validate your analytical method for robustness, linearity, accuracy, and precision.[7][16] 2. Use Internal Standards: Incorporate an internal standard during sample preparation to account for variations in extraction efficiency and injection volume.
Matrix Effects: Co-eluting compounds from the extract interfering with this compound detection in LC-MS/MS.1. Optimize Sample Cleanup: Use Solid-Phase Extraction (SPE) to clean the sample before analysis.[17] 2. Evaluate Matrix Effect: Assess the matrix effect during method validation by comparing the response of this compound in a standard solution versus a post-extraction spiked sample.[18]

Section 3: Experimental Protocols & Methodologies

Adhering to standardized protocols is essential for minimizing variation.

Protocol 1: A Standardized Workflow for Controlling Batch Variation

The following workflow provides a systematic approach to ensuring the quality and consistency of this compound extracts from raw material sourcing to final analysis.

G cluster_0 Phase 1: Raw Material Qualification cluster_1 Phase 2: Standardized Extraction cluster_2 Phase 3: Quality Control & Analysis RM_Source 1. Standardize Raw Material Sourcing RM_Auth 2. Botanical Authentication RM_Source->RM_Auth RM_Fingerprint 3. HPLC Fingerprinting of Raw Material RM_Auth->RM_Fingerprint Grind 4. Uniform Grinding & Sieving RM_Fingerprint->Grind Extraction 5. Controlled Extraction (Solvent, Time, Temp) Grind->Extraction Filtration 6. Filtration & Solvent Removal Extraction->Filtration QC_Fingerprint 7. HPLC Fingerprinting of Final Extract Filtration->QC_Fingerprint QC_Quantify 8. Quantify this compound (HPLC-UV/LC-MS) QC_Fingerprint->QC_Quantify QC_Release 9. Batch Release against 'Golden Batch' Standard QC_Quantify->QC_Release Bioassay 10. Biological Assays QC_Release->Bioassay

Caption: A standardized workflow for minimizing batch-to-batch variation.

Protocol 2: Comparative Extraction Methodologies

The choice of extraction method significantly impacts the yield and purity of this compound.

Table 2: Comparison of Common this compound Extraction Methods
Method Solvent System Typical Parameters Advantages Disadvantages Reference
Organic Solvent Extraction n-Butanol or EthanolVaries by protocol (e.g., Soxhlet, ultrasonic)Simple, widely accessible equipment.Can co-extract a wide range of impurities.[1][2]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with Ethanol as a co-solvent30 MPa, 60°C, 100 min"Green" chemistry, high selectivity, pure extracts.Requires specialized, high-pressure equipment.[1][11]
Solid-Phase Extraction (SPE) C18 or Oasis HLB cartridges with Methanol/WaterFor sample cleanupEffective for removing interfering compounds and concentrating the analyte.Primarily for cleanup, not bulk extraction.[17]
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and reliable method for quantifying this compound.

Table 3: Example HPLC-UV Parameters for this compound Quantification
Parameter Condition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Example Isocratic Mobile Phase Acetonitrile:Water (22:78, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength 267 nm or 268 nm
Injection Volume 20 µL
Note: These parameters are a starting point and should be optimized for your specific system and extract matrix.[19][20]
Protocol 4: Experimental Design to Mitigate Batch Effects

When working with multiple batches is unavoidable, a proper experimental design can help minimize the impact of variation on your results.

  • Blocking: Group your experimental units (e.g., cell culture plates, animals) into blocks. Within each block, test samples from all different extract batches. This helps to isolate the variability associated with the block from the treatment effect.[21][22]

  • Randomization: Within each block, randomly assign the different batch extracts to the experimental units. This prevents systematic bias from confounding your results.[21] For example, avoid testing all of Batch A on one day and all of Batch B on the next.

Section 4: Advanced Topics & Relevant Biology

Multivariate Statistical Analysis for Batch Consistency

For large-scale production, advanced statistical methods can be used to monitor and control for batch-to-batch consistency.

  • Data Collection: Collect HPLC fingerprint data from a large number of "good" historical batches.[10]

  • Model Building: Use multivariate data analysis tools to build a "golden batch" model.[9] Principal Component Analysis (PCA) is often used to visualize how batches cluster and to identify outliers.[23]

  • Real-Time Monitoring: Compare new production batches against the golden batch model to ensure they fall within acceptable statistical limits (e.g., using Hotelling's T² and DModX statistics).[9][10]

This compound's Mechanism of Action: Key Signaling Pathway

Understanding the biological targets of this compound is crucial for interpreting bioactivity data. This compound has been shown to exert its anti-cancer effects in breast and gastric cancer by modulating the AKT/GSK3β/c-Myc signaling pathway, which leads to the downregulation of the glutamine transporter ASCT2.[6][24] This inhibition of glutamine metabolism induces apoptosis in cancer cells.

G This compound This compound AKT AKT This compound->AKT Inhibits (reduces p-AKT Ser473) GSK3b GSK3β AKT->GSK3b Inhibits (via p-GSK3β Ser9) cMyc c-Myc GSK3b->cMyc Promotes c-Myc Degradation (via p-c-Myc Thr58) ASCT2 ASCT2 Transporter cMyc->ASCT2 Promotes Transcription Gln_Uptake Glutamine Uptake ASCT2->Gln_Uptake Proliferation Cell Proliferation & Survival Gln_Uptake->Proliferation Apoptosis Apoptosis Gln_Uptake->Apoptosis Inhibits

References

Technical Support Center: Optimizing Protein Extraction from Lobetyolin-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lobetyolin-treated tissues. The information is designed to address specific issues that may be encountered during protein extraction and subsequent analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells and tissues?

This compound is a polyacetylene glycoside that has been shown to exhibit anti-cancer properties.[1][2] It can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[3][4][5] Mechanistically, this compound has been found to downregulate the amino acid transporter ASCT2, which is involved in glutamine metabolism.[1][3][6] This disruption of glutamine uptake can lead to reduced ATP production and increased reactive oxygen species (ROS), contributing to its anti-tumor effects.[3][6]

Q2: Which signaling pathways are known to be modulated by this compound?

This compound has been reported to modulate the following key signaling pathways:

  • AKT/GSK3β/c-Myc Pathway: this compound can suppress the phosphorylation of AKT and GSK3β, leading to a decrease in c-Myc expression.[3][6] c-Myc is a transcription factor for ASCT2, so its downregulation contributes to the reduction in glutamine metabolism.

  • p53 Signaling Pathway: this compound has been shown to affect the expression of p53 and its downstream targets like p21 and Bax, which are involved in cell cycle arrest and apoptosis.[4][5]

Q3: Are there any initial considerations I should take into account before starting protein extraction from this compound-treated tissues?

Yes. Given that this compound can induce apoptosis, you may encounter increased protease activity in your tissue samples. It is crucial to work quickly, keep samples on ice at all times, and use a freshly prepared lysis buffer containing a broad-spectrum protease and phosphatase inhibitor cocktail to prevent protein degradation.[7][8]

Troubleshooting Guide

Issue 1: Low Protein Yield

Potential Cause Troubleshooting Suggestion
Incomplete Tissue Homogenization Tissues treated with this compound might have altered cellular adhesion properties. Ensure thorough mechanical disruption. For tougher tissues, consider using a bead beater or rotor-stator homogenizer in addition to sonication.[7] Start with snap-freezing the tissue in liquid nitrogen to aid in mechanical disruption.[9][10]
Inefficient Lysis Buffer The choice of lysis buffer is critical. A standard RIPA buffer is a good starting point.[9][11] For difficult-to-solubilize proteins, consider a urea-based buffer or a buffer with a higher concentration of strong detergents like SDS (e.g., 2% SDS).[12]
Insufficient Starting Material Ensure you are using an adequate amount of tissue for the volume of lysis buffer. A common ratio is 300 µL of lysis buffer for every 5 mg of tissue.[9][10]
Protein Degradation As this compound can induce apoptosis, endogenous protease activity might be elevated. Always add a protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use.[7][8][13] Keep samples at 4°C throughout the extraction process.

Issue 2: Protein Degradation (Visible as smaller bands or smears on a Western Blot)

Potential Cause Troubleshooting Suggestion
Protease Activity Minimize the time between tissue harvesting and lysis. Work quickly and keep all reagents and samples on ice. Use a fresh, high-quality protease inhibitor cocktail.[7][8]
Sample Handling Avoid repeated freeze-thaw cycles of your tissue samples and protein lysates. Aliquot lysates after the initial extraction and store them at -80°C.[11]
Incorrect Lysis Buffer Ensure your lysis buffer is at the correct pH and contains chelating agents like EDTA to inhibit metalloproteases.

Issue 3: High Background or Smearing on Western Blots

Potential Cause Troubleshooting Suggestion
Genomic DNA Contamination High viscosity of the lysate can indicate DNA contamination. Sonicate the sample on ice to shear DNA. Alternatively, add DNase I to your lysis buffer.[7]
Incomplete Protein Solubilization Some proteins may not be fully solubilized, leading to aggregation. Ensure your lysis buffer contains sufficient detergent and that you have agitated the lysate for an adequate amount of time (e.g., 2 hours at 4°C).[9][11]
High Lipid Content in Tissue For tissues with high fat content, perform an extra centrifugation step to remove the lipid layer before collecting the supernatant.
Inappropriate Antibody Concentration Optimize the concentration of your primary and secondary antibodies by performing a titration experiment.[8]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of this compound.

Table 1: In Vitro Effects of this compound on Gastric Cancer (GC) Cells

ParameterCell LineTreatmentResultReference
Cell Viability (IC50) MKN-4524h this compound~40 µM[6]
MKN-2824h this compound~40 µM[6]
Glutamine Uptake MKN-45, MKN-2810, 20, 40 µM this compoundConcentration-dependent decrease[3][6]
ATP Production MKN-45, MKN-2810, 20, 40 µM this compoundConcentration-dependent decrease[3][6]

Table 2: In Vivo Effects of this compound on Tumor Growth

ParameterModelTreatmentResultReference
Tumor Volume & Weight MKN-45 Xenograft10 mg/kg this compoundSignificant reduction[3]
Tumor Volume HCT-116 Xenograft10, 20, 40 mg/kg this compoundSignificant inhibition[4]

Experimental Protocols

Protocol 1: Total Protein Extraction from this compound-Treated Tissue

This protocol is a general guideline and may require optimization depending on the tissue type.

Materials:

  • This compound-treated tissue, snap-frozen in liquid nitrogen

  • Ice-cold PBS

  • Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and Phosphatase Inhibitor Cocktail (add fresh to lysis buffer before use)

  • Homogenizer (e.g., Dounce, rotor-stator, or bead beater)

  • Microcentrifuge

Procedure:

  • Weigh the frozen tissue. For every 5-10 mg of tissue, plan to use 300-500 µL of lysis buffer.[9][10]

  • Place the frozen tissue in a pre-chilled tube.

  • Add ice-cold RIPA buffer with freshly added inhibitors.

  • Homogenize the tissue on ice until no visible pieces remain.[11] This may involve mechanical grinding followed by sonication.

  • Incubate the homogenate on a rotator at 4°C for 2 hours to ensure complete lysis.[9][11]

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.[13]

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Avoid disturbing the pellet.

  • Determine the protein concentration using a BCA assay, as it is compatible with most detergents found in lysis buffers.

  • Aliquot the protein extracts and store at -80°C for future use.

Protocol 2: Western Blotting for Proteins from this compound-Treated Tissues

Materials:

  • Protein lysate

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-ASCT2, anti-p-AKT, anti-p53)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Thaw protein lysates on ice.

  • Mix an appropriate amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

Visualizations

Lobetyolin_AKT_Pathway This compound This compound pAKT p-AKT (Ser473)↓ This compound->pAKT AKT AKT pGSK3b p-GSK3β (Ser9)↓ pAKT->pGSK3b GSK3b GSK3β cMyc c-Myc↓ pGSK3b->cMyc ASCT2 ASCT2 Expression↓ cMyc->ASCT2 Gln_Metabolism Glutamine Metabolism↓ ASCT2->Gln_Metabolism Proliferation Cell Proliferation↓ Gln_Metabolism->Proliferation

Caption: this compound's effect on the AKT/GSK3β/c-Myc signaling pathway.

Lobetyolin_p53_Pathway This compound This compound p53 p53 Translocation to Nucleus↑ This compound->p53 Bax Bax Expression↑ p53->Bax Bcl2 Bcl-2 Expression↓ p53->Bcl2 Apoptosis Apoptosis↑ Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound's modulation of the p53-mediated apoptotic pathway.

Protein_Extraction_Workflow start Start: This compound-Treated Tissue snap_freeze 1. Snap Freeze in Liquid N2 start->snap_freeze homogenize 2. Homogenize in Lysis Buffer (+ Protease Inhibitors) snap_freeze->homogenize incubate 3. Lyse at 4°C with Agitation homogenize->incubate centrifuge 4. Centrifuge to Pellet Debris incubate->centrifuge supernatant 5. Collect Supernatant (Protein Lysate) centrifuge->supernatant quantify 6. Quantify Protein (BCA Assay) supernatant->quantify store 7. Aliquot and Store at -80°C quantify->store end End: Ready for Downstream Analysis store->end

Caption: Workflow for protein extraction from treated tissues.

References

Validation & Comparative

Unveiling the Anticancer Potential of Lobetyolin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Lobetyolin, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, is emerging as a compound of significant interest in oncology research. Demonstrating notable anticancer effects across a variety of cancer models, this natural product presents a compelling case for further investigation and development. This guide provides an objective comparison of this compound's performance, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Cytotoxicity

This compound has demonstrated potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight its efficacy in inhibiting cancer cell proliferation.

Cancer TypeCell LineIC50 Value (µM)Reference
Gastric CancerMKN-4527.74[1]
MKN-2819.31[1]
Breast CancerMDA-MB-231Not explicitly stated, but effective at 10-40 µM[2]
MDA-MB-468Not explicitly stated, but effective at 10-40 µM[2]
Lung CancerNCI-H292Estimated to be in the range of 20-30 µM[3]
Colon CancerHCT-116Effective in the range of 10-40 µM

In Vivo Antitumor Efficacy

Preclinical studies using animal models have validated the in vitro findings, showcasing this compound's ability to suppress tumor growth in a living system.

Cancer ModelAnimal ModelDosage and AdministrationKey FindingsReference
Gastric Cancer Xenograft (MKN-45 cells)Nude mice10 mg/kgSignificant reduction in both tumor volume and weight.[1]
Colon Cancer Xenograft (HCT-116 cells)Nude mice10, 20, 40 mg/kgObvious inhibition of tumor volume.
Lung Cancer Xenograft (A549 cells)Nude miceNot specifiedCombination with DDP showed the highest efficacy in inhibiting tumor growth.[4]

Mechanism of Action: Targeting Glutamine Metabolism

This compound's primary anticancer mechanism involves the disruption of glutamine metabolism, a critical pathway for the survival and proliferation of many cancer cells.[5] It achieves this by downregulating the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of the amino acid glutamine.[5] This leads to a cascade of events culminating in cancer cell death.

The downregulation of ASCT2 by this compound is modulated by two key signaling pathways:

  • The AKT/GSK3β/c-Myc Pathway: this compound has been shown to suppress the phosphorylation of AKT and GSK3β, while promoting the phosphorylation of c-Myc.[1] This cascade ultimately leads to the downregulation of ASCT2.

  • The p53 Pathway: The tumor suppressor p53 also plays a role in the this compound-mediated downregulation of ASCT2, contributing to the induction of apoptosis.

The inhibition of glutamine uptake results in increased reactive oxygen species (ROS) accumulation and subsequently, mitochondria-mediated apoptosis.[1]

Signaling Pathway and Experimental Workflow Diagrams

Lobetyolin_Signaling_Pathway cluster_upstream Upstream Regulation cluster_transporter Glutamine Transport cluster_downstream Downstream Effects This compound This compound AKT AKT This compound->AKT Inactivates p53 p53 This compound->p53 Activates GSK3b GSK3β AKT->GSK3b Inactivates cMyc c-Myc GSK3b->cMyc Inactivates ASCT2 ASCT2 cMyc->ASCT2 Represses p53->ASCT2 Represses Gln_uptake Glutamine Uptake ASCT2->Gln_uptake Mediates Proliferation Cell Proliferation ASCT2->Proliferation Promotes ROS ROS Accumulation Gln_uptake->ROS Reduces Apoptosis Mitochondria-mediated Apoptosis ROS->Apoptosis Induces Apoptosis->Proliferation Inhibits

This compound's mechanism of action via ASCT2 downregulation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cancer Cell Lines (Gastric, Colon, Breast, Lung) A2 This compound Treatment (Varying Concentrations) A1->A2 A3 MTT Assay (Cell Viability/IC50) A2->A3 A4 Annexin V-FITC/PI Staining (Apoptosis Assay) A2->A4 A5 Western Blot (Protein Expression) A2->A5 B1 Cancer Cell Xenograft (e.g., MKN-45, HCT-116 in nude mice) B2 This compound Administration (e.g., Intraperitoneal injection) B1->B2 B3 Tumor Growth Monitoring (Volume and Weight) B2->B3 B4 Immunohistochemistry (Protein Expression in Tumors) B3->B4

A generalized workflow for evaluating this compound's anticancer effects.

Comparison with Other Glutamine Metabolism Inhibitors

This compound distinguishes itself from other glutamine metabolism inhibitors currently under investigation. While many compounds in clinical trials, such as Telaglenastat (CB-839), primarily target the enzyme glutaminase (B10826351) (GLS), this compound acts upstream by inhibiting the glutamine transporter ASCT2.[6] This difference in mechanism could offer advantages in overcoming resistance to GLS inhibitors and may provide a rationale for combination therapies.[7] Another glutamine antagonist, DON (6-Diazo-5-oxo-L-norleucine), has shown promise but can be limited by toxicity.[8] Prodrugs of DON are being developed to improve its therapeutic window.[9][10]

Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Conclusion

This compound presents a promising avenue for the development of novel anticancer therapies. Its unique mechanism of targeting the glutamine transporter ASCT2, coupled with its demonstrated efficacy in both in vitro and in vivo models, warrants further rigorous investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to validate and expand upon these findings. As research progresses, this compound may prove to be a valuable tool in the arsenal (B13267) against various forms of cancer.

References

A Comparative Guide to the Chemotherapeutic Efficacy of Lobetyolin and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemotherapeutic efficacy of Lobetyolin, a natural compound, and cisplatin (B142131), a widely used chemotherapy drug. The following sections detail their mechanisms of action, present available quantitative data from preclinical studies, and outline the experimental protocols used to generate this data.

Executive Summary

This compound, a polyacetylene glycoside, and cisplatin, a platinum-based compound, both exhibit anticancer properties through the induction of apoptosis. However, their underlying mechanisms of action are distinct. Cisplatin, a long-standing cornerstone of chemotherapy, primarily exerts its cytotoxic effects by causing DNA damage. In contrast, this compound appears to target cancer cell metabolism, specifically by inhibiting glutamine uptake.

Based on in vitro studies on gastric cancer cell lines, cisplatin demonstrates higher potency, as indicated by lower half-maximal inhibitory concentration (IC50) values.[1] However, the unique mechanism of this compound suggests its potential as a therapeutic agent, particularly in contexts where cisplatin resistance is a concern. Direct comparative in vivo studies are limited, necessitating further research to fully elucidate their relative efficacies in a physiological setting.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the available IC50 values for this compound and cisplatin in human gastric adenocarcinoma cell lines, providing a quantitative comparison of their potency in vitro.

CompoundCell LineIC50 (µM)
This compoundMKN-4527.74[1]
This compoundMKN-2819.31[1]
CisplatinMKN-45~7-8[1]
CisplatinMKN-28~1-3[1]

Note: IC50 values for cisplatin can vary between studies due to different experimental conditions. The values presented are an approximate range based on available data.[1]

Mechanisms of Action and Signaling Pathways

This compound and cisplatin induce apoptosis through different signaling cascades.

This compound: This compound's anticancer activity is linked to the disruption of glutamine metabolism.[1] It has been shown to downregulate the ASCT2 transporter, which is crucial for glutamine uptake in cancer cells.[2][3] This leads to metabolic stress and the induction of apoptosis. The AKT/GSK3β/c-Myc signaling axis has also been implicated in this compound's mechanism of action.[1]

Cisplatin: The primary mechanism of cisplatin involves its entry into the cell, where it forms adducts with DNA.[4] This DNA damage blocks cell division and, if irreparable, triggers the intrinsic apoptotic pathway.[4] Key signaling molecules in this pathway include p53 and the activation of caspases.[5][6]

Mandatory Visualizations

Signaling Pathway Diagrams

Lobetyolin_Signaling_Pathway This compound This compound AKT AKT This compound->AKT GSK3b GSK3β AKT->GSK3b cMyc c-Myc GSK3b->cMyc ASCT2 ASCT2 cMyc->ASCT2 Glutamine Glutamine Uptake ASCT2->Glutamine Metabolism Cancer Cell Metabolism Glutamine->Metabolism Apoptosis Apoptosis Metabolism->Apoptosis Cisplatin_Signaling_Pathway Cisplatin Cisplatin CellMembrane Cell Membrane Cisplatin->CellMembrane DNA DNA CellMembrane->DNA Enters Cell DNA_Damage DNA Damage DNA->DNA_Damage Forms Adducts p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Culture Treatment Treatment with This compound or Cisplatin CellCulture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow Annexin V/PI Staining (Apoptosis) Treatment->Flow WB Western Blot (Apoptotic Proteins) Treatment->WB Xenograft Xenograft Model Establishment InVivoTreatment In Vivo Treatment Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement

References

A Comparative Analysis of Lobetyolin and Other Prominent Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the antioxidant properties of lobetyolin (B1206583) against other well-established natural compounds, namely quercetin (B1663063) and curcumin. The analysis is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative experimental data, detailed methodologies, and the underlying molecular signaling pathways.

While this compound, a primary bioactive constituent of Codonopsis pilosula, is recognized for its antioxidant effects, there is a noticeable gap in publicly available scientific literature regarding its specific in vitro antioxidant capacity as measured by standardized assays on the pure compound.[1] Therefore, this guide presents data on extracts rich in this compound to estimate its potential, alongside robust quantitative data for the comparator compounds.[1]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is commonly assessed through its ability to scavenge free radicals. This is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value signifies greater antioxidant potency. The following table summarizes the IC50 values from two prevalent assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound (from C. pilosula Leaf Extract) ~13.7~11.2
Quercetin 1.84 - 2.170.59 - 1.89
Curcumin 2.34 - 5.88.2
Vitamin C (Ascorbic Acid - Reference) 3.028 - 3.52.1563 - 4.8

Note: Data for this compound is derived from studies on Codonopsis pilosula leaf extracts and is calculated from percentage inhibition values.[1] Data for other compounds are sourced from various studies.[1][2][3]

Experimental Protocols

Detailed methodologies for the key assays are crucial for the replication and validation of findings.

1. DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing the violet color of the DPPH solution to fade to a pale yellow.[4][5][6] The decrease in absorbance is measured spectrophotometrically.[7]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.[4][7] The solution should be freshly prepared and protected from light.

  • Sample Preparation: The test compounds (this compound, Quercetin, Curcumin) and a standard (like Vitamin C or Trolox) are dissolved in the same solvent to create stock solutions, from which a series of dilutions are made.[4]

  • Reaction: In a 96-well microplate, a specific volume of each sample dilution (e.g., 100 µL) is mixed with the DPPH solution (e.g., 100 µL).[4] A blank well contains only the solvent and the DPPH solution.[4]

  • Incubation: The plate is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[5][8]

  • Measurement: The absorbance of each well is measured at a wavelength of approximately 517 nm using a microplate reader.[4][7]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[9]

2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant causes a decolorization of the solution, which is measured by a decrease in absorbance.[4]

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[4][9] The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[4][9]

  • Preparation of Working Solution: Before the assay, the ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline pH 7.4 or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[4][9]

  • Sample Preparation: As with the DPPH assay, serial dilutions of the test compounds and a standard are prepared.[4]

  • Reaction: In a 96-well microplate, a small volume of the sample dilution (e.g., 10 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 190 µL).[4]

  • Incubation: The plate is incubated at room temperature for a specific time (e.g., 6 minutes).[4]

  • Measurement: The absorbance is measured at 734 nm.[4]

  • Calculation: The percentage of inhibition and the IC50 value are calculated using the same formula and method as in the DPPH assay.[9]

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (Test Compounds + Standard) Reaction Mixing & Incubation SamplePrep->Reaction ReagentPrep Reagent Preparation (DPPH or ABTS•+) ReagentPrep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 G Nrf2-ARE Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antioxidant Natural Antioxidant (e.g., Quercetin, Curcumin) Keap1_Nrf2 Keap1-Nrf2 Complex Antioxidant->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription activates Enzymes Antioxidant Enzymes (e.g., HO-1, GST) Transcription->Enzymes results in Enzymes->Antioxidant Cellular Protection

References

A Comparative Analysis of Lobetyolin and Other ASCT2 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

The Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key mediator of glutamine uptake, has emerged as a critical target in cancer metabolism. Its inhibition presents a promising therapeutic strategy to selectively starve cancer cells of this vital nutrient. This guide provides a detailed comparative analysis of Lobetyolin, a natural compound that indirectly modulates ASCT2, and other direct inhibitors, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Dueling Mechanisms: An Indirect Strike Versus a Direct Blockade

A fundamental distinction among ASCT2 inhibitors lies in their mode of action. This compound, a polyacetylene glycoside, employs an indirect approach by downregulating the expression of the ASCT2 protein.[1][2] This leads to a reduction in glutamine uptake, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.[1][3] In contrast, inhibitors such as L-γ-glutamyl-p-nitroanilide (GPNA) and V-9302 are competitive antagonists that directly bind to the ASCT2 transporter, physically obstructing the passage of glutamine.[1]

Quantitative Performance Metrics: A Head-to-Head Look

Direct comparison of inhibitory potency using metrics like IC50 values is challenging due to the differing mechanisms of action. This compound's effect is dependent on the concentration-driven downregulation of ASCT2 expression rather than direct competitive inhibition.[1] However, a comparison of their functional outcomes in cancer cells provides valuable insights into their therapeutic potential.

Table 1: Comparative Efficacy of ASCT2 Inhibitors on Cancer Cell Viability (IC50)
InhibitorCancer TypeCell LineIC50 (µM)Reference(s)
This compound Gastric CancerMKN-45Concentration-dependent inhibition[3]
Gastric CancerMKN-28Concentration-dependent inhibition[3]
Colon CancerHCT-116Effective in 10-40 µM range[4]
V-9302 Breast CancerMCF-74.68
Breast CancerMDA-MB-23119.19
Colorectal CancerVarious~9-15 (EC50)[5]
Non-Small Cell Lung CancerA54920.46
GlioblastomaC69
GPNA GeneralHEK-293~1000[5]
C118P Breast CancerMDA-MB-2310.00935[6]
Breast CancerMDA-MB-4680.028[6]
Breast CancerBT-5490.012[6]
Breast CancerMCF-70.325[6]
Lc-BPE GeneralHEK-293 (hASCT2)10.0 (Glutamine Uptake)[7]

Functional Outcomes: A Deeper Dive into Cellular Impact

While IC50 values provide a measure of potency, examining the functional consequences of ASCT2 inhibition reveals a more complete picture of these inhibitors' anti-cancer effects.

Table 2: Functional Comparison of this compound and Direct ASCT2 Inhibitors
ParameterThis compoundV-9302GPNAC118P
Glutamine Uptake Reduced via ASCT2 downregulation[3]Directly inhibited[5]Directly inhibited[8]Directly inhibited[6]
Cell Proliferation Inhibited in a concentration-dependent manner[3]Inhibited[5]Inhibited[8]Inhibited[6]
Apoptosis Induction Induced via mitochondrial pathway[3]Induced[5]Induced[8]Induced[6]
ROS Production Increased[3]Increased[5]Increased[8]Not explicitly stated

One study directly compared the effects of this compound and GPNA on gastric cancer cells.[8] It was observed that both agents, individually, increased the levels of reactive oxygen species (ROS) and the rate of apoptosis, while reducing cell survival.[8] Interestingly, the combination of this compound and GPNA did not produce a synergistic effect, suggesting that this compound's anti-cancer activity in this context is primarily mediated through its downregulation of ASCT2.[8]

The Underpinnings of ASCT2 Inhibition: Signaling Pathways

The inhibition of ASCT2, whether direct or indirect, triggers a cascade of downstream signaling events that culminate in reduced cancer cell proliferation and survival. A key pathway affected is the AKT/GSK3β/c-Myc axis. This compound has been shown to suppress the phosphorylation of AKT and GSK3β, leading to a decrease in the stability of the c-Myc oncoprotein, a critical regulator of cell growth and metabolism.[3] This ultimately results in the downregulation of ASCT2 expression.

cluster_direct Direct Inhibition Pathway This compound This compound AKT AKT This compound->AKT inhibits phosphorylation GSK3b GSK3β AKT->GSK3b inhibits phosphorylation cMyc c-Myc GSK3b->cMyc promotes degradation ASCT2 ASCT2 Expression cMyc->ASCT2 promotes Gln_uptake Glutamine Uptake ASCT2->Gln_uptake mediates Metabolism Cancer Cell Metabolism Gln_uptake->Metabolism fuels Apoptosis Apoptosis Gln_uptake->Apoptosis inhibits Proliferation Cell Proliferation Metabolism->Proliferation supports Direct_Inhibitors Direct Inhibitors (V-9302, GPNA, C118P) ASCT2_protein ASCT2 Transporter Direct_Inhibitors->ASCT2_protein inhibit ASCT2_protein->Gln_uptake mediates

Caption: Signaling pathway of indirect (this compound) and direct ASCT2 inhibition.

Experimental Methodologies: A Guide for Reproducible Research

To ensure the robust evaluation and comparison of ASCT2 inhibitors, standardized experimental protocols are essential.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the ASCT2 inhibitor (e.g., this compound, V-9302) and a vehicle control for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.

Glutamine Uptake Assay

This assay quantifies the uptake of glutamine by cells.

  • Cell Seeding: Plate cells in a 12-well or 24-well plate and grow to 80-90% confluency.

  • Starvation: Wash the cells with a glutamine-free medium and incubate for 1-2 hours.

  • Inhibitor Treatment: Pre-incubate the cells with the ASCT2 inhibitor at the desired concentration for a specified time.

  • Glutamine Uptake: Add a medium containing a known concentration of L-glutamine (often radiolabeled, e.g., ³H-L-glutamine) and incubate for a short period (e.g., 5-15 minutes).

  • Washing: Rapidly wash the cells with ice-cold PBS to stop the uptake.

  • Lysis and Quantification: Lyse the cells and measure the intracellular glutamine concentration using a glutamine assay kit or by scintillation counting for radiolabeled glutamine.

Western Blot Analysis for ASCT2 Expression

This technique is used to quantify the amount of ASCT2 protein.

  • Protein Extraction: Following treatment with the inhibitor, lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ASCT2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

start Start cell_culture Cancer Cell Culture start->cell_culture inhibitor_treatment Treatment with ASCT2 Inhibitors cell_culture->inhibitor_treatment viability_assay Cell Viability Assay (e.g., MTT) inhibitor_treatment->viability_assay glutamine_assay Glutamine Uptake Assay inhibitor_treatment->glutamine_assay western_blot Western Blot (ASCT2 Expression) inhibitor_treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) inhibitor_treatment->apoptosis_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis glutamine_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Cross-Validation of Lobetyolin's Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of techniques used to cross-validate the molecular targets of Lobetyolin (B1206583), a bioactive polyacetylene glycoside with therapeutic potential. Supporting experimental data and detailed protocols are presented to aid in the design and interpretation of studies aimed at elucidating the mechanism of action of this promising natural compound.

This compound has been identified as a multi-target compound with potential applications in oncology and the treatment of age-related diseases.[1][2] The cross-validation of its biological targets is crucial for understanding its therapeutic effects and for the development of novel drugs. This guide outlines and compares various experimental and computational techniques used to identify and confirm the targets of this compound, with a focus on its anti-cancer properties.

Identified Molecular Targets of this compound

Several molecular targets and signaling pathways have been proposed and validated for this compound. The primary and most extensively studied target is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key regulator of glutamine metabolism in cancer cells.[1][2][3] Additionally, this compound has been shown to modulate glutathione (B108866) metabolism and inhibit the enzymatic activity of xanthine (B1682287) oxidase.[1][4]

Comparison of Target Validation Techniques

A multi-faceted approach is essential for the robust validation of drug targets. The following table summarizes the key techniques that have been employed to cross-validate the targets of this compound, along with their respective quantitative outcomes.

Technique Purpose Key Quantitative Data References
Cell Viability Assays (MTT) To assess the cytotoxic effects of this compound on cancer cells.IC50 values in various cell lines (e.g., 27.74 µM in MKN-45 and 19.31 µM in MKN-28 gastric cancer cells).[1]
Apoptosis Assays (Flow Cytometry) To quantify the induction of programmed cell death by this compound.Percentage of apoptotic cells after treatment.[1]
Western Blotting To measure the expression levels of target proteins and downstream signaling molecules.Fold change in protein expression (e.g., downregulation of ASCT2, c-Myc; modulation of p-AKT, p-GSK3β, and apoptosis markers like Bax and Bcl-2).[1][2]
RT-qPCR To quantify the mRNA expression levels of target genes.Fold change in mRNA expression (e.g., downregulation of ASCT2 mRNA).[1]
In Vivo Xenograft Models To evaluate the anti-tumor efficacy of this compound in a living organism.Reduction in tumor volume and weight.[2][3]
Metabolomic & Transcriptomic Analysis To identify global changes in metabolism and gene expression.Alterations in glutathione metabolism pathways, specifically suppression of gst-38 and elevation of gst-1 expression in C. elegans.[1]
Enzyme Inhibition Assays To determine the direct inhibitory effect of this compound on specific enzymes.Weak mixed-type inhibition of xanthine oxidase; significant reduction in hepatic XO activity in vivo at 50 mg/kg.[4]
In Silico Molecular Docking To predict the binding affinity and interaction between this compound and its target proteins.Binding energy scores and visualization of protein-ligand interactions.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT)

This protocol assesses cell viability based on the metabolic activity of cells.[7]

  • Cell Seeding: Seed cancer cells (e.g., MKN-45, MKN-28) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well and incubate for 24 hours.[1][7]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24, 48, or 72 hours.[1][7]

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[1][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[1][7]

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This method quantifies the percentage of apoptotic and necrotic cells.[1][8][9]

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[7]

  • Staining: Resuspend approximately 5 x 10⁵ cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[1]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting

This technique is used to detect and quantify specific proteins.

  • Cell Lysis: Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.[10]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL detection reagent. Use a loading control like β-actin or GAPDH for normalization.[11]

In Vivo Gastric Cancer Xenograft Model

This protocol evaluates the anti-tumor effects of this compound in an animal model.[12][13]

  • Cell Implantation: Subcutaneously inject approximately 5 x 10⁶ MKN-45 cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).[1]

  • Tumor Growth and Treatment: Once tumors are established, randomly assign mice to treatment and control groups. Administer this compound (e.g., 10 mg/kg, daily) or vehicle control.[1]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be used for further analysis like immunohistochemistry.[1]

Visualizing the Molecular Mechanisms of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for its target validation.

Lobetyolin_Signaling_Pathway This compound This compound AKT p-AKT (Ser473) ↓ This compound->AKT GSK3b p-GSK3β (Ser9) ↓ AKT->GSK3b inhibition cMyc p-c-Myc (Thr58) ↑ c-Myc ↓ GSK3b->cMyc inhibition of degradation ASCT2 ASCT2 Expression ↓ cMyc->ASCT2 transcriptional regulation Gln_Uptake Glutamine Uptake ↓ ASCT2->Gln_Uptake Metabolism Altered Cancer Cell Metabolism Gln_Uptake->Metabolism Proliferation Inhibition of Proliferation Metabolism->Proliferation Apoptosis Induction of Apoptosis Metabolism->Apoptosis

This compound's Anti-Cancer Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell_Culture Cancer Cell Lines (e.g., MKN-45) Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western_Blot Western Blot (ASCT2, c-Myc, etc.) Treatment->Western_Blot qPCR RT-qPCR (ASCT2 mRNA) Treatment->qPCR Xenograft Xenograft Model (Nude Mice) In_Vivo_Treatment This compound Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (ASCT2) Tumor_Measurement->IHC

Workflow for this compound Target Validation

References

A Head-to-Head Comparison of Lobetyolin Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Lobetyolin (B1206583), the selection of an optimal extraction method is a critical initial step. This guide provides a comprehensive comparison of various techniques for extracting this compound, a bioactive polyacetylene glycoside primarily sourced from Codonopsis pilosula. The comparison includes available quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and a relevant signaling pathway.

Data Presentation: A Comparative Overview of Extraction Techniques

The efficiency of this compound extraction is contingent on the chosen methodology, which influences yield, purity, time, cost, and environmental impact. Below is a summary of findings from various studies on different extraction techniques. It is important to note that direct comparative studies focusing solely on this compound yield across multiple methods are limited; therefore, data from related extractions and qualitative assessments are also included to provide a broader perspective.

Extraction MethodPrincipleThis compound Yield (mg/g of raw material)Key AdvantagesKey Disadvantages
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as a solvent, often with a polar co-solvent like ethanol (B145695).0.0786[1]Environmentally friendly ("green"), low-temperature extraction preserves thermolabile compounds, tunable selectivity.[1]High initial equipment cost.
Ultrasound-Assisted Extraction (UAE) Employs ultrasonic waves to disrupt cell walls and enhance solvent penetration.2.009 (after ultrasonic pre-treatment)Reduced extraction time and solvent consumption, suitable for thermolabile compounds.Potential for degradation of some compounds with prolonged exposure.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.Data for this compound is not readily available, but for similar flavonoids, it is more efficient than conventional methods.Shorter extraction time, reduced solvent usage, and higher extraction rates.Requires specialized equipment; potential for localized overheating.
Conventional Solvent Extraction (Maceration) Soaking the plant material in a solvent for an extended period.Generally lower than modern techniques.Simple, requires minimal specialized equipment.Time-consuming, requires large solvent volumes, and may result in lower yields.[2]
Conventional Solvent Extraction (Reflux) Boiling a solvent with the plant material and condensing the vapor back into the mixture.Higher than maceration but can degrade thermolabile compounds.More efficient than maceration.Requires heating, which can degrade heat-sensitive compounds like this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key extraction methods discussed.

Supercritical Fluid Extraction (SFE) Protocol

This protocol is based on studies optimizing the extraction of this compound from Codonopsis pilosula.[1]

  • Sample Preparation: Dry the Codonopsis pilosula roots and grind them to a fine powder (approximately 40-60 mesh).

  • SFE System Setup:

    • Load the powdered plant material into the extraction vessel.

    • Set the extraction parameters:

      • Pressure: 30 MPa

      • Temperature: 60°C

      • CO2 flow rate: 2 L/min

      • Co-solvent (Ethanol) flow rate: 1 mL/min

  • Extraction:

    • Pressurize the system with CO2 to the desired pressure.

    • Introduce the ethanol co-solvent into the system.

    • Perform the extraction for a duration of 100 minutes.

  • Collection:

    • Depressurize the system in the collection vessel, causing the CO2 to return to a gaseous state and leave the extract behind.

  • Quantification:

    • Dissolve the collected extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC).[3]

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol provides a general framework for UAE of this compound, which can be optimized for specific laboratory conditions.

  • Sample Preparation: Prepare dried and powdered Codonopsis pilosula root material.

  • Extraction:

    • Place a known amount of the powdered sample into an extraction vessel.

    • Add a suitable solvent, such as 80% methanol, at a specific solid-to-solvent ratio.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a controlled temperature and for a specific duration. Optimization of these parameters (e.g., temperature, time, and ultrasonic power) is crucial for maximizing yield.[4]

  • Post-Extraction:

    • Separate the extract from the solid residue by filtration or centrifugation.[3]

    • The solvent is typically removed under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification and Quantification:

    • The crude extract can be further purified using techniques like column chromatography.

    • Quantify the this compound content using HPLC.[3]

Conventional Solvent Extraction (Maceration) Protocol

This protocol outlines a simple maceration process for this compound extraction.[5]

  • Sample Preparation: Grind the dried roots of the plant material into a coarse powder.

  • Extraction:

    • Soak a known quantity of the powdered material in a suitable solvent, such as 80% methanol, in a sealed container.[5]

    • Allow the mixture to stand for an extended period (e.g., 24-72 hours) at room temperature, with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture to separate the liquid extract from the solid plant material.

    • Wash the residue with a fresh portion of the solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator.

  • Purification and Quantification:

    • The resulting crude extract can be subjected to further purification steps.

    • Determine the this compound concentration using HPLC.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Lobetyolin_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis Plant_Material Dried & Powdered Codonopsis pilosula Extraction_Method Extraction (SFE, UAE, or Maceration) Plant_Material->Extraction_Method Crude_Extract Crude this compound Extract Extraction_Method->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid) Crude_Extract->Fractionation Chromatography Column Chromatography Fractionation->Chromatography Pure_this compound Purified This compound Chromatography->Pure_this compound HPLC_Analysis HPLC Quantification Pure_this compound->HPLC_Analysis

Caption: Workflow for this compound extraction and purification.

This compound's Potential Signaling Pathway in Cancer Cells

This compound has been shown to regulate the AKT/GSK3β/c-Myc signaling pathway in gastric cancer cells, leading to the downregulation of the amino acid transporter ASCT2, which in turn induces apoptosis.

Lobetyolin_Signaling_Pathway This compound This compound AKT AKT This compound->AKT inhibits GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc promotes degradation ASCT2 ASCT2 cMyc->ASCT2 promotes transcription Apoptosis Apoptosis ASCT2->Apoptosis inhibits

Caption: this compound's regulation of the AKT/GSK3β/c-Myc pathway.

References

The Synergistic Potential of Lobetyolin in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology is progressively shifting towards combination therapies to enhance treatment efficacy, overcome drug resistance, and minimize side effects. In this context, natural compounds with anticancer properties are being extensively investigated as adjuvants to conventional chemotherapy. Lobetyolin, a polyacetylene glycoside primarily isolated from Codonopsis pilosula, has emerged as a promising candidate, demonstrating notable anticancer activities.[1][2] This guide provides a comprehensive comparison of the synergistic effects of this compound with other anticancer drugs, supported by available experimental data and detailed methodologies.

Overview of this compound's Anticancer Mechanism

This compound has been shown to exert its anticancer effects primarily by down-regulating glutamine metabolism, a key pathway for cancer cell proliferation and survival.[1][3] It achieves this by reducing the expression of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), leading to apoptosis and inhibition of tumor growth in various cancers, including gastric, colon, and breast cancer.[4][5][6] The regulation of ASCT2 is reportedly mediated through the AKT/GSK3β/c-Myc signaling pathway.[4]

Synergistic Effects of this compound with Cisplatin (B142131) in Lung Cancer

The most well-documented synergistic effect of this compound is with the conventional chemotherapeutic drug cisplatin (DDP) in the context of lung cancer.[7] Studies have demonstrated that the combination of this compound and cisplatin results in a significantly more potent anticancer effect than either agent alone.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the synergistic effects of this compound and cisplatin on A549 human lung cancer cells.

Table 1: In Vitro Synergistic Effects of this compound and Cisplatin on A549 Lung Cancer Cells

Parameter This compound Alone Cisplatin (DDP) Alone This compound + Cisplatin (LBT+DDP) Key Observation
Cell Proliferation Inhibition observedInhibition observedSignificantly higher inhibitionThe combination shows a stronger effect in inhibiting the proliferation of A549 cells.[7]
Wound Healing Ratio Significantly lower than controlSignificantly lower than controlLowest among all treatment groupsThe combination most effectively inhibits cancer cell migration.[7]
Cell Invasion Reduced invasionReduced invasionWeakest invasion abilityThe combination demonstrates the most potent inhibition of cancer cell invasion.[7]
E-cadherin Expression IncreasedIncreasedHighest expressionThe combination significantly enhances the expression of this epithelial marker, suggesting a reversal of EMT.[7]
Vimentin Expression DecreasedDecreasedLowest expressionThe combination significantly reduces the expression of this mesenchymal marker.[7]
MMP9 Expression DecreasedDecreasedLowest expressionThe combination most effectively downregulates this key enzyme involved in metastasis.[7]

Table 2: In Vivo Synergistic Effects of this compound and Cisplatin in a Nude Mouse Xenograft Model

Parameter This compound Alone Cisplatin (DDP) Alone This compound + Cisplatin (LBT+DDP) Key Observation
Tumor Growth Inhibition observedInhibition observedHighest efficacy in inhibiting tumor growthThe combination treatment resulted in the smallest tumor size.[7]
Tumor Tissue E-cadherin IncreasedIncreasedHighest expressionConfirms the in vitro findings of EMT reversal in a living model.[7]
Tumor Tissue Vimentin DecreasedDecreasedLowest expressionIn vivo confirmation of the downregulation of this mesenchymal marker.[7]
Tumor Tissue MMP9 DecreasedDecreasedLowest expressionDemonstrates the potent anti-metastatic potential of the combination therapy in vivo.[7]

Signaling Pathways and Experimental Workflows

The synergistic effect of this compound and cisplatin in lung cancer is believed to be mediated through the inhibition of the Epithelial-Mesenchymal Transition (EMT) pathway.

G cluster_0 Proposed Synergistic Mechanism This compound This compound Combination This compound + Cisplatin This compound->Combination Cisplatin Cisplatin Cisplatin->Combination EMT Epithelial-Mesenchymal Transition (EMT) Combination->EMT Inhibits Proliferation Cell Proliferation EMT->Proliferation Migration Cell Migration EMT->Migration Invasion Cell Invasion EMT->Invasion E_cadherin E-cadherin EMT->E_cadherin Downregulates Vimentin Vimentin EMT->Vimentin Upregulates MMP9 MMP9 EMT->MMP9 Upregulates

Caption: Proposed mechanism of synergistic action between this compound and Cisplatin.

G cluster_0 In Vitro Experiments cluster_1 In Vivo Experiment A549_cells A549 Human Lung Cancer Cells Treatment Treatment Groups: - Control - this compound - Cisplatin - this compound + Cisplatin A549_cells->Treatment Proliferation_assay Proliferation Assay Treatment->Proliferation_assay Wound_healing_assay Wound Healing Assay Treatment->Wound_healing_assay Transwell_invasion_assay Transwell Invasion Assay Treatment->Transwell_invasion_assay Western_blot Western Blot (E-cadherin, Vimentin, MMP9) Treatment->Western_blot Nude_mice Nude Mice Xenograft A549 Cell Injection (Xenograft Model) Nude_mice->Xenograft In_vivo_treatment In Vivo Treatment Groups Xenograft->In_vivo_treatment Tumor_monitoring Tumor Growth Monitoring In_vivo_treatment->Tumor_monitoring Tissue_analysis Tumor Tissue Analysis (Immunohistochemistry) Tumor_monitoring->Tissue_analysis

Caption: Experimental workflow for evaluating this compound and Cisplatin synergy.

Experimental Protocols

In Vitro Studies
  • Cell Culture: A549 human lung cancer cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Drug Preparation: this compound and cisplatin were dissolved in a suitable solvent to create stock solutions, which were then diluted to various working concentrations in the culture medium for treating the cells.[7]

  • Proliferation Assay: Cell viability was assessed using a standard proliferation assay (e.g., MTT or CCK-8) after treating A549 cells with this compound, cisplatin, or a combination of both for a specified period.

  • Wound Healing Assay: A scratch was made in a confluent monolayer of A549 cells. The cells were then treated with the different drug combinations, and the rate of wound closure was monitored and quantified to assess cell migration.[7]

  • Transwell Invasion Assay: A549 cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained a chemoattractant. After treatment with the drugs, the number of cells that invaded through the Matrigel and migrated to the lower chamber was quantified.[7]

  • Western Blot Analysis: Protein levels of E-cadherin, vimentin, and MMP9 were detected in cell lysates from the different treatment groups to evaluate the effect on EMT markers.[7]

In Vivo Studies
  • Animal Model: A nude mouse xenograft model was established by subcutaneously injecting A549 cells into the mice.[7]

  • Treatment: Once the tumors reached a certain volume, the mice were randomly assigned to different treatment groups: control, this compound alone, cisplatin alone, and this compound plus cisplatin. The drugs were administered according to a predefined schedule.[7]

  • Tumor Growth Monitoring: Tumor volume was measured regularly throughout the treatment period to assess the efficacy of the different therapies.[7]

  • Immunohistochemistry: At the end of the experiment, tumors were excised, and the expression of E-cadherin, vimentin, and MMP9 in the tumor tissues was analyzed by immunohistochemistry to confirm the in vitro findings.[7]

Conclusion and Future Directions

The combination of this compound with cisplatin demonstrates significant synergistic anticancer effects in lung cancer models, primarily through the inhibition of EMT.[7] This suggests that this compound has the potential to be used as an adjuvant to enhance the efficacy of conventional chemotherapy. While the evidence for synergy with cisplatin is compelling, further research is needed to explore the synergistic potential of this compound with other anticancer drugs such as doxorubicin (B1662922) and paclitaxel. Investigating these combinations in different cancer types will also be crucial. The underlying mechanism of synergy, particularly its impact on glutamine metabolism in combination with other drugs, warrants deeper investigation. Such studies will be instrumental in positioning this compound as a valuable component of future combination cancer therapies.

References

A Comparative Analysis of the Neuroprotective Potential of Lobetyolin and Established Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective effects of Lobetyolin against well-characterized neuroprotective agents: the natural flavonoid Luteolin, and the clinically approved drugs Edaravone (B1671096) and NBP (DL-3-n-butylphthalide). This document synthesizes available preclinical and clinical data, details experimental methodologies, and illustrates the known signaling pathways to facilitate an objective comparison and inform future research directions.

It is important to note that direct comparative studies of this compound against Luteolin, Edaravone, and NBP in the same experimental models were not available in the reviewed literature. Therefore, this comparison is based on findings from different, albeit relevant, preclinical and clinical models of neurological disorders.

Data Presentation: Comparative Efficacy of Neuroprotective Agents

The following table summarizes the quantitative data on the neuroprotective effects of this compound, Luteolin, Edaravone, and NBP from various experimental models.

CompoundExperimental ModelKey OutcomesSummary of Neuroprotective Effects
This compound C. elegans model of Alzheimer's Disease (Aβ-expressing strain CL4176)- 54.8 ± 9.4% reduction in β-amyloid deposits[1]- 20.9 ± 4.5% delay in paralysis onset[1]- Up to 18.2% increase in lifespan[1]- 22.4 ± 3.8% decrease in intracellular ROS[1]Demonstrates neuroprotective and geroprotective benefits by reducing Aβ toxicity and oxidative stress.[1]
Luteolin In vivo mouse model of Alzheimer's Disease (Aβ1–42 injection)- Significant inhibition of p-JNK, p38, GFAP, and Iba-1 activation[2][3]- Attenuation of inflammatory markers (p-NF-kB, TNF-α, IL-1β)[2][3]- Reduction of pro-apoptotic markers (Bax, Caspase-3)[2][3]Exhibits potent anti-inflammatory, anti-apoptotic, and antioxidant effects, reducing neuroinflammation and neuronal death.[2][3]
In vivo mouse model of Intracerebral Hemorrhage (ICH)- Significant improvement in neurological scores[4]- Significant reduction in brain water content[4]- Promotion of Nrf2 nuclear translocation and downstream antioxidant proteins (HO-1, NQO1)[5]Alleviates brain edema and neurobehavioral dysfunction by enhancing antioxidant defenses through the p62/Keap1/Nrf2 pathway.[4][5]
Edaravone Clinical trials in Acute Ischemic Stroke (AIS)- Found to be the most effective for 7-day NIHSS and 90-day Barthel Index outcomes in a network meta-analysis.A potent free radical scavenger that reduces oxidative stress, a key mechanism in ischemic injury.[6][7]
NBP (Butylphthalide) Clinical trials in Acute Ischemic Stroke (AIS)- Ranked highest for 90-day mRS, 90-day NIHSS, 14-day NIHSS, and 14-day Barthel Index outcomes in a network meta-analysis.A multi-target neuroprotectant with anti-inflammatory, anti-apoptotic, and antioxidant properties.[8][9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

1. In vivo Neuroprotection Assessment in a C. elegans Model of Alzheimer's Disease (this compound)

  • Model: Caenorhabditis elegans strain CL4176, which expresses human Aβ1-42 in body wall muscle cells upon temperature induction, leading to paralysis.

  • Treatment: Synchronized L1 larvae are cultivated on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 and containing various concentrations of this compound (e.g., 12.5, 25, 50 µM).

  • Paralysis Assay: Worms are grown at 16°C and then shifted to 25°C to induce Aβ expression. The number of paralyzed worms is scored at regular intervals.

  • Aβ Deposition Quantification: Aβ plaques are stained with thioflavin S, and the number and intensity of aggregates are quantified using fluorescence microscopy.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA). Worms are exposed to DCF-DA, and fluorescence intensity is measured using a fluorescence microplate reader.

  • Lifespan Assay: Synchronized worms are maintained on NGM plates with or without this compound, and the number of living and dead worms is scored daily.

2. In vivo Neuroprotection Assessment in a Mouse Model of Alzheimer's Disease (Luteolin)

  • Model: Intracerebroventricular (i.c.v.) injection of Aβ1–42 oligomers in mice to induce Alzheimer's-like pathology.[2][3]

  • Treatment: Mice are treated with Luteolin (e.g., 80 mg/kg/day) for a specified period (e.g., two weeks) following Aβ1–42 injection.[3]

  • Western Blotting: Brain tissues (cortex and hippocampus) are homogenized, and protein expression levels of key signaling molecules (e.g., p-JNK, p-38, GFAP, Iba-1, p-NF-kB, TNF-α, IL-1β, Bax, Bcl-2, Caspase-3) are quantified.[2]

  • Immunofluorescence: Brain sections are stained with specific antibodies to visualize the localization and expression of proteins of interest (e.g., GFAP for astrocytes, Iba-1 for microglia).[2]

3. In vitro Neuroinflammation Assay (General Protocol)

  • Cell Culture: Murine or human microglial cell lines (e.g., BV-2, HMC3) are cultured in appropriate media.[11]

  • Induction of Neuroinflammation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[12]

  • Treatment: Cells are pre-treated with the test compound (e.g., Luteolin) for a specified duration before LPS stimulation.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6): Quantified in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]

    • Gene Expression: mRNA levels of inflammatory genes are measured by RT-qPCR.[11]

  • Cell Viability: Assessed using assays such as the MTT assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.[14]

Signaling Pathways and Experimental Workflows

This compound's Neuroprotective Signaling Pathway

The neuroprotective effects of this compound in the C. elegans model of Alzheimer's disease are primarily attributed to the reprogramming of glutathione-centered redox metabolism.[1]

Lobetyolin_Pathway This compound This compound Glutathione_Metabolism Glutathione Metabolism This compound->Glutathione_Metabolism GST_Modulation Selective GST Isoform Modulation Glutathione_Metabolism->GST_Modulation gst1 gst-1 (upregulated) GST_Modulation->gst1 gst38 gst-38 (suppressed) GST_Modulation->gst38 Redox_Homeostasis Redox Homeostasis gst1->Redox_Homeostasis gst38->Redox_Homeostasis Neuroprotection Neuroprotection Redox_Homeostasis->Neuroprotection

Figure 1: Proposed neuroprotective signaling pathway of this compound.

Luteolin's Neuroprotective Signaling Pathways

Luteolin exerts its neuroprotective effects through multiple pathways, including the activation of the p62/Keap1/Nrf2 antioxidant response and modulation of the mTORC1 pathway.

Luteolin_Pathway cluster_nrf2 p62/Keap1/Nrf2 Pathway cluster_mtorc1 mTORC1 Pathway Luteolin_Nrf2 Luteolin p62 p62 (Sequestosome 1) Luteolin_Nrf2->p62 Keap1 Keap1 p62->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Enzymes HO-1, NQO1 ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Luteolin_mTOR Luteolin mTORC1 mTORC1 Luteolin_mTOR->mTORC1 activates Autophagy Autophagy mTORC1->Autophagy inhibits Mitophagy Mitophagy mTORC1->Mitophagy inhibits Autophagy->Neuroprotection Mitophagy->Neuroprotection

Figure 2: Key neuroprotective signaling pathways of Luteolin.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound against an oxidative stressor in a neuronal cell line.

Experimental_Workflow cluster_assays Assess Neuroprotective Effects start Start cell_culture Culture Neuronal Cells (e.g., SH-SY5Y) start->cell_culture treatment Pre-treat with Test Compound (e.g., this compound) cell_culture->treatment induce_toxicity Induce Neurotoxicity (e.g., with H2O2) treatment->induce_toxicity incubation Incubate for 24-48 hours induce_toxicity->incubation cell_viability Cell Viability Assay (e.g., MTT) incubation->cell_viability ros_measurement ROS Measurement (e.g., DCF-DA) incubation->ros_measurement apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_analysis Data Analysis and Comparison cell_viability->data_analysis ros_measurement->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Figure 3: General workflow for an in vitro neuroprotection assay.

References

A Comparative Guide to the In Vivo Toxicity of Lobetyolin and Standard Cancer Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel anti-cancer agents, understanding the in vivo toxicity profile is as critical as evaluating therapeutic efficacy. This guide provides an objective comparison of the in vivo toxicity of Lobetyolin, a polyacetylene glycoside with demonstrated anti-cancer properties, against standard-of-care chemotherapeutic and targeted agents. The data presented is compiled from various preclinical studies to offer a comparative overview of their safety profiles.

Executive Summary of In Vivo Toxicity

This compound has demonstrated a favorable safety profile in preclinical in vivo studies, with a high median lethal dose (LD50) and minimal toxicity observed at therapeutically effective doses. In contrast, standard treatments such as cisplatin (B142131), paclitaxel, sorafenib (B1663141), and lenvatinib (B1674733) are associated with significant, dose-limiting toxicities affecting various organ systems.

Quantitative Toxicity Data Comparison

The following tables summarize the available quantitative in vivo toxicity data for this compound and selected standard cancer treatments in murine models.

Table 1: Acute Toxicity Data (LD50) in Mice

CompoundAdministration RouteLD50 (mg/kg)Reference(s)
This compound Oral> 2000[1]
Cisplatin Intravenous~13[2]
Paclitaxel (Taxol®) Intravenous31.3 - 34.8[3][4]
Sorafenib OralNot explicitly found in searches
Lenvatinib OralNot explicitly found in searches

Table 2: Observed In Vivo Toxicities at Therapeutic Doses in Mice

CompoundCancer Model(s)Therapeutic Dose Range (mg/kg)Observed ToxicitiesReference(s)
This compound Gastric, Colon, Lung Cancer Xenografts10 - 40No significant changes in body weight or observable signs of toxicity. Minimal cytotoxicity to non-cancerous cells.[3][5][3][5][6]
Cisplatin Various2.3 - 17Nephrotoxicity, neurotoxicity, gastrointestinal toxicity, myelosuppression.[7][7]
Paclitaxel Various10 - 30Peripheral neuropathy, myelosuppression, hypersensitivity reactions.[8][9]
Sorafenib Hepatocellular Carcinoma25 - 30Body weight loss, skin rash, cardiotoxicity.[10][11][12][10][11][12]
Lenvatinib Glioblastoma, NSCLC, Hepatocellular Carcinoma4 - 30Hypertension, reduced left ventricular ejection fraction, hepatotoxicity.[8][13][14][15][8][13][14][15]

Experimental Protocols

Acute Oral Toxicity Study of this compound (Adapted from OECD Guideline 425)
  • Test System: Female Swiss albino mice.

  • Procedure: The study is conducted using the Up-and-Down Procedure (UDP). A starting dose of 2000 mg/kg is administered orally to a single fasted mouse.

  • Observation: The animal is observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and respiratory, circulatory, autonomic, and central nervous system effects) continuously for the first 4 hours after dosing and then daily for 14 days. Body weight is recorded weekly.

  • Dosing Progression: If the first animal survives, four additional animals are dosed sequentially at 48-hour intervals with the same dose. If no mortality is observed in any of the animals, the oral LD50 is determined to be greater than 2000 mg/kg.[16][17][18]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vivo Tumor Xenograft and Toxicity Assessment
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., MKN-45 for gastric cancer, HCT-116 for colon cancer).

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound (e.g., 10, 20, or 40 mg/kg), a standard treatment (e.g., cisplatin at 5 mg/kg), or vehicle control is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a defined schedule (e.g., daily or weekly).[3][19]

  • Toxicity Monitoring: Animal body weight is measured regularly (e.g., every 2-3 days) as a general indicator of systemic toxicity.[1] Animals are monitored daily for any clinical signs of distress, such as changes in behavior, appetite, or physical appearance.

  • Efficacy Evaluation: Tumor volume is measured periodically with calipers.

  • Endpoint: At the end of the study, animals are euthanized, and tumors and major organs (liver, kidneys, spleen, heart) may be collected for histopathological analysis to assess for any treatment-related tissue damage. Blood samples can also be collected for hematological and biochemical analysis.[15]

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vivo Toxicity Comparison

G cluster_setup Study Setup cluster_treatment Treatment Groups cluster_monitoring Toxicity and Efficacy Monitoring cluster_endpoint Endpoint Analysis A Animal Model Selection (e.g., Nude Mice) B Tumor Cell Implantation (e.g., Xenograft) A->B C Tumor Growth to Palpable Size B->C D Vehicle Control C->D Randomization E This compound (e.g., 10, 20, 40 mg/kg) C->E Randomization F Standard Treatment (e.g., Cisplatin, 5 mg/kg) C->F Randomization G Body Weight Measurement D->G H Tumor Volume Measurement D->H I Clinical Observation D->I E->G E->H E->I F->G F->H F->I J Tissue Collection (Tumor, Organs) G->J End of Study H->J End of Study I->J End of Study K Histopathology J->K L Blood Analysis J->L M Comparative Toxicity and Efficacy Assessment K->M L->M

Caption: General experimental workflow for comparing the in vivo toxicity of this compound and standard treatments.

This compound's Anti-Cancer Signaling Pathway

This compound This compound ASCT2 ASCT2 (Glutamine Transporter) This compound->ASCT2 Inhibits p53 p53 This compound->p53 Modulates Glutamine_Metabolism Glutamine Metabolism ASCT2->Glutamine_Metabolism Mediates ROS ↑ Reactive Oxygen Species (ROS) Glutamine_Metabolism->ROS Mitochondrial_Pathway Mitochondrial Pathway ROS->Mitochondrial_Pathway Activates Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis p53->Apoptosis

Caption: this compound induces apoptosis in cancer cells by inhibiting ASCT2-mediated glutamine metabolism.[3][19][20]

Cisplatin-Induced Nephrotoxicity Signaling Pathway

Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Oxidative_Stress Oxidative Stress (↑ ROS) Cisplatin->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Cisplatin->Mitochondrial_Dysfunction Inflammation Inflammation (↑ TNF-α, IL-6) Cisplatin->Inflammation Apoptosis_Necrosis Apoptosis / Necrosis (Renal Tubular Cells) DNA_Damage->Apoptosis_Necrosis Oxidative_Stress->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis_Necrosis Inflammation->Apoptosis_Necrosis

Caption: Key signaling pathways involved in cisplatin-induced nephrotoxicity.[1][8][13][21]

Paclitaxel-Induced Peripheral Neuropathy Signaling Pathway

Paclitaxel Paclitaxel Microtubule_Hyperstabilization Microtubule Hyperstabilization Paclitaxel->Microtubule_Hyperstabilization Mitochondrial_Damage Mitochondrial Damage (↑ ROS) Paclitaxel->Mitochondrial_Damage Altered_Ca_Signaling Altered Ca2+ Signaling Paclitaxel->Altered_Ca_Signaling Inflammation Inflammation (↑ Cytokines) Paclitaxel->Inflammation Axonal_Transport_Defect Axonal Transport Defect Microtubule_Hyperstabilization->Axonal_Transport_Defect Axon_Degeneration Axon Degeneration Axonal_Transport_Defect->Axon_Degeneration Mitochondrial_Damage->Axon_Degeneration Altered_Ca_Signaling->Axon_Degeneration Inflammation->Axon_Degeneration

Caption: Signaling pathways contributing to paclitaxel-induced peripheral neuropathy.[4][10][15][22][23]

Sorafenib/Lenvatinib-Induced Cardiotoxicity via ER Stress

Sorafenib_Lenvatinib Sorafenib / Lenvatinib ER_Stress Endoplasmic Reticulum (ER) Stress Sorafenib_Lenvatinib->ER_Stress Induces UPR Unfolded Protein Response (UPR) (PERK, IRE1α, ATF6) ER_Stress->UPR Activates Mitochondrial_Dysfunction Mitochondrial Dysfunction UPR->Mitochondrial_Dysfunction Apoptosis Cardiomyocyte Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: A common toxicity pathway for sorafenib and lenvatinib involving endoplasmic reticulum stress.[8][12][20][22][23][24][25]

References

Validating the Anti-inflammatory Activity of Lobetyolin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory activity of Lobetyolin, a key bioactive polyacetylene derived from Codonopsis pilosula, with the well-established corticosteroid, Dexamethasone. The data presented herein is based on findings from preclinical animal models and aims to offer a quantitative and methodological reference for researchers in the field of inflammation and drug discovery.

Disclaimer: Direct comparative studies of this compound and Dexamethasone within the same experimental model are limited in the currently available scientific literature. Therefore, this guide presents a parallel evaluation based on data from different, yet relevant, animal models of inflammation.

Quantitative Comparison of Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been primarily investigated in a lipopolysaccharide (LPS)-induced sepsis model in mice. In contrast, Dexamethasone has been extensively studied in a variety of inflammation models, including carrageenan-induced paw edema. The following tables summarize the key findings for each compound.

Table 1: Anti-inflammatory Effects of this compound in LPS-Induced Sepsis in Mice

ParameterTreatment GroupResultPercentage Change vs. Control
Survival Rate This compound Pre-treatment + LPSSignificantly increasedData on specific percentage not available
Serum TNF-α This compound Pre-treatment + LPSSignificantly reducedData on specific percentage not available
Serum IL-6 This compound Pre-treatment + LPSSignificantly reducedData on specific percentage not available
Serum IL-1β This compound Pre-treatment + LPSSignificantly reducedData on specific percentage not available
Lung & Liver Tissue This compound Pre-treatment + LPSMitigated tissue damage and reduced inflammatory cell infiltrationQualitative observation

Table 2: General Anti-inflammatory Effects of Dexamethasone in Animal Models

Animal ModelParameterTreatment GroupResult
Carrageenan-Induced Paw Edema (Rats) Paw Edema VolumeDexamethasone (0.25 mg/kg, p.o.)Inhibition of exudate accumulation
LPS-Challenged (Rats) Serum TNF-α & IL-6Dexamethasone (0.005 to 2.25 mg/kg)High inhibition of production
Collagen-Induced Arthritis (Rats) Paw EdemaDexamethasoneAdditive anti-inflammatory effects with NSAIDs
Asthma Model (Mice) Bronchoalveolar Lavage Fluid Eosinophils, IL-4, IL-5DexamethasoneSignificantly lower levels

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

This compound in LPS-Induced Sepsis Model

Objective: To evaluate the protective effect of this compound against LPS-induced sepsis in mice.

Animals: Male C57BL/6 mice.

Procedure:

  • Mice receive intraperitoneal (i.p.) injections of this compound.

  • Following pre-treatment, sepsis is induced by an i.p. injection of lipopolysaccharide (LPS).

  • Peripheral blood samples are collected at specified time points to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) using ELISA.

  • Survival rates of the different treatment groups are monitored and recorded at various time intervals.

  • At the end of the experiment, lung and liver tissues are harvested for histological analysis to assess tissue damage and inflammatory cell infiltration.

Carrageenan-Induced Paw Edema Model (General Protocol)

Objective: To assess the acute anti-inflammatory activity of a test compound. While specific data for this compound in this model is not currently available, this is a standard screening method.

Animals: Wistar rats or Swiss albino mice.

Procedure:

  • Animals are divided into control, standard (e.g., Dexamethasone or Indomethacin), and test groups.

  • The basal paw volume of each animal is measured using a plethysmometer.

  • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

  • After a specific pre-treatment time (e.g., 30-60 minutes), acute inflammation is induced by a sub-plantar injection of 1% carrageenan solution into the right hind paw.

  • Paw volume is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage inhibition of paw edema is calculated for the treated groups relative to the control group.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the hypothesized signaling pathway for this compound's anti-inflammatory action and the experimental workflow of the LPS-induced sepsis model.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription This compound This compound This compound->IKK Inhibition

Caption: Hypothesized NF-κB signaling pathway of this compound's anti-inflammatory action.

G cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis Animal_Selection Select Male C57BL/6 Mice Acclimatization Acclimatize Animals Animal_Selection->Acclimatization Grouping Randomly Assign to Groups Acclimatization->Grouping Pretreatment i.p. Injection of this compound or Vehicle Grouping->Pretreatment Induction i.p. Injection of LPS Pretreatment->Induction Survival Monitor and Record Survival Rates Induction->Survival Blood_Collection Collect Peripheral Blood Induction->Blood_Collection Histology Harvest Tissues for Histological Analysis Induction->Histology Cytokine_Analysis Measure Serum Cytokines (TNF-α, IL-6, IL-1β) Blood_Collection->Cytokine_Analysis

Caption: Experimental workflow for the LPS-induced sepsis animal model.

Lobetyolin's Double-Edged Sword: A Comparative Analysis of its Effects on Cancerous and Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing research reveals Lobetyolin, a natural compound isolated from the roots of Codonopsis pilosula, exhibits a selective cytotoxic effect against various cancer cell lines while demonstrating minimal impact on their normal counterparts. This comparative guide synthesizes key findings on this compound's differential activity, offering researchers and drug development professionals a consolidated resource supported by experimental data.

This compound's anti-cancer properties are primarily attributed to its ability to induce apoptosis (programmed cell death) and inhibit proliferation in cancer cells.[1] A key mechanism of action is the downregulation of the alanine-serine-cysteine transporter 2 (ASCT2), a glutamine transporter often overexpressed in cancer cells to meet their high metabolic demands.[1][2] By disrupting glutamine uptake, this compound effectively starves cancer cells, leading to cell death.[1][3]

Crucially, studies have shown that the concentrations of this compound effective against cancer cells have a negligible effect on the viability of normal cells. For instance, in a study on colon cancer, this compound at concentrations of 10, 20, and 40 μmol/L, which significantly suppressed the proliferation of HCT-116 cancer cells, did not notably affect the viability of normal NCM460 colon cells.[4] Similarly, research on gastric cancer demonstrated that this compound had minimal cytotoxic effects on normal gastric epithelial cells (GES-1) and a normal gastric mucosa cell line (RGM-1) at concentrations up to 100 µM, while exhibiting potent anti-cancer activity against gastric cancer cell lines MKN-45 and MKN-28.[5]

Quantitative Comparison of Cytotoxicity

The following table summarizes the differential cytotoxic effects of this compound on various cancer and normal cell lines as reported in the literature.

Cell LineCell TypeCancer TypeEffective Concentration (µM)EffectMinimal Effect on Normal CellsReference
HCT-116Human Colon CarcinomaColon Cancer10 - 40Inhibition of proliferation, induction of apoptosisYes (NCM460)[4]
NCM460Normal Human Colon EpithelialNormal10 - 40No significant influence on cell viability-[4]
MDA-MB-231Human Breast AdenocarcinomaBreast CancerNot specifiedInhibition of proliferation, induction of apoptosisNot specified[6]
MDA-MB-468Human Breast AdenocarcinomaBreast CancerNot specifiedInhibition of proliferation, induction of apoptosisNot specified[6]
MKN-45Human Gastric AdenocarcinomaGastric CancerIC50: 27.74Inhibition of proliferation, induction of apoptosisYes (GES-1, RGM-1)[5]
MKN-28Human Gastric AdenocarcinomaGastric CancerIC50: 19.31Inhibition of proliferation, induction of apoptosisYes (GES-1, RGM-1)[5]
GES-1Human Gastric EpithelialNormal0 - 100Minimal cytotoxicity-[5]
RGM-1Rat Gastric MucosalNormal0 - 100Minimal cytotoxicity-[5]
A549Human Lung CarcinomaLung CancerNot specifiedInduction of apoptosisNot specified[7]

Signaling Pathways and Experimental Workflows

This compound's selective anti-cancer activity is mediated through specific signaling pathways. In many cancer cells, this compound's downregulation of ASCT2 is influenced by the AKT/GSK3β/c-Myc and p53 signaling pathways.[3][8]

Lobetyolin_Signaling_Pathway cluster_cancer_cell Cancer Cell This compound This compound AKT AKT This compound->AKT inhibits p53 p53 This compound->p53 activates GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits ASCT2 ASCT2 cMyc->ASCT2 promotes transcription p53->ASCT2 inhibits transcription Glutamine Glutamine ASCT2->Glutamine transports Metabolism Altered Metabolism Glutamine->Metabolism Apoptosis Apoptosis Metabolism->Apoptosis inhibits

Caption: Signaling pathway of this compound in cancer cells.

The general workflow for assessing the differential effects of this compound involves parallel experiments on both cancer and normal cell lines.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CancerCells Cancer Cell Lines (e.g., HCT-116, MKN-45) This compound This compound Treatment (various concentrations) CancerCells->this compound Control Control (Vehicle) CancerCells->Control NormalCells Normal Cell Lines (e.g., NCM460, GES-1) NormalCells->this compound NormalCells->Control Viability Cell Viability Assay (e.g., MTT) This compound->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) This compound->Apoptosis WesternBlot Western Blot (ASCT2, p53, AKT, etc.) This compound->WesternBlot Control->Viability Control->Apoptosis Control->WesternBlot Comparison Comparative Analysis of Cancer vs. Normal Cells Viability->Comparison Apoptosis->Comparison WesternBlot->Comparison

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature to assess the effects of this compound.

1. Cell Culture and Treatment:

  • Cell Lines: Cancer cell lines (e.g., HCT-116, MDA-MB-231, MKN-45) and normal cell lines (e.g., NCM460, GES-1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The incubation period typically ranges from 24 to 72 hours.

2. Cell Viability Assay (MTT Assay):

  • Following treatment with this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a specified time (e.g., 4 hours).

  • The formazan (B1609692) crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the control group.

3. Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining):

  • After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis:

  • Cells are lysed to extract total proteins.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., ASCT2, AKT, p53, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This guide provides a snapshot of the current understanding of this compound's differential effects on cancer and normal cells. The selective nature of its cytotoxicity highlights its potential as a promising candidate for further investigation in cancer therapy. Researchers are encouraged to consult the primary literature for more detailed protocols and data.

References

Independent Replication of Lobetyolin's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the anticancer properties of Lobetyolin, a polyacetylene glycoside primarily isolated from Codonopsis pilosula. The focus is on the independent replication of its mechanism of action, providing supporting experimental data and detailed protocols for key experiments.

Core Findings: Consistent Downregulation of ASCT2 and Modulation of the AKT/GSK3β/c-Myc Pathway

Multiple independent studies have corroborated the central mechanism of this compound's anticancer activity: the downregulation of the alanine-serine-cysteine transporter 2 (ASCT2), a key transporter for the amino acid glutamine.[1][2] This disruption of glutamine metabolism leads to cancer cell apoptosis. The upstream regulation of ASCT2 by this compound has been consistently linked to the modulation of the AKT/GSK3β/c-Myc signaling pathway.[1][3]

Signaling Pathway of this compound's Anticancer Action

Lobetyolin_Signaling_Pathway This compound This compound AKT p-AKT (Ser473)↓ This compound->AKT GSK3b p-GSK3β (Ser9)↓ AKT->GSK3b cMyc p-c-Myc (Thr58)↑ c-Myc↓ GSK3b->cMyc ASCT2 ASCT2↓ cMyc->ASCT2 Glutamine Glutamine Uptake↓ ASCT2->Glutamine ROS ROS↑ Glutamine->ROS Mitochondrial_Pathway Mitochondrial Apoptosis Pathway ROS->Mitochondrial_Pathway Apoptosis Apoptosis↑ Mitochondrial_Pathway->Apoptosis

Caption: this compound's mechanism of action.

Quantitative Data Comparison

The following tables summarize the quantitative data from various studies, demonstrating the consistent effects of this compound across different cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)
Cancer TypeCell LineIC50 Value (µM)Reference
Gastric CancerMKN-4527.74[3]
Gastric CancerMKN-2819.31[3]
Breast CancerMDA-MB-231Not explicitly stated, but effective concentrations were 10-40 µM.[4]
Breast CancerMDA-MB-468Not explicitly stated, but effective concentrations were 10-40 µM.[4]
Colon CancerHCT116Effective in a concentration-dependent manner (10, 20, 40 µM).[5]
Lung CancerA5495.7[6]
Table 2: Effect of this compound on Apoptosis and Protein Expression in Gastric Cancer Cells (MKN-45 & MKN-28)
ParameterTreatmentMKN-45MKN-28Reference
Apoptosis Rate (%) ControlBaselineBaseline[1]
This compound (10 µM)IncreasedIncreased[1]
This compound (20 µM)Further IncreasedFurther Increased[1]
This compound (40 µM)Significantly IncreasedSignificantly Increased[1]
Protein Expression p-AKT (Ser473)DecreasedDecreased[1]
p-GSK3β (Ser9)DecreasedDecreased[1]
p-c-Myc (Thr58)IncreasedIncreased[1]
c-MycDecreasedDecreased[1]
ASCT2DecreasedDecreased[1]
BaxIncreasedIncreased[1]
Bcl-2DecreasedDecreased[1]
Cleaved Caspase-3IncreasedIncreased[1]
Cleaved Caspase-9IncreasedIncreased[1]

Note: The referenced study demonstrates these changes in a concentration-dependent manner. For brevity, the qualitative changes are summarized here.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

General Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MKN-45, MDA-MB-231) Lobetyolin_Treatment 2. This compound Treatment (Varying Concentrations & Durations) Cell_Culture->Lobetyolin_Treatment Cell_Viability 3. Cell Viability Assay (MTT Assay) Lobetyolin_Treatment->Cell_Viability Apoptosis_Assay 4. Apoptosis Assay (Annexin V/PI Staining) Lobetyolin_Treatment->Apoptosis_Assay Protein_Analysis 5. Protein Expression Analysis (Western Blot) Lobetyolin_Treatment->Protein_Analysis Data_Analysis 6. Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General workflow for assessing this compound's effects.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

  • Methodology:

    • Seed cancer cells (e.g., MKN-45, MKN-28) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well and incubate for 24 hours.[3]

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) for 24, 48, or 72 hours.[3]

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control group, and the IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the percentage of apoptotic cells induced by this compound.

  • Methodology:

    • Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

    • Harvest the cells, including floating cells, and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) staining solution and incubate in the dark for 10-15 minutes at room temperature.[3]

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Objective: To detect the changes in the expression levels of key proteins in the signaling pathway.

  • Methodology:

    • Treat cells with this compound for 24 hours and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., ASCT2, p-AKT, p-GSK3β, c-Myc, Bax, Bcl-2, Cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system and quantify the band intensities using image analysis software.

Conclusion

The consistency of findings across multiple independent studies strongly supports the role of this compound as a potent anticancer agent that functions by downregulating ASCT2 via the AKT/GSK3β/c-Myc signaling pathway, ultimately leading to apoptosis in various cancer cell types. The provided quantitative data and detailed protocols offer a solid foundation for further research and development of this compound as a potential therapeutic.

References

Lobetyolin: A Preclinical Meta-Analysis and Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Clinical Meta-Analysis: A comprehensive review of current medical literature reveals a notable absence of meta-analyses and systematic reviews of clinical studies involving Lobetyolin. The available research is exclusively preclinical, focusing on in-vitro and in-vivo models. This guide, therefore, provides a meta-summary of the existing preclinical data on this compound's anticancer effects and compares its mechanistic profile with established therapeutic alternatives for gastric, colon, and lung cancer. This information is intended for researchers, scientists, and drug development professionals to highlight the current standing of this compound as a potential therapeutic agent and to underscore the translational gap that needs to be addressed by future clinical trials.

This compound, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, has demonstrated promising anticancer properties in various preclinical settings.[1][2] Its primary mechanism of action involves the disruption of cancer cell metabolism, a hallmark of malignancy.[3][4]

Comparative Analysis of Anticancer Activity

The following tables summarize the preclinical efficacy of this compound in various cancer models and provide a comparison with standard-of-care therapeutic alternatives.

Table 1: In-Vitro Efficacy of this compound Against Cancer Cell Lines
Cancer TypeCell LineThis compound Concentration/IC50Observed EffectsReference
Gastric CancerMKN-45IC50: 27.74 µMInhibition of cell proliferation, induction of apoptosis.[5][5]
MKN-28IC50: 19.31 µMInhibition of cell proliferation, induction of apoptosis.[5][5]
Colon CancerHCT11610–40 µMDose-dependent reduction in cell proliferation, induction of caspase-dependent apoptosis.[4][4]
Lung CancerA549Not SpecifiedInhibition of cell proliferation, migration, and invasion. Enhanced efficacy when combined with cisplatin.[6][7][6][7]
NCI-H292IC50: ~20-30 µM (estimated)Cytotoxic effects, inhibition of MUC5AC gene expression.[8][8]
Table 2: In-Vivo Efficacy of this compound in Animal Models
Cancer TypeAnimal ModelThis compound DosageObserved EffectsReference
Gastric CancerMKN-45 xenograft (mice)10 mg/kgSignificant reduction in tumor volume and weight.[5][5]
Colon CancerHCT-116 xenograft (nude mice)10, 20, 40 mg/kgObvious inhibition of tumor volume.[9][9]
Lung CancerA549 xenograft (nude mice)Not SpecifiedInhibition of tumor growth, enhanced efficacy when combined with cisplatin.[6][6]
Table 3: Mechanistic Comparison of this compound and Standard-of-Care Agents
Target/PathwayThis compound5-Fluorouracil (5-FU)OxaliplatinPaclitaxelTargeted Therapy (e.g., EGFR inhibitors)
Primary Mechanism Inhibition of glutamine metabolism via ASCT2 downregulation.[2]Inhibits thymidylate synthase, disrupting DNA synthesis.Forms platinum-DNA adducts, inhibiting DNA replication and transcription.Stabilizes microtubules, leading to cell cycle arrest and apoptosis.Blocks signaling pathways crucial for cell growth and proliferation (e.g., EGFR pathway).
Cellular Processes Affected Apoptosis, cell proliferation, glutamine uptake.[4][5]DNA replication and repair.DNA replication and transcription, apoptosis.Mitosis, cell division.Cell growth, proliferation, survival, and angiogenesis.
Clinical Development Stage Preclinical Clinically Approved Clinically Approved Clinically Approved Clinically Approved

Experimental Protocols

In-Vitro Cell Viability Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MKN-45, HCT116, A549) are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell adherence.[8]

  • Treatment: The cells are treated with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: The medium is aspirated, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In-Vivo Xenograft Tumor Model

This model is utilized to assess the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of cancer cells (e.g., 2 x 10⁶ HCT116 cells or 5 x 10⁶ MKN-45 cells) into the right flank.[9][10]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Mice are randomly assigned to control and treatment groups. The treatment group receives intraperitoneal or oral administration of this compound at specified doses (e.g., 10-40 mg/kg) on a predetermined schedule.[5][9]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²)/2.[10]

Signaling Pathways and Mechanisms of Action

This compound's Inhibition of Glutamine Metabolism

Preclinical studies have elucidated that a primary anticancer mechanism of this compound is the downregulation of the Alanine-Serine-Cysteine Transporter 2 (ASCT2).[2] ASCT2 is a key transporter of glutamine, an amino acid essential for the rapid proliferation of cancer cells.[4] By inhibiting ASCT2, this compound effectively starves cancer cells of a critical nutrient, leading to the induction of apoptosis (programmed cell death) and inhibition of tumor growth.[3][5]

G This compound This compound ASCT2 ASCT2 This compound->ASCT2 inhibits Apoptosis Apoptosis This compound->Apoptosis induces Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake facilitates Cell_Proliferation Cancer Cell Proliferation Glutamine_Uptake->Cell_Proliferation promotes Glutamine_Uptake->Apoptosis inhibition leads to

Caption: this compound's mechanism of inhibiting cancer cell growth.

Involvement of the AKT/GSK3β/c-Myc Pathway

Further research has indicated that this compound's regulation of ASCT2 is mediated through the AKT/GSK3β/c-Myc signaling pathway.[5] The c-Myc oncogene is a known transcription factor for ASCT2. This compound has been shown to suppress the phosphorylation of AKT and GSK3β, leading to a decrease in c-Myc expression and, consequently, reduced ASCT2 levels.[5]

G This compound This compound AKT p-AKT This compound->AKT inhibits GSK3b p-GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits degradation of ASCT2 ASCT2 cMyc->ASCT2 promotes transcription of Glutamine_Metabolism Glutamine Metabolism ASCT2->Glutamine_Metabolism Tumor_Growth Tumor Growth Glutamine_Metabolism->Tumor_Growth

Caption: this compound's regulation of the AKT/GSK3β/c-Myc pathway.

Experimental Workflow for Preclinical Evaluation

The general workflow for the preclinical assessment of this compound's anticancer properties involves a multi-stage process, from initial in-vitro screening to in-vivo validation.

G cluster_0 In-Vitro Studies cluster_1 In-Vivo Studies cell_culture Cancer Cell Culture treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot xenograft Xenograft Tumor Model Establishment viability_assay->xenograft Informs administration This compound Administration xenograft->administration monitoring Tumor Growth Monitoring administration->monitoring analysis Endpoint Analysis (IHC, etc.) monitoring->analysis

Caption: General experimental workflow for preclinical evaluation.

References

A Comparative Guide to the Long-Term Efficacy and Safety of Lobetyolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lobetyolin, a polyacetylene glycoside, with other therapeutic alternatives, focusing on its long-term efficacy and safety profile based on available preclinical data. This compound has demonstrated notable anti-tumor, anti-inflammatory, and immunomodulatory properties. Its primary mechanism of anti-cancer action involves the inhibition of glutamine metabolism, a critical pathway for cancer cell proliferation and survival.

Executive Summary

This compound exerts its anti-cancer effects by downregulating the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine in cancer cells. This leads to a reduction in glutamine uptake, increased oxidative stress, and ultimately, apoptosis. Preclinical studies in gastric, breast, and lung cancer models have shown promising efficacy. When compared to standard-of-care chemotherapies, this compound presents a different mechanistic approach that may offer a more targeted and potentially less toxic alternative. However, the available data is currently limited to preclinical models, and no long-term clinical trial data for this compound is available. This guide compares this compound with other glutamine metabolism inhibitors and standard chemotherapeutic agents, presenting the current landscape of preclinical evidence.

Data Presentation: Comparative Efficacy and Safety

Table 1: Preclinical Anti-Cancer Efficacy of this compound
Cancer TypeModelKey FindingsReference
Gastric CancerMKN-45 & MKN-28 cell lines; MKN-45 xenograftSuppressed proliferation in a concentration-dependent manner; reduced tumor growth and ASCT2 expression in vivo.[1][2][3]
Breast CancerMDA-MB-231 & MDA-MB-468 cell linesInhibited proliferation and disrupted glutamine uptake via ASCT2 downregulation.[4]
Lung CancerA549 cell line; A549 xenograftSynergistically enhanced the anti-tumor effect of cisplatin (B142131), inhibiting tumor growth and epithelial-mesenchymal transition.[5][6][7]
Table 2: Comparison of this compound with Other ASCT2 and Glutaminase (B10826351) Inhibitors (Preclinical)
CompoundTargetModelKey Efficacy FindingsReference
This compound ASCT2Gastric, Breast, Lung Cancer XenograftsInhibits tumor growth by inducing apoptosis.[1][2][3][4][5][6][7]
V-9302 ASCT2Various cancer cell lines and murine modelsAttenuated cancer cell growth, increased cell death and oxidative stress.[8][9][10]
KM8094 (mAb) ASCT2Gastric Cancer PDX modelsShowed anti-tumor efficacy in some PDX models, correlated with low ASCT2 expression.[11]
Telaglenastat (CB-839) Glutaminase (GLS)HNSCC xenografts, RCC clinical trialsEnhanced response to radiation in HNSCC; extended progression-free survival in RCC in combination with everolimus.[12][13]
Table 3: Preclinical Efficacy of Standard-of-Care Chemotherapies
Cancer TypeStandard of CareModelKey Efficacy FindingsReference
Gastric CancerCisplatin + 5-Fluorouracil-Standard treatment for advanced disease.
Breast CancerDoxorubicin (B1662922) + Paclitaxel (B517696)MDA-MB-231 xenograftSequential combination showed synergistic or additive effects.[14]
Lung Cancer (NSq-NSCLC)Cisplatin + Pemetrexed (B1662193)A549 cells, Lewis lung carcinoma modelConsidered standard treatment; combination with NRT promoted anti-tumor effects.[15][16]
Table 4: Comparative Safety and Toxicity Profile (Preclinical)
Compound/RegimenKey Preclinical Safety FindingsReference
This compound Favorable safety profile; LD50 > 2000 mg/kg in mice.
Cisplatin + 5-Fluorouracil Hepatotoxicity, myelosuppression, nausea, vomiting, diarrhea, stomatitis.[17][18] Reproductive toxicity has also been noted with cisplatin.[19]
Doxorubicin + Paclitaxel Cardiotoxicity is a significant concern, especially at higher cumulative doses of doxorubicin.[20][21][22]
Telaglenastat (CB-839) Generally well-tolerated in Phase I/II trials; common adverse events include nausea and constipation.[23]

Experimental Protocols

This compound Anti-Tumor Efficacy in Gastric Cancer Xenograft Model
  • Cell Lines and Culture: Human gastric cancer cell lines MKN-45 and MKN-28 were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Male BALB/c nude mice (4-6 weeks old) were used.

  • Tumor Implantation: 1 x 107 MKN-45 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into a control group (vehicle) and a this compound treatment group (e.g., 10 mg/kg, administered intraperitoneally daily).

  • Efficacy Evaluation: Tumor volume was measured every 2-3 days. At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of ASCT2 and proliferation markers (e.g., Ki67).[2]

Standard-of-Care Chemotherapy Efficacy in a Breast Cancer Xenograft Model (Doxorubicin + Paclitaxel)
  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells were used.

  • Animal Model: Mice bearing MDA-MB-231 xenografts.

  • Treatment Groups:

    • Control (vehicle)

    • Doxorubicin alone

    • Paclitaxel alone

    • Sequential combination of Doxorubicin followed by Paclitaxel.

  • Efficacy Evaluation: Tumor volume was measured regularly (e.g., up to 70 days post-injection). Tumor growth curves for each group were compared to assess efficacy.[24][25]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

lobetyolin_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ASCT2 ASCT2 (SLC1A5) Glutamine_cyto Glutamine (intracellular) ASCT2->Glutamine_cyto ROS ROS ↑ ASCT2->ROS leads to Glutamine_in Glutamine (extracellular) Glutamine_in->ASCT2 AKT AKT GSK3b GSK3β AKT->GSK3b inhibits phosphorylation cMyc c-Myc GSK3b->cMyc promotes phosphorylation (degradation) cMyc->ASCT2 regulates expression Apoptosis Apoptosis ROS->Apoptosis This compound This compound This compound->ASCT2 downregulates This compound->AKT inhibits phosphorylation

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., MKN-45, A549) Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Animal_Model Establish Xenograft Model (Nude Mice) Cell_Culture->Animal_Model Select cells for xenograft Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Tumor_Growth Monitor Tumor Growth Animal_Model->Tumor_Growth Treatment_in_vivo Administer this compound and/or Comparators Tumor_Growth->Treatment_in_vivo Endpoint Endpoint Analysis: Tumor Weight, IHC Treatment_in_vivo->Endpoint

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent in preclinical models, with a mechanism of action centered on the inhibition of glutamine metabolism. Its efficacy has been observed in models of gastric, breast, and lung cancer. Compared to standard chemotherapies, this compound's targeted approach may offer a more favorable safety profile, although comprehensive long-term safety data is still needed. Further research, particularly well-designed clinical trials, is necessary to establish the long-term efficacy and safety of this compound in human patients and to determine its place in the oncology treatment landscape. The development of other ASCT2 and glutaminase inhibitors highlights the therapeutic potential of targeting glutamine metabolism in cancer.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Lobetyolin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of lobetyolin (B1206583), ensuring the protection of laboratory personnel and the environment.

Hazard Profile of this compound

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] It is crucial to prevent its release into the environment.[1][2] The primary route of exposure is oral, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and impervious clothing, should always be worn when handling this compound.[1]

Quantitative Hazard Data
Hazard ClassificationCategoryPrecautionary Statement CodesHazard Statement Codes
Acute Oral ToxicityCategory 4P264, P270, P301 + P312, P330H302 (Harmful if swallowed)
Acute Aquatic ToxicityCategory 1P273, P391H400 (Very toxic to aquatic life)
Chronic Aquatic ToxicityCategory 1P273, P391, P501H410 (Very toxic to aquatic life with long lasting effects)

Data sourced from this compound Safety Data Sheets.[1][2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in strict accordance with all applicable country, federal, state, and local regulations.[1] The following protocol outlines a general procedure for its safe disposal from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect your eyes from potential splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Impervious Clothing/Lab Coat: To protect your body.

Step 2: Waste Segregation and Containment

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

For Solid Waste:

  • Place all solid materials contaminated with this compound (e.g., gloves, absorbent paper, empty vials) into a designated, durable, and leak-proof plastic bag or container.[1]

  • Ensure the container is securely sealed to prevent any release of the compound.[1]

For Liquid Waste:

  • Use a dedicated, leak-proof, and clearly labeled waste container for all liquid waste containing this compound.[1]

  • The container material should be compatible with the solvents used.[1]

  • Keep the container securely closed except when adding waste.[1]

Step 3: Labeling of Waste Containers

Proper labeling is a critical step for ensuring the safety of all personnel and for compliant disposal.

  • Clearly label all waste containers with the words "Hazardous Waste ".[1]

  • The label must include the full chemical name: "This compound ".[1]

  • Specify the concentration and the associated hazards (e.g., "Toxic ," "Hazardous to the Aquatic Environment ").[1]

  • Indicate the accumulation start date on the label.[1]

Step 4: Storage of Hazardous Waste
  • Store the hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]

  • The storage area must be away from drains and watercourses to prevent environmental contamination in the event of a spill.[1]

Step 5: Arranging for Disposal
  • Once the waste container is full, or the accumulation time limit set by your institution and local regulations is reached, arrange for pickup by your institution's licensed hazardous waste disposal service.[1]

  • Complete all necessary paperwork, such as a hazardous waste manifest, as required.[1]

Experimental Workflow: this compound Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Lobetyolin_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste Containment: - Place in leak-proof plastic container - Seal securely waste_type->solid_waste Solid liquid_waste Liquid Waste Containment: - Use dedicated, compatible container - Keep closed when not in use waste_type->liquid_waste Liquid labeling Label Container: - 'Hazardous Waste' - 'this compound' - Concentration & Hazards - Accumulation Date solid_waste->labeling liquid_waste->labeling storage Store in Designated Satellite Accumulation Area (Secure, Ventilated, Away from Drains) labeling->storage disposal_request Arrange for Professional Disposal: - Contact licensed hazardous waste service - Complete required paperwork storage->disposal_request end End: Compliant Disposal disposal_request->end

References

Essential Safety and Logistical Guide for Handling Lobetyolin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical, immediate, and procedural information for the safe handling and disposal of Lobetyolin, a naturally occurring polyacetylene glycoside. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain research integrity.

Hazard Identification and Quantitative Data

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While comprehensive toxicological properties have not been fully investigated, and no occupational exposure limits have been established, a thorough risk assessment is mandatory before handling[1][2].

Physicochemical and Hazard Data

PropertyValueSource
Molecular Formula C₂₀H₂₈O₈[2]
Molecular Weight 396.43 g/mol [2]
Appearance Powder[3]
GHS Classification Acute Toxicity, Oral (Category 4), H302; Acute Aquatic Toxicity (Category 1), H400; Chronic Aquatic Toxicity (Category 1), H410[4]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[4]
Occupational Exposure Limits No data available[2]
LD50/LC50 No data available

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure during the handling of this compound[1]. The required level of protection varies depending on the laboratory scenario.

ScenarioRequired PPENotes
Routine Handling (e.g., weighing, preparing solutions)• Safety goggles with side-shields• Chemical-resistant gloves (e.g., nitrile)• Impervious laboratory coat• Suitable respirator (if dust or aerosols may be generated)All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to ensure adequate ventilation[2].
Accidental Spills • Chemical safety goggles• Double gloves• Impervious gown• Respiratory protectionEvacuate personnel to a safe area before initiating spill cleanup[1].
Fire Emergency • Self-contained breathing apparatus (SCBA)• Full protective clothingUse water spray, dry chemical, foam, or carbon dioxide fire extinguishers[4].

Operational Plan: From Receipt to Disposal

A systematic approach to the lifecycle of this compound in the laboratory is critical for safety and experimental success.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage while wearing appropriate PPE[1].

  • Storage: Store the compound in a tightly sealed container in a cool, well-ventilated, and secure area[2]. Protect from direct sunlight and sources of ignition[2].

    • Powder Form: -20°C[2].

    • In Solvent: -80°C[2].

Experimental Protocol: Preparation of a Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common procedure in a research setting.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Appropriate PPE (lab coat, safety goggles, nitrile gloves)

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation[1].

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound. For a 1 mL, 10 mM stock solution, weigh 3.96 mg of this compound (Molecular Weight: 396.43 g/mol )[1].

  • Dissolution: Add the weighed this compound to a sterile vial. Add 1 mL of anhydrous DMSO to the vial[1].

  • Mixing: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary, but the thermal stability of the compound should be considered[5].

  • Storage: Store the stock solution at -80°C in a tightly sealed container[2].

Disposal Plan

All this compound waste, including contaminated consumables, is considered hazardous and must be disposed of according to institutional and local regulations[4].

  • Waste Segregation: Do not mix this compound waste with non-hazardous trash.

  • Liquid Waste Containment: Use a dedicated, leak-proof, and clearly labeled waste container for all liquid waste containing this compound. The container must be compatible with the solvents used[6].

  • Solid Waste Containment: Place all contaminated solid waste (e.g., gloves, absorbent paper, empty vials) into a designated, durable, and leak-proof plastic bag or container. Seal the container to prevent any release[6].

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," its concentration, and associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")[6].

  • Pickup: Arrange for pickup by your institution's licensed hazardous waste disposal service[6].

Emergency Procedures

Immediate and appropriate responses are crucial in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is irregular or stops, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe[1].
Skin Contact Immediately flush the skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Promptly call a physician[4].
Ingestion Wash out the mouth with water. Do NOT induce vomiting unless directed by medical personnel. If the person is conscious, give small quantities of water to drink. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Get medical attention[1].
Spill Management Protocol
  • Evacuate: Immediately evacuate non-essential personnel from the spill area[1].

  • Ventilate: Ensure the area is well-ventilated. If the substance is volatile, close the lab door and increase ventilation through fume hoods[1].

  • Don PPE: Wear full personal protective equipment, including respiratory protection, double gloves, a lab gown, and chemical safety goggles[1].

  • Contain: Control the spread of the liquid by creating a dike with absorbent material (e.g., spill pillows, vermiculite) around the spill, working from the outside in[6].

  • Absorb: Cover and absorb the spill with a finely-powdered, liquid-binding material[4].

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container[6].

  • Decontaminate: Clean the spill area and any affected equipment by scrubbing with alcohol[6].

  • Dispose: Seal and label the waste container and dispose of it through the institutional hazardous waste program[6].

Visual Workflow and Procedure Diagrams

The following diagrams illustrate the key workflows for handling this compound safely.

OperationalWorkflow cluster_setup Preparation & Handling cluster_disposal Waste Management cluster_emergency Contingency Receiving Receive Shipment Inspect Inspect for Damage (with PPE) Receiving->Inspect Store Store Appropriately (-20°C or -80°C) Inspect->Store PPE Don Appropriate PPE Store->PPE Weigh Weigh & Dissolve (in Fume Hood) PPE->Weigh Experiment Perform Experiment Weigh->Experiment CollectWaste Collect Waste (Solid & Liquid) Experiment->CollectWaste Spill Spill Occurs? Experiment->Spill Exposure Personal Exposure? Experiment->Exposure LabelWaste Label Hazardous Waste CollectWaste->LabelWaste Dispose Dispose via Approved Waste Disposal Service LabelWaste->Dispose Spill->CollectWaste No SpillProtocol Follow Spill Management Protocol Spill->SpillProtocol Yes Exposure->CollectWaste No FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid Yes

Caption: Workflow for the safe handling and disposal of this compound.

SpillResponse cluster_initial Immediate Actions cluster_cleanup Containment & Cleanup cluster_final Final Steps Spill Spill Detected Alert Alert Personnel in Immediate Area Spill->Alert Evacuate Evacuate Non-Essential Personnel Alert->Evacuate Assess Assess Spill Hazard (Size & Substance) Evacuate->Assess DonPPE Don Full PPE (Goggles, Gown, Double Gloves, Respirator) Assess->DonPPE Contain Contain Spill with Absorbent Dikes DonPPE->Contain Absorb Absorb Spill with Inert Material Contain->Absorb Collect Collect Residue into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area & Equipment Collect->Decontaminate Dispose Seal, Label & Arrange for Waste Disposal Decontaminate->Dispose Report Report Incident to Supervisor/Safety Officer Dispose->Report

References

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